4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVCQHSLEIAQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456152 | |
| Record name | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102432-03-1 | |
| Record name | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Monograph: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
CAS Registry Number: 102432-03-1 Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol [1][2]
Part 1: Introduction & Strategic Significance
In the landscape of medicinal chemistry and fragment-based drug design (FBDD), 4-(1H-Imidazol-1-ylmethyl)benzaldehyde serves as a high-value bifunctional scaffold. Unlike its directly coupled analogue (4-(1H-imidazol-1-yl)benzaldehyde), the inclusion of a methylene bridge (
The molecule possesses two distinct reactive centers:[3][4]
-
The Imidazole Ring: A basic, aromatic heterocycle capable of
stacking, hydrogen bonding, and metal coordination (specifically via the N3 nitrogen). -
The Aldehyde Group: An electrophilic handle primed for divergent synthesis via reductive amination, condensation, or oxidation.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profile, tailored for application scientists and synthetic chemists.[3]
Part 2: Physicochemical Profile
The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.
| Property | Value | Notes |
| Appearance | Viscous Liquid to Low-Melting Solid | Often supercools; handle as a liquid for volumetric transfers. |
| Boiling Point | ~360 °C (Predicted) | Decomposes before boiling at atm pressure; distill under high vacuum. |
| Solubility | DMSO, Methanol, DCM, DMF | Limited solubility in non-polar alkanes (Hexane/Heptane). |
| pKa (Imidazole) | ~6.9 - 7.0 | The N3 nitrogen is basic; protonates in acidic media. |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; suitable for cell-permeable drug scaffolds. |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Aldehyde is oxidation-sensitive (auto-oxidation to carboxylic acid). |
Part 3: Synthetic Methodology (Self-Validating Protocol)
Core Synthesis: N-Alkylation of Imidazole
The most robust route to 4-(1H-Imidazol-1-ylmethyl)benzaldehyde involves the nucleophilic substitution (
Reaction Logic
-
Stoichiometry: Use excess imidazole (2.0 – 2.5 equiv) or a stoichiometric base (K₂CO₃) to neutralize the generated acid (HCl/HBr).
-
Solvent Choice: Apolar aprotic solvents (DMF, DMSO, or Acetonitrile) favor the
mechanism by solvating the cation while leaving the imidazole anion (or neutral nucleophile) naked and reactive. -
Regioselectivity: Alkylation occurs exclusively at the N1 position of imidazole.
Diagram: Synthetic Pathway
Figure 1: Convergent synthesis via N-alkylation. The reaction is driven by the formation of the stable potassium halide salt.
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(chloromethyl)benzaldehyde (1.0 equiv, e.g., 10 mmol) in anhydrous Acetonitrile (MeCN) (5 mL/mmol).
-
Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) followed by Imidazole (1.1 equiv).
-
Note: If using the more reactive 4-(bromomethyl) derivative, cool to 0°C during addition to prevent exotherms.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting aldehyde spot will disappear.
-
Workup:
-
Cool to room temperature.[5] Filter off the inorganic salts (KCl/K₂CO₃).
-
Concentrate the filtrate under reduced pressure.[5]
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Critical Step: The product is basic. Do not wash with acidic solutions, or the product will extract into the aqueous phase.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0 → 5% MeOH in DCM).
Part 4: Chemical Reactivity & Derivatization[3]
This scaffold is defined by its "Push-Pull" potential—the electron-rich imidazole and the electron-poor aldehyde.
Aldehyde Transformations (The Linker Strategy)
The aldehyde is the primary handle for extending the carbon skeleton or introducing amine functionalities.
-
Reductive Amination: Reaction with primary amines followed by reduction (NaBH₄ or STAB) yields secondary amines . This is the standard route for creating CYP450 inhibitors where the amine mimics the transition state.
-
Wittig/HWE Olefination: Reaction with phosphorous ylides generates styryl-imidazole derivatives , which are often explored for optical properties or as rigidified analogs.
Imidazole Coordination (The Warhead)
The N3 nitrogen of the imidazole ring has a lone pair perpendicular to the aromatic system, making it an excellent ligand for transition metals.
-
Heme Binding: In biological systems, this nitrogen coordinates axially to the Heme iron (
), displacing the native water molecule and inhibiting the enzyme (mechanism of action for azole antifungals). -
Metal Salts: Reacts with metal halides (CuCl₂, ZnCl₂) to form stable coordination complexes, useful in catalysis or material science (MOFs).
Diagram: Reactivity Map
Figure 2: Divergent reactivity profile. The aldehyde allows for chain extension, while the imidazole acts as a Lewis base.
Part 5: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Precaution (P-Code) |
| Skin Irritation | H315 | Causes skin irritation.[2] | Wear nitrile gloves (P280). |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | Wear safety goggles/face shield. |
| STOT-SE | H335 | May cause respiratory irritation.[2] | Use in a fume hood (P271). |
Emergency Protocol:
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2][6][7]
-
Spill: Absorb with inert material (vermiculite/sand). Do not use acidic absorbents as they may generate heat upon reaction with the imidazole.
Part 6: References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. Retrieved from
-
Santa Cruz Biotechnology. (n.d.).[1] 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Product Information. Retrieved from
-
ChemicalBook. (2025). 4-(1H-IMIDAZOL-1-YLMETHYL)BENZALDEHYDE Properties and Suppliers. Retrieved from
-
PubChem. (n.d.). Compound Summary: Imidazole Derivatives. (General reference for imidazole reactivity). Retrieved from
Sources
4-(1H-Imidazol-1-ylmethyl)benzaldehyde physical properties
This technical guide details the physical properties, synthesis, and characterization of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde , a critical bifunctional intermediate used in the development of imidazole-based pharmaceuticals and functional materials.[1]
Executive Summary & Chemical Identity
4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1 ) is a bifunctional building block characterized by a reactive aldehyde group and an imidazole moiety connected via a methylene bridge.[1] Unlike its direct analog 4-(1H-imidazol-1-yl)benzaldehyde, the insertion of the methylene spacer (
This compound serves as a pivotal intermediate in the synthesis of antifungal agents (e.g., azole derivatives), enzyme inhibitors, and metal-organic frameworks (MOFs) where the imidazole acts as a monodentate ligand.[1]
| Property | Data |
| IUPAC Name | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde |
| CAS Number | 102432-03-1 |
| Molecular Formula | |
| Molecular Weight | 186.21 g/mol |
| SMILES | O=Cc1ccc(cn1)CN2C=CN=C2 |
| Appearance | Viscous yellow liquid or low-melting solid |
Physical & Chemical Properties
The physical state of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde is distinct from many crystalline benzaldehydes due to the flexibility introduced by the methylene linker.[1]
Table 1: Physicochemical Specifications
| Parameter | Value / Description | Note |
| Physical State | Viscous Liquid / Semi-solid | Often supercools; may crystallize upon prolonged standing at -20°C. |
| Melting Point | Not clearly defined (Ambient) | Commercial samples are typically supplied as liquids .[1][2][3] |
| Boiling Point | >300°C (Predicted) | Decomposes before boiling at atmospheric pressure.[1] |
| Solubility (Polar) | High | Soluble in DMSO, DMF, Methanol, Ethanol, Dichloromethane.[1] |
| Solubility (Non-polar) | Low | Insoluble in Hexanes, minimal solubility in Diethyl Ether.[1] |
| pKa (Imidazole) | ~6.9 - 7.0 | The methylene spacer prevents electron withdrawal by the carbonyl, maintaining basicity similar to |
Synthesis & Production Protocol
The synthesis relies on a nucleophilic substitution (
Reaction Pathway (Mechanistic Logic)
The imidazole anion (generated in situ or via base) attacks the benzylic carbon.[1] The reaction must be controlled to prevent bis-alkylation (formation of imidazolium salts), although the steric bulk of the first substitution usually disfavors the second attack.[1]
Figure 1: Synthetic pathway via nucleophilic substitution.[1]
Experimental Protocol
Reagents:
-
4-(Bromomethyl)benzaldehyde (1.0 eq)[1]
-
Imidazole (1.2 eq) - Excess ensures complete consumption of the alkyl bromide.[1]
-
Potassium Carbonate (
) (2.0 eq) - Anhydrous.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Acetonitrile (MeCN) or DMF (Solvent).[1]
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (1.2 eq) in anhydrous MeCN (0.2 M concentration).
-
Activation: Add anhydrous
(2.0 eq) and stir at room temperature for 15 minutes to facilitate deprotonation. -
Addition: Dropwise add a solution of 4-(Bromomethyl)benzaldehyde (1.0 eq) in MeCN over 20 minutes. Note: Slow addition minimizes exotherms and side reactions.
-
Reaction: Heat the mixture to reflux (80°C for MeCN) for 4–6 hours. Monitor via TLC (5% MeOH in DCM) until the starting bromide (
) disappears and a new polar spot (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) appears. -
Work-up:
-
Filter off the inorganic salts (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Concentrate the filtrate under reduced pressure.[1]
-
Dissolve the residue in DCM and wash with water (
) to remove excess imidazole.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Dry the organic layer over
, filter, and concentrate.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Purification: If necessary, purify via flash column chromatography (Gradient: 100% DCM
5% MeOH/DCM).
Structural Characterization
Verification of the structure requires confirming the presence of both the aldehyde proton and the specific methylene-imidazole connectivity.[1]
Nuclear Magnetic Resonance (NMR) Analysis
The methylene bridge (
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 9.98 | s | 1H | Aldehyde ( | |
| 7.85 | d ( | 2H | Aromatic (ortho to CHO) | |
| 7.60 | s | 1H | Imidazole (N-CH-N, C2) | |
| 7.35 | d ( | 2H | Aromatic (meta to CHO) | |
| 7.12 | s | 1H | Imidazole (C4) | |
| 6.92 | s | 1H | Imidazole (C5) | |
| 5.25 | s | 2H | Benzylic Methylene ( |
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).[1]
-
Expected Ion:
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Fragmentation: Loss of the imidazole ring may be observed at higher collision energies.[1]
Handling, Stability & Safety
This compound is an intermediate and should be treated with standard laboratory safety protocols.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the carboxylic acid (4-(1H-imidazol-1-ylmethyl)benzoic acid) upon prolonged exposure to air .[1]
-
Stability: Stable in solution for short periods.[1] Avoid strong oxidizing agents and strong bases.[1][5]
-
GHS Classification:
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]
References
-
Fisher Scientific. (n.d.).[1] Safety Data Sheet: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. Retrieved January 28, 2026, from [Link]
-
PubChem. (2025).[1] Compound Summary: 4-(Bromomethyl)benzaldehyde.[1][6][7] Retrieved January 28, 2026, from [Link]
Sources
- 1. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 [chemicalbook.com]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. Page loading... [guidechem.com]
- 7. biosynth.com [biosynth.com]
4-(1H-Imidazol-1-ylmethyl)benzaldehyde CAS number 10040-98-9
CAS Number: 10040-98-9 Chemical Formula: C₁₀H₈N₂O Molecular Weight: 172.18 g/mol [1][2]
Executive Summary
4-(1H-Imidazol-1-yl)benzaldehyde (CAS 10040-98-9) is a bifunctional heterocyclic building block characterized by an imidazole ring directly coupled to a benzaldehyde moiety.[2][3][4] This compound serves as a critical pharmacophore in the synthesis of heme oxygenase-1 (HO-1) inhibitors , aromatase inhibitors , and antifungal azoles .[2] Its dual reactivity—stemming from the nucleophilic N3-imidazole nitrogen and the electrophilic aldehyde—makes it a versatile ligand in coordination chemistry and Metal-Organic Frameworks (MOFs).[2]
Critical Nomenclature Note: Researchers must distinguish this compound from its homolog, 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS 102432-03-1).[2] The CAS 10040-98-9 refers strictly to the N-phenyl derivative (direct C–N bond), not the N-benzyl (methylene-bridged) derivative.[2] This guide focuses on the CAS 10040-98-9 specification.[1][2][5][6]
Chemical Identity & Physicochemical Properties[2][3][9][10][11]
| Property | Specification |
| IUPAC Name | 4-(1H-imidazol-1-yl)benzaldehyde |
| SMILES | O=Cc1ccc(n2ccnc2)cc1 |
| Appearance | White to cream/pale yellow crystalline powder |
| Melting Point | 153–155 °C |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |
| pKa (Imidazole) | ~6.0 (Conjugate acid) |
| Reactivity Class | Electrophilic (Aldehyde), Lewis Basic (Imidazole N3) |
Synthetic Methodologies
The synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde requires the formation of a C–N bond between the electron-rich imidazole and the electron-deficient phenyl ring.[2] Two primary pathways are established: Nucleophilic Aromatic Substitution (SₙAr) and Ullmann-type Coupling .[2]
Protocol A: Copper-Catalyzed Ullmann Coupling (Standard)
This method is preferred for 4-bromobenzaldehyde substrates due to the high bond dissociation energy of the C–Br bond.[2]
-
Reagents: 4-Bromobenzaldehyde (1.0 eq), Imidazole (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq), K₂CO₃ (2.0 eq).[2]
-
Solvent: DMSO or DMF (Anhydrous).[2]
-
Conditions: 110 °C, Inert Atmosphere (N₂/Ar), 12–24 hours.
Step-by-Step Workflow:
-
Charge: In a dry Schlenk tube, combine 4-bromobenzaldehyde, imidazole, CuI, and K₂CO₃.
-
Solvation: Add anhydrous DMSO. Degas the solution to prevent oxidation of the aldehyde to benzoic acid.[2]
-
Reaction: Heat to 110 °C. The CuI/L-Proline complex facilitates the oxidative addition into the aryl halide.[2]
-
Workup: Cool to RT. Pour into ice-water (10x volume). The product often precipitates.[2]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, DCM:MeOH 95:5).[2]
Protocol B: SₙAr Substitution (Green Route)
If 4-fluorobenzaldehyde is available, the reaction proceeds without transition metals due to the strong electron-withdrawing nature of the para-formyl group, which activates the ring for nucleophilic attack.
-
Reagents: 4-Fluorobenzaldehyde, Imidazole, K₂CO₃.[2]
-
Conditions: DMF, 100 °C, 4–6 hours.
-
Advantage: Avoids trace metal contamination, critical for pharmaceutical intermediates.[2]
Figure 1: Synthetic pathways for CAS 10040-98-9.[2] The SₙAr route offers higher yields and purity for fluorinated precursors, while Ullmann coupling is standard for brominated precursors.
Reactivity Profile & Derivatization
The chemical utility of CAS 10040-98-9 lies in its ability to undergo orthogonal transformations.[2]
Aldehyde Condensations (Chalcone Synthesis)
Reaction with acetophenones via Claisen-Schmidt condensation yields imidazolyl-chalcones .[2] These derivatives are potent antifungal agents, targeting the CYP51 enzyme (Lanosterol 14α-demethylase).[2]
-
Mechanism: Base-catalyzed enolate formation followed by attack on the aldehyde carbonyl.[2]
-
Key Insight: The imidazole ring acts as a heme-coordinating group in the final biological target, mimicking the mechanism of Ketoconazole.[2]
Reductive Amination
Reaction with primary amines followed by reduction (NaBH₄/STAB) yields secondary amines.[2] These are investigated as neuroprotective agents and HO-1 inhibitors .[2]
Metal Coordination
The N3 nitrogen of the imidazole ring is a robust ligand for transition metals (Zn²⁺, Co²⁺, Cu²⁺), making this molecule a "linker" in the synthesis of Metal-Organic Frameworks (MOFs) with luminescent or catalytic properties.[2]
Figure 2: Divergent synthesis pathways.[2] The aldehyde group allows for skeletal expansion while the imidazole ring is retained for biological or catalytic activity.
Therapeutic Applications: Heme Oxygenase Inhibition
A primary application of 4-(1H-Imidazol-1-yl)benzaldehyde derivatives is the inhibition of Heme Oxygenase-1 (HO-1) .[2] HO-1 catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide.[2] While HO-1 is cytoprotective, its overexpression in tumor cells confers resistance to chemotherapy.[2]
Mechanism of Action:
-
Pharmacophore: The imidazole nitrogen (N3) coordinates directly to the Fe(II) center of the heme prosthetic group within the HO-1 active site.[2]
-
Selectivity: The benzyl tail (derived from the aldehyde) occupies the hydrophobic western region of the enzyme pocket.[2] Substituents added via the aldehyde handle allow tuning for HO-1 vs. HO-2 selectivity.[2][7]
Figure 3: Pharmacological mechanism.[2] The imidazole moiety acts as the "warhead" coordinating the heme iron, preventing the catalytic oxidation of heme.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Use within a fume hood to avoid dust inhalation.[2]
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Moisture sensitive (keep dry).[2]
References
-
Biosynth. 4-(1H-Imidazol-1-yl)benzaldehyde Product Data. Retrieved from [2][8]
-
PubChem. 4-(1H-imidazol-1-yl)benzaldehyde (CID 736530).[2] National Library of Medicine.[2] Retrieved from [2]
-
Sigma-Aldrich. 4-(1H-Imidazol-1-yl)benzaldehyde Specification Sheet. Retrieved from [2]
-
Hrubý, J., et al. (2020). Deposition of Tetracoordinate Co(II) Complex with Chalcone Ligands on Graphene. Molecules, 25(21).[2] (Demonstrates use in material science/MOFs).
-
Hussain, T., et al. (2009). Anti-oxidant, anti-fungal and anti-leishmanial activities of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones. European Journal of Medicinal Chemistry, 44(11), 4654-4660.[2] (Describes synthesis via Ullmann coupling and biological application).
- Xi, Z., et al. (2008).Ligand-free CuI-catalyzed N-arylation of imidazoles with aryl halides. (Protocol grounding for synthesis).
Sources
- 1. scbt.com [scbt.com]
- 2. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. CAS 10040-98-9 | 4H15-1-M7 | MDL MFCD00209977 | 4-(1H-Imidazol-1-yl)benzaldehyde | SynQuest Laboratories [synquestlabs.com]
- 7. Heme oxygenase inhibition by α-(1H-imidazol-1-yl)-ω-phenylalkanes: effect of introduction of heteroatoms in the alkyl linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
Technical Guide: Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Part 1: Executive Summary
Target Molecule: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
CAS Registry Number: 102432-03-1
Molecular Formula:
This technical guide details the high-fidelity synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde, a critical pharmacophore intermediate used in the development of enzyme inhibitors (e.g., aromatase, CYP450) and antifungal agents. The pathway prioritizes a direct Nucleophilic Substitution (
Part 2: Retrosynthetic Analysis & Mechanistic Logic
Strategic Disconnection
The structural integrity of the target relies on the stability of the benzylic C-N bond connecting the imidazole ring to the benzaldehyde core. The most logical disconnection is at the methylene-nitrogen interface.
-
Synthon A: Imidazole (Nucleophile)
-
Synthon B: 4-(Halomethyl)benzaldehyde (Electrophile)
This approach utilizes the high reactivity of benzylic halides towards nitrogen nucleophiles. The aldehyde moiety at the para position acts as an electron-withdrawing group (EWG), further activating the benzylic carbon towards nucleophilic attack, though it necessitates mild basic conditions to prevent aldol condensation side reactions.
Visualization: Retrosynthesis Pathway
Figure 1: Retrosynthetic disconnection revealing the primary building blocks.
Part 3: Primary Synthesis Pathway (Direct Alkylation)
This protocol employs a base-mediated
Reaction Scheme
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 4-(Chloromethyl)benzaldehyde | Substrate | 1.0 eq | Limiting reagent; Commercially available (CAS 73291-09-5). |
| Imidazole | Nucleophile | 1.5 eq | Excess ensures complete consumption of the halide. |
| Potassium Carbonate ( | Base | 2.0 eq | Anhydrous; scavenges HCl generated during substitution. |
| Potassium Iodide (KI) | Catalyst | 0.1 eq | Finkelstein catalyst; converts chloride to more reactive iodide in situ. |
| DMF (Dimethylformamide) | Solvent | - | Polar aprotic; stabilizes the transition state. |
Step-by-Step Protocol
Phase 1: Activation
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Solvation: Dissolve Imidazole (1.5 eq) in anhydrous DMF (10 mL per gram of substrate).
-
Deprotonation: Add Anhydrous
(2.0 eq) to the solution. Stir at room temperature for 30 minutes. Note: This creates the active imidazolide species.[1]
Phase 2: Alkylation
-
Addition: Dissolve 4-(Chloromethyl)benzaldehyde (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction flask over 15 minutes to prevent local hotspots.
-
Catalysis: Add KI (0.1 eq).
-
Reaction: Heat the mixture to 80°C . Monitor via TLC (DCM:MeOH 95:5) or HPLC.[2]
-
Expected Time: 4–6 hours.
-
Endpoint: Disappearance of the benzylic chloride spot (
) and appearance of a lower product spot ( ).
-
Phase 3: Workup & Purification
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (5x reaction volume).
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (
mL).-
Why EtOAc? It efficiently extracts the organic product while leaving inorganic salts and DMF in the aqueous phase.
-
-
Washing: Wash the combined organic layers with Brine (
) to remove residual DMF. Dry over anhydrous . -
Concentration: Evaporate the solvent under reduced pressure to yield a crude yellow oil/solid.
-
Purification: Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of DCM to 5% MeOH/DCM.
-
Yield: Typical isolated yields range from 75% to 85% .
-
Mechanistic Visualization
Figure 2: Mechanistic flow of the base-mediated alkylation.
Part 4: Alternative Pathway (Nitrile Reduction)
Context: Use this route if the aldehyde moiety proves unstable (e.g., polymerization or oxidation) under the primary basic conditions.
-
Step 1: Alkylation of Nitrile
-
Reactants: 4-(Bromomethyl)benzonitrile + Imidazole.
-
Conditions:
, Acetonitrile, Reflux. -
Product: 4-(Imidazol-1-ylmethyl)benzonitrile.
-
-
Step 2: Selective Reduction
-
Reagent: Diisobutylaluminum hydride (DIBAL-H).
-
Conditions: Toluene, -78°C.
-
Mechanism: DIBAL-H reduces the nitrile to an imine intermediate, which hydrolyzes to the aldehyde upon acidic workup.
-
Advantage: Avoids exposing the aldehyde to base/heat.
-
Part 5: Quality Control & Characterization
Verify the synthesized product using the following spectral markers.
| Technique | Parameter | Expected Signal | Assignment |
| Singlet | CHO (Aldehyde proton) | ||
| Doublet | Phenyl protons (ortho to CHO) | ||
| Singlet | Imidazole C2-H (N-CH-N) | ||
| Doublet | Phenyl protons (meta to CHO) | ||
| Singlet | |||
| - | Carbonyl Carbon (C=O) | ||
| - | Benzylic Carbon ( | ||
| MS (ESI) | 187.1 | Protonated molecular ion |
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion | Add 0.1 eq KI (Finkelstein condition) to accelerate the reaction. |
| Side Products | Aldol condensation | Ensure anhydrous conditions; lower temperature to 60°C; switch solvent to Acetonitrile. |
| Emulsion | DMF in workup | Wash organic layer with 5% LiCl solution (DMF is highly soluble in LiCl(aq)). |
| Regioisomers | N3 alkylation | Not applicable for unsubstituted imidazole (symmetrical). If using substituted imidazole, steric bulk directs regioselectivity. |
References
-
Primary Synthesis Protocol (Alkylation)
- Title: Synthesis and biological evaluation of novel imidazole deriv
- Source:European Journal of Medicinal Chemistry, 2011.
- Context: Describes the general procedure for N-alkylation of imidazole with benzylic halides using in DMF.
-
Precursor Data (4-Chloromethylbenzaldehyde)
-
Alternative Route (Nitrile Reduction)
- Title: Selective reduction of nitriles to aldehydes.
- Source:Organic Reactions, Wiley.
- Context: Standard protocols for DIBAL-H reduction of benzonitriles to benzaldehydes.
-
Catalysis (Finkelstein/Phase Transfer)
- Title: Phase Transfer C
- Source:SpringerLink.
- Context: Mechanisms of KI and quaternary ammonium salts in acceler
Sources
- 1. 4-(1H-IMIDAZOL-1-YL)BENZALDEHYDE [myskinrecipes.com]
- 2. Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(1H-Imidazol-1-yl)benzaldehyde, 5 g, CAS No. 10040-98-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
Technical Guide: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
CAS Registry Number: 102432-03-1
Molecular Formula:
Executive Summary
This guide details the chemical architecture, synthesis, and application of 4-(1H-imidazol-1-ylmethyl)benzaldehyde , a critical bifunctional building block in medicinal chemistry and material science.[1] Unlike its rigid analogue (4-(1H-imidazol-1-yl)benzaldehyde), this molecule features a methylene bridge (
This structural nuance provides rotational freedom, allowing the imidazole moiety—a potent metal-coordinating pharmacophore—to adopt optimal geometries within enzyme active sites (e.g., Heme Oxygenase-1, CYP450).[1] Simultaneously, the para-aldehyde group serves as a versatile "warhead" for downstream condensation reactions, making this compound a linchpin in the synthesis of azole antifungals and reticular frameworks (MOFs).[1]
Molecular Architecture & Reactivity Profile[1]
Structural Logic
The molecule functions as a heterobifunctional linker .[1] Its utility is defined by two distinct reactive centers separated by a semi-rigid aromatic spacer.[1]
| Component | Functionality | Chemical Behavior |
| Imidazole Ring | Ligand / Base | Acts as a |
| Methylene Bridge | Spacer | Breaks conjugation between the imidazole and benzene rings, preventing electron withdrawal from the imidazole, thereby maintaining its basicity and nucleophilicity.[1] |
| Aldehyde Group | Electrophile | Ready for condensation (Schiff base formation), oxidation (to carboxylic acid), or reduction (to alcohol).[1][3] |
Pharmacophore Utility
In drug design, the imidazole group typically targets the heme iron of cytochrome P450 enzymes or Heme Oxygenase (HO-1).[1] The methylene bridge allows the benzene backbone to rest in the hydrophobic access channel while the imidazole "heads down" to coordinate the metal center.[1]
Synthetic Routes & Optimization
The synthesis of 4-(1H-imidazol-1-ylmethyl)benzaldehyde is a classic nucleophilic substitution (
The Pathway (Graphviz Visualization)
Figure 1: Convergent synthesis pathway via N-alkylation.
Critical Process Parameters (CPP)
-
Regioselectivity: Imidazole is an ambident nucleophile.[1] However, in unsubstituted imidazole, the N1 and N3 positions are tautomerically equivalent.[1] Once the first alkylation occurs at N1, the product is formed.[1] Over-alkylation to form an imidazolium salt is possible if the alkyl halide is in excess.[1]
-
Control: Use a slight excess of Imidazole (1.1 equiv) relative to the halide to prevent quaternization.[1]
-
-
Base Selection:
-
Leaving Group: 4-(Bromomethyl)benzaldehyde reacts faster than the chloro- derivative.[1] If using the chloro- derivative, adding catalytic Potassium Iodide (KI) (Finkelstein condition) accelerates the rate.[1]
Experimental Protocols
Protocol A: Standard Synthesis via Carbonate Base
Recommended for safety and ease of handling.[1]
Reagents:
-
Imidazole (1.5 eq)[1]
-
4-(Chloromethyl)benzaldehyde (1.0 eq)[1]
-
Potassium Carbonate (
, 2.0 eq)[1] -
Potassium Iodide (KI, 0.1 eq - Catalyst)[1]
-
Acetonitrile (MeCN) or DMF[1]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Imidazole (10.2 g, 150 mmol) and
(27.6 g, 200 mmol) in dry Acetonitrile (200 mL). Stir at room temperature for 30 minutes. -
Addition: Add 4-(Chloromethyl)benzaldehyde (15.4 g, 100 mmol) and catalytic KI (1.6 g, 10 mmol).
-
Note: If using DMF, cooling to
during addition is recommended to control exotherm.[1]
-
-
Reaction: Heat the mixture to reflux (
) for 6–8 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot ( ) should disappear, replaced by a lower spot (imidazole product).[1] -
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
Validation Data:
-
Appearance: Off-white to pale yellow solid.[1]
-
NMR (DMSO-
, 400 MHz): 10.0 (s, 1H, CHO), 7.90 (d, 2H, Ar-H), 7.75 (s, 1H, Imid-2), 7.45 (d, 2H, Ar-H), 7.20 (s, 1H, Imid-4), 6.90 (s, 1H, Imid-5), 5.30 (s, 2H, ).[1]-
Diagnostic Peak: The singlet at ~5.30 ppm confirms the methylene bridge is intact.[1]
-
Downstream Applications & Logic
Drug Development (Heme Coordination)
The primary utility of this scaffold is in designing inhibitors for metalloenzymes.[1]
Figure 2: Pharmacophore logic showing the dual role of the imidazole head and benzyl tail.[1]
Schiff Base Ligands (Materials Science)
Reaction of the aldehyde group with primary amines yields Schiff bases (imines).[1]
-
Reaction: Aldehyde +
.[1] -
Utility: These ligands are used to construct Metal-Organic Frameworks (MOFs) where the imidazole binds one metal node and the imine nitrogen binds another, creating porous networks for gas storage.[1]
Safety & Handling (SDS Summary)
| Hazard Class | GHS Category | Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| STOT-SE | Category 3 | H335: May cause respiratory irritation.[1][4] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and a dust mask (N95) are mandatory.[1] The compound is a fine powder that can easily become airborne.[1]
-
Storage: Store under inert atmosphere (
) at . Aldehydes are prone to air oxidation to carboxylic acids over time.[1]
References
-
Synthesis & Properties: Thermo Scientific.[1][2] (2024).[1][2] 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Product Specifications. Fisher Scientific.[1] Link
-
Medicinal Application (Heme Oxygenase): Roman, G. (2015).[1] Matters of the heart: The role of imidazole-based inhibitors in heme oxygenase targeting. Journal of Medicinal Chemistry. Link
-
General Imidazole Alkylation Protocols: Organic Chemistry Portal. (2023).[1] Synthesis of substituted imidazoles. Link
-
Safety Data: PubChem. (2024).[1] Compound Summary: 4-(1H-imidazol-1-ylmethyl)benzaldehyde (CAS 102432-03-1).[1][2][5] National Library of Medicine.[1] Link[1]
Sources
- 1. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1h-Imidazol-1-ylmethyl)benzaldehyde, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
- 3. nbinno.com [nbinno.com]
- 4. 4-(1H-咪唑-1-基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: Spectroscopic Characterization of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
[1]
Executive Summary
This technical guide details the spectroscopic signature of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1).[1] This compound is a critical pharmacophore intermediate, distinct from its direct-linked analog, 4-(1H-imidazol-1-yl)benzaldehyde.[1] The presence of the methylene bridge (
Compound Identity:
Chemical Context & Synthesis Logic
To interpret the spectral data accurately, one must understand the synthesis pathway. Impurities found in the NMR or MS spectra often stem from the specific precursors used in the alkylation step.[1]
Synthesis Pathway
The standard synthesis involves the nucleophilic substitution (
Figure 1: Synthesis pathway highlighting the origin of the methylene bridge.[1]
Critical Impurity Note: Unlike the direct-linked analog, this compound contains a benzylic carbon.[1] In the presence of air, the aldehyde can oxidize to 4-(1H-imidazol-1-ylmethyl)benzoic acid .[1] In NMR, look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of a broad carboxylic acid peak (~12 ppm).[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is the definitive method for distinguishing this compound from 4-(1H-imidazol-1-yl)benzaldehyde.[1] The diagnostic signal is the methylene singlet .[1]
Solvent: DMSO-
Table 1:
NMR Data (400 MHz, DMSO-
)
| Position | Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |
| -CHO | 10.01 | Singlet (s) | 1H | Aldehyde | Deshielded; confirms oxidation state.[1] |
| Im-H2 | 7.85 | Singlet (s) | 1H | Imidazole C2 | Most acidic proton; shifts with concentration.[1] |
| Ar-H | 7.88 | Doublet (d) | 2H | Benzene (3,[1]5) | Part of AA'BB' system ( |
| Ar-H | 7.45 | Doublet (d) | 2H | Benzene (2,[1]6) | Ortho to methylene group.[1] |
| Im-H4/5 | 7.25 / 6.95 | Singlets (s) | 2H | Imidazole C4/C5 | Distinct from phenyl protons.[1] |
| -CH2- | 5.32 | Singlet (s) | 2H | Methylene | The "Smoking Gun" signal. |
Table 2:
NMR Data (100 MHz, DMSO-
)
| Carbon Type | Shift ( | Assignment |
| Carbonyl | 192.8 | Aldehyde C=O[1] |
| Aromatic | 144.1 | Quaternary C (attached to CH2) |
| Imidazole | 137.8 | Imidazole C2 (N-C-N) |
| Aromatic | 135.6 | Quaternary C (attached to CHO) |
| Aromatic | 130.1 | Benzene CH (meta to CH2) |
| Aromatic | 128.4 | Benzene CH (ortho to CH2) |
| Imidazole | 128.9 / 119.8 | Imidazole C4 / C5 |
| Aliphatic | 49.8 | Methylene Bridge (-CH2-) |
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional groups.[1] The key differentiation is the lack of conjugation between the imidazole and the carbonyl, which keeps the carbonyl stretch higher in energy compared to the direct-linked analog.[1]
-
Aldehyde C=O[1] Stretch:
(Strong, sharp).[1] -
C-H Stretch (Aldehyde): Doublet at
and (Fermi resonance). -
C=N / C=C (Imidazole):
.[1] -
Absence: No broad O-H stretch (unless hydrated/oxidized).[1]
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode (
Analytical Logic Flow
Use this flowchart to validate your sample identity and rule out the common incorrect isomer (CAS 10040-98-9).
Figure 2: Decision tree for distinguishing the methylene-bridged target from its direct-linked analog.
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. Retrieved from
-
ChemicalBook. (2025).[1] Product Properties: 4-(1H-IMIDAZOL-1-YLMETHYL)BENZALDEHYDE (CAS 102432-03-1).[1][2] Retrieved from
-
Biosynth. (2025).[1] 4-(Bromomethyl)benzaldehyde: Precursor Synthesis. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-(1H-Imidazol-1-yl)benzaldehyde (Comparative Analog CAS 10040-98-9).[1] Retrieved from
4-(1H-Imidazol-1-ylmethyl)benzaldehyde solubility profile
This guide provides an in-depth technical analysis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS 102432-03-1), a critical intermediate in the synthesis of thromboxane A2 synthase inhibitors (e.g., Ozagrel).[1]
Executive Summary
-
Target Molecule: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde.[1][2][3][4][5][6]
-
CAS Registry Number: 102432-03-1 (Distinct from the direct-attached analog CAS 10040-98-9).[1][5]
-
Primary Application: Precursor for Ozagrel and related anti-platelet agents.[1]
-
Solubility Profile: Amphiphilic with pH-dependent aqueous solubility (high solubility at pH < 6.0 due to imidazole protonation); highly soluble in polar aprotic solvents (DMSO, DMF).[1]
Part 1: Physicochemical Characterization
This section defines the structural and chemical parameters that dictate the solubility profile.[1] A common error in research procurement is confusing this molecule with 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9), which lacks the methylene bridge.[1] The methylene linker in the target molecule breaks the conjugation between the imidazole and the phenyl ring, significantly altering the pKa and solubility behavior.[1]
Table 1: Key Physicochemical Properties
| Property | Value / Description | Significance |
| CAS Number | 102432-03-1 | Unique identifier (Critical for procurement). |
| Molecular Formula | C₁₁H₁₀N₂O | — |
| Molecular Weight | 186.21 g/mol | Used for molarity calculations.[1] |
| Appearance | Off-white to pale yellow crystalline powder | Indicates purity; dark yellow/orange suggests oxidation.[1] |
| pKa (Imidazole) | ~6.8 - 7.0 (Estimated) | The imidazole nitrogen is basic.[1] At pH < 6.8, it becomes protonated ( |
| LogP (Predicted) | ~1.1 - 1.4 | Moderately lipophilic.[1] Requires organic co-solvents for neutral aqueous buffers.[1] |
| Reactive Groups | Aldehyde (-CHO), Imidazole (N3) | Aldehyde is prone to oxidation to carboxylic acid; Imidazole acts as a nucleophile.[1] |
Structural Visualization
The following diagram illustrates the chemical structure and the critical "Methylene Bridge" that differentiates this molecule from its analogs.
Figure 1: Structural decomposition highlighting the methylene bridge which isolates the imidazole ring electronically, preserving its basicity.[1]
Part 2: Solubility Profile & Dissolution Protocols
The solubility of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde is governed by the Henderson-Hasselbalch equation .[1] The imidazole moiety acts as a pH switch.[1]
Solubility Matrix
| Solvent System | Solubility Rating | Max Conc. (Est.)[1] | Usage Notes |
| DMSO | Excellent | > 100 mM | Preferred solvent for stock solutions.[1] Stable at -20°C. |
| DMF | Excellent | > 100 mM | Alternative to DMSO; harder to remove by lyophilization.[1] |
| Ethanol | Good | ~ 10-50 mM | May require gentle warming (40°C) and sonication.[1] |
| Water (pH 7.4) | Poor | < 1 mM | The molecule is largely uncharged and precipitates.[1] |
| Water (pH < 4.0) | High | > 50 mM | Protonation of imidazole ( |
| 0.1 M HCl | Very High | > 100 mM | Forms the hydrochloride salt in situ.[1] |
Experimental Protocol: Preparation of Stock & Working Solutions
Objective: Prepare a stable 10 mM stock solution for biological assays.
-
Primary Stock (Organic Phase):
-
Weigh 1.86 mg of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde.[1]
-
Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).[1]
-
Vortex for 30 seconds. The solution should be clear and colorless/pale yellow.[1]
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent aldehyde oxidation.[1]
-
-
Aqueous Working Solution (pH Controlled):
Solubility Equilibrium Diagram
This flowchart visualizes the pH-dependent solubility mechanism.[1]
Figure 2: Solubility phase behavior. Note the critical transition point around pH 6.0-7.0.[1]
Part 3: Synthesis & Impurity Context
Understanding the synthesis route helps identify potential impurities that affect solubility (e.g., inorganic salts or regioisomers).[1]
-
Standard Synthesis: Nucleophilic substitution of 4-(chloromethyl)benzaldehyde with imidazole in the presence of a base (K₂CO₃).[1]
-
Common Impurities:
-
Potassium Chloride (KCl): Inorganic salt byproduct.[1] If the sample is not desalted, it may appear soluble in water but the active organic component is not.[1]
-
Regioisomers: Imidazole can attack via N1 (desired) or C-positions (rare, but possible).[1]
-
Oxidation Products: 4-(1H-Imidazol-1-ylmethyl)benzoic acid (formed on air exposure).[1] This impurity is more water-soluble than the aldehyde at neutral pH.[1]
-
Synthesis Workflow (Ozagrel Context)
Figure 3: Synthetic pathway showing the molecule's role as the immediate precursor to Ozagrel.[1]
Part 4: Handling & Storage Recommendations
-
Atmosphere: Store under inert gas (Nitrogen or Argon).[1] The aldehyde group is susceptible to autoxidation to the corresponding benzoic acid.[1]
-
Temperature: Long-term storage at -20°C.
-
Safety:
References
-
ChemicalBook. (2024).[1] 4-(1H-IMIDAZOL-1-YLMETHYL)BENZALDEHYDE Product Properties and CAS 102432-03-1. Retrieved from [1]
-
Santa Cruz Biotechnology. (2024).[1] 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS 102432-03-1).[1][2][3][4][5][6] Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: Imidazole Derivatives and Ozagrel Intermediates. (General reference for imidazole pKa and solubility logic). Retrieved from [1]
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. Retrieved from [1]
Sources
Technical Guide: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
The following technical guide details the physicochemical profile, synthesis, and characterization of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde .
Unlike common reagents with sharp, well-defined melting points, this intermediate presents unique phase behavior that often leads to confusion in handling. This guide clarifies the "Melting Point Paradox" associated with this compound and provides a self-validating protocol for its synthesis and purification.
CAS: 102432-03-1 | Molecular Formula: C₁₁H₁₀N₂O | MW: 186.21 g/mol [1]
Part 1: Physicochemical Profile & The Melting Point Paradox
The "Missing" Melting Point
Researchers frequently search for a definitive melting point (MP) for 4-(1H-Imidazol-1-ylmethyl)benzaldehyde, often confusing it with its direct-bonded analog, 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9, MP 153–155 °C).
The Reality: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde contains a methylene (-CH₂-) bridge between the aromatic rings. This linker introduces rotational degrees of freedom that disrupt crystal lattice packing. Consequently, the pure free base exists as a viscous oil or a low-melting solid at room temperature, rather than a high-melting crystalline powder.
Key Physical Data
| Property | Specification | Notes |
| Physical State | Viscous Liquid / Low-Melting Solid | Often supercools; commercial samples (e.g., Fisher) are supplied as liquids. |
| Melting Point | Undefined / Ambient | No sharp MP reported in standard literature; typically handled as an oil. |
| Boiling Point | ~380 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |
| Solubility | DCM, Methanol, DMSO | High solubility in organic solvents; low water solubility (neutral pH). |
| pKa (Imidazole) | ~6.95 | Basic nitrogen allows for acid-base extraction purification. |
Critical Handling Note: Do not attempt to recrystallize the free base to determine purity. Instead, rely on 1H-NMR or convert a small aliquot to the Hydrochloride (HCl) salt , which forms a stable solid with a defined melting point (>200 °C, decomp).
Part 2: Synthesis & Mechanistic Logic
The synthesis relies on a classic SN2 nucleophilic substitution. The imidazole ring acts as the nucleophile, displacing the bromide from 4-(bromomethyl)benzaldehyde.
Reaction Pathway (Graphviz)
Figure 1: Nucleophilic substitution pathway for the synthesis of the target aldehyde.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed with an internal "check-valve"—an acid-base extraction workup that automatically separates the product (basic) from the starting material (neutral).
Materials
-
Reagents: Imidazole (1.2 eq), 4-(Bromomethyl)benzaldehyde (1.0 eq), Potassium Carbonate (2.0 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Safety: 4-(Bromomethyl)benzaldehyde is a lachrymator . Handle in a fume hood.
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 4-(bromomethyl)benzaldehyde (10 mmol) in ACN (30 mL).
-
Add Potassium Carbonate (20 mmol) and Imidazole (12 mmol).
-
Heat to reflux (80 °C) for 4–6 hours.
-
Validation: Monitor via TLC (DCM/MeOH 95:5). The starting material (high Rf) should disappear; the product (lower Rf, imidazole streak) appears.
-
-
Workup (The Purification Logic):
-
Filter off inorganic salts (KBr). Concentrate the filtrate to an oil.
-
Dissolve the residue in 0.5 M HCl (aq).
-
Wash 1: Extract the aqueous acid layer with Ethyl Acetate.
-
Why? The product is protonated (cationic) and stays in the water. Unreacted aldehyde and neutral impurities move to the organic layer. Discard the organic layer.
-
-
Neutralization: Basify the aqueous layer to pH ~10 using 2M NaOH. The product will oil out as the free base.
-
Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Dry (Na₂SO₄) and concentrate to obtain the pure viscous oil .
-
Purification Workflow Diagram
Figure 2: Acid-Base extraction logic ensuring removal of non-basic starting materials.
Part 4: Application in Drug Design
This intermediate is a "privileged scaffold" in medicinal chemistry. The imidazole moiety serves as a:
-
Heme Iron Ligand: Used in the design of CYP450 inhibitors (e.g., antifungal azoles).
-
Hydrogen Bond Acceptor: The N3 nitrogen interacts with serine/threonine residues in enzyme active sites.
-
Linker: The aldehyde provides a versatile handle for reductive amination or condensation reactions (e.g., forming hydrazones or chalcones).
Example Workflow: Aldehyde → Reductive Amination → Benzylamine Derivative (Potential Antifungal)
References
-
Fisher Scientific. (2021). Safety Data Sheet: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. Retrieved from
-
Verifies physical state as liquid and lack of defined melting point.[2]
-
-
Santa Cruz Biotechnology. (2024). 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Product Specifications. Retrieved from [3]
- Confirms CAS 102432-03-1 and liquid/oil handling.
-
ChemicalBook. (2024). CAS 102432-03-1 Entry.[1][2][3][4][5][6] Retrieved from
- Provides structural data and supplier aggreg
Sources
Technical Guide: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde as a Synthetic Precursor
[1][2]
Executive Summary
4-(1H-Imidazol-1-ylmethyl)benzaldehyde (hereafter 4-IMB ) represents a bifunctional pharmacophore scaffold characterized by a "push-pull" reactivity profile.[1][2] It combines a basic, metal-coordinating imidazole heterocycle with a reactive electrophilic aldehyde, separated by a methylene spacer.[2] Unlike its rigid analog 4-(1H-imidazol-1-yl)benzaldehyde, the methylene bridge in 4-IMB introduces rotational freedom, allowing the imidazole moiety to adopt optimal geometries for metalloenzyme binding (e.g., Heme Oxygenase-1, CYP450 aromatase).[1][2]
This guide details the synthesis, reactivity landscape, and medicinal chemistry applications of 4-IMB, designed for researchers optimizing lead compounds in oncology and infectious disease programs.
Part 1: Molecular Architecture & Reactivity Profile[1][2]
Structural Logic
The utility of 4-IMB stems from its dual functionality:
-
The Imidazole Head (Pharmacophore): The N3 nitrogen (
hybridized) acts as a Lewis base (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) and a ligand for transition metals (Fe, Zn, Cu).[2] In drug design, this targets the heme iron of enzymes.[2] -
The Methylene Hinge: Provides a
bond angle, decoupling the electronic resonance between the imidazole and the phenyl ring, thereby preserving the basicity of the imidazole.[2] -
The Aldehyde Tail (Warhead/Handle): Serves as a versatile electrophile for chain extension or heterocycle formation.[2]
The Reactivity Landscape
The following directed graph illustrates the divergent synthetic pathways accessible from 4-IMB.
Figure 1: Divergent synthetic pathways from the 4-IMB scaffold.[1] Green arrows indicate high-value medicinal chemistry transformations.
Part 2: Synthesis & Sourcing Strategy
While 4-IMB is commercially available from specialized building-block vendors, in-house synthesis is often preferred to ensure freshness (aldehydes oxidize to carboxylic acids over time) and to avoid high costs.[1][2]
Optimized Synthesis Protocol
Reaction Type:
Reagents & Equipment[1][2][3][4][5][6][7]
-
Reagents: Imidazole (1.2 equiv), 4-(Chloromethyl)benzaldehyde (1.0 equiv), Potassium Carbonate (
, 2.0 equiv), Potassium Iodide (KI, 0.1 equiv - catalyst).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Apparatus: Round-bottom flask, reflux condenser, inert atmosphere (
).[2]
Step-by-Step Methodology
-
Activation: In a dry flask, suspend Imidazole (12 mmol) and anhydrous
(20 mmol) in MeCN (50 mL). Stir at room temperature for 15 minutes to facilitate deprotonation. -
Addition: Add 4-(Chloromethyl)benzaldehyde (10 mmol) and catalytic KI (1 mmol). Note: KI accelerates the reaction via the Finkelstein mechanism (in situ generation of the more reactive iodide).[1]
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor by TLC (DCM:MeOH 95:5).[2] The aldehyde spot ( ) will disappear, replaced by the polar imidazole product ( ).[2] -
Workup (Critical):
Yield Expectation: 85–92% (Pale yellow solid).[2]
Part 3: Medicinal Chemistry Applications[1][6][8][9]
Heme Oxygenase-1 (HO-1) Inhibitors
HO-1 is a stress-inducible enzyme implicated in tumor resistance.[1][2] Inhibitors typically require an imidazole head group to bind the heme iron and a hydrophobic tail to occupy the western region of the binding pocket.[2][7]
-
Mechanism: The imidazole nitrogen of 4-IMB coordinates to
in the porphyrin ring.[2] The aldehyde allows for the attachment of lipophilic domains via reductive amination.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Why 4-IMB? The methylene bridge provides the necessary flexibility for the imidazole to orient perpendicular to the porphyrin plane, a requirement for high-affinity binding.[1]
Antifungal Azoles
Condensation of 4-IMB with acetophenones yields imidazole-bearing chalcones.[1][2] These mimic the structure of lanosterol 14
Part 4: Experimental Protocols (Core Transformations)
Protocol A: Reductive Amination (Synthesis of HO-1 Inhibitors)
Targeting Secondary Amines without Over-Alkylation.[1][2]
Rationale: Direct reaction of aldehydes with amines can lead to bis-alkylation.[1][2] Using Sodium Triacetoxyborohydride (STAB) allows for a controlled, stepwise reduction where the imine is reduced faster than the aldehyde reacts.[2]
Procedure:
-
Imine Formation: Dissolve 4-IMB (1.0 mmol) and the primary amine (e.g., 4-phenylbutylamine, 1.0 mmol) in 1,2-Dichloroethane (DCE) or THF (5 mL).[1][2]
-
Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol). Stir for 30 minutes at Room Temperature (RT) to form the iminium species.
-
Reduction: Add Sodium Triacetoxyborohydride (
, 1.4 mmol) in one portion. -
Reaction: Stir at RT for 4–12 hours under Nitrogen.
-
Quench: Quench with saturated aqueous
. Extract with DCM.[2] -
Purification: The basic imidazole moiety allows for acid-base purification.[1][2] Extract the product into 1M HCl, wash the organic layer (removes non-basic impurities), basify the aqueous layer to pH 10, and re-extract into DCM.[2]
Protocol B: Knoevenagel Condensation (Synthesis of Chalcones)
Accessing
Procedure:
Part 5: Visualization of Biological Mechanism
The following diagram illustrates the binding mode of a 4-IMB derived inhibitor within the Heme Oxygenase-1 active site.
Figure 2: Pharmacophore mapping of 4-IMB derivatives in the Heme Oxygenase-1 binding pocket.
Part 6: Summary of Physical & Chemical Properties
| Property | Value/Description | Relevance |
| Molecular Formula | Precursor stoichiometry | |
| Molecular Weight | 186.21 g/mol | Calculation of equivalents |
| Appearance | Pale yellow to off-white solid | Visual purity check (Darkening indicates oxidation) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly in Water | Compatible with standard organic synthesis |
| Storage | Under Inert Gas, 2–8°C | Aldehydes are air-sensitive |
| Key Impurity | 4-(1H-imidazol-1-ylmethyl)benzoic acid | Result of air oxidation |
References
-
Synthesis and Antifungal Activity: Xi, Z., et al. (2008).[2][8] "Synthesis and characterization of 4-(1H-imidazol-1-yl)benzaldehyde derivatives." Journal of Chemical Crystallography. (Demonstrates the N-arylation and alkylation protocols).
-
Heme Oxygenase Inhibition: Kinobe, R. T., et al. (2006).[2] "Selectivity of imidazole-dioxolane compounds for heme oxygenase-1." Canadian Journal of Physiology and Pharmacology.[2] (Establishes the imidazole pharmacophore requirement).
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[2][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The gold-standard protocol for aldehyde-amine coupling).[1][2]
-
Chalcone Synthesis: Hussain, T., et al. (2009).[2] "Anti-oxidant, anti-fungal and anti-leishmanial activities of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones." European Journal of Medicinal Chemistry. (Details the Knoevenagel/Claisen-Schmidt condensation utility).
-
General Reactivity: Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2][10] (General reference for imidazole alkylation chemistry).
Sources
- 1. 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 [chemicalbook.com]
- 2. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Heme oxygenase inhibition by α-(1H-imidazol-1-yl)-ω-phenylalkanes: effect of introduction of heteroatoms in the alkyl linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential applications of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde in medicinal chemistry
[1]
Executive Summary
4-(1H-Imidazol-1-ylmethyl)benzaldehyde serves as a specialized pharmacophore building block in medicinal chemistry.[1] Its structure combines a basic imidazole ring (a potent ligand for heme-iron and zinc active sites) with a reactive aldehyde "warhead" capable of diverse downstream functionalization.[1]
Its primary industrial application is as the key intermediate in the synthesis of Ozagrel , a selective Thromboxane A2 (TXA2) synthase inhibitor used to treat cerebral vasospasm. Beyond this, it is an essential scaffold for developing antifungal agents (via chalcone synthesis) and retinoic acid metabolism blocking agents (RAMBAs).
Chemical Profile & Reactivity[1][2][3][4][5][6][7]
Structural Logic
The molecule consists of three functional domains:
-
Imidazole Headgroup: Acts as a monodentate ligand for metal cations (Fe²⁺, Zn²⁺) in enzyme active sites. The pKa (~6.0) allows it to exist in equilibrium between neutral and protonated states at physiological pH.
-
Methylene Spacer: Breaks the conjugation between the imidazole and the phenyl ring. This allows the imidazole to rotate freely, optimizing its orientation for metal coordination without steric clash from the phenyl ring.
-
Benzaldehyde Tail: A versatile electrophile for C-C bond formation (Knoevenagel, Claisen-Schmidt, Wittig) or reductive amination.[1]
Primary Application: Synthesis of Ozagrel
Ozagrel (Sodium (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]prop-2-enoate) is the flagship pharmaceutical derived from this aldehyde.[1] It functions by inhibiting TXA2 synthase, preventing platelet aggregation and vasoconstriction.[7]
Mechanism of Synthesis (Knoevenagel Condensation)
The synthesis exploits the acidity of malonic acid's alpha-protons to attack the aldehyde carbonyl, followed by decarboxylation.
Step-by-Step Protocol:
-
Reagents: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Catalytic).[1]
-
Reaction: Dissolve the aldehyde and malonic acid in pyridine. Add catalytic piperidine.[1]
-
Conditions: Heat to reflux (approx. 80–100°C) for 3–5 hours. The elevated temperature drives the decarboxylation of the intermediate dicarboxylic acid.
-
Workup: Cool the mixture and pour into ice-cold water. Acidify with HCl to pH 4–5 to precipitate the free acid form of Ozagrel.
-
Purification: Recrystallization from aqueous ethanol.
Pathway Visualization
Caption: Synthetic pathway for Ozagrel via Knoevenagel condensation and subsequent decarboxylation.[1]
Secondary Application: Antifungal Chalcones
The aldehyde group allows for the rapid generation of chalcone libraries (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation with various acetophenones.[1][8]
Therapeutic Rationale
Imidazole-containing chalcones exhibit dual mechanisms of action:[1]
-
CYP51 Inhibition: The imidazole binds the heme iron of lanosterol 14α-demethylase (fungal CYP51), halting ergosterol biosynthesis.
-
Membrane Disruption: The lipophilic chalcone backbone integrates into the fungal cell wall, increasing permeability.
Protocol (Claisen-Schmidt):
-
Reagents: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (1.0 eq), Substituted Acetophenone (1.0 eq), NaOH (40% aq), Methanol.
-
Procedure: Stir reactants in methanol at room temperature. Add NaOH dropwise.[1]
-
Observation: A precipitate usually forms within 2–6 hours as the chalcone product crashes out.
-
Validation: The appearance of a trans-alkene doublet (J ≈ 15-16 Hz) in ¹H NMR confirms the (E)-chalcone geometry.[1]
Advanced Application: Metalloenzyme Inhibitor Design
This aldehyde is a "privileged structure" for targeting zinc-dependent metalloproteases, such as Farnesyltransferase (FTase) .[1]
Pharmacophore Logic
In FTase inhibitors, the imidazole group coordinates the active site Zn²⁺ ion. The methylene bridge is critical here; direct attachment (phenyl-imidazole) often results in a rigid molecule that cannot adopt the necessary tetrahedral coordination geometry around the zinc atom. The methylene spacer provides the "wobble" needed for high-affinity binding.[1]
Experimental Workflow for Inhibitor Synthesis:
-
Reductive Amination: React the aldehyde with a peptidomimetic amine (simulating the CAAX box of Ras protein).
-
Reduction: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) in DCE to reduce the imine to a secondary amine.
-
Result: A flexible inhibitor where the imidazole anchors to the metal, and the peptidomimetic tail occupies the substrate pocket.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to metalloenzyme targets.
Synthesis of the Intermediate
If the aldehyde is not commercially sourced, it must be synthesized with high purity to avoid isomeric contamination.
Reaction: Nucleophilic Substitution (Sɴ2) Precursors: Imidazole + 4-(Chloromethyl)benzaldehyde.[1]
Protocol:
-
Dissolve Imidazole (2.0 eq) in dry DMF.
-
Add K₂CO₃ (2.5 eq) and stir for 30 min to generate the imidazolide anion.
-
Add 4-(Chloromethyl)benzaldehyde (1.0 eq) dropwise at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Critical Step: Pour into brine and extract with Ethyl Acetate. The excess imidazole remains in the aqueous phase.
-
Yield: Typically 85–90%.[1]
References
-
Fisher Scientific. Safety Data Sheet: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. Retrieved from [1]
-
Santa Cruz Biotechnology. 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Product Report. Retrieved from [1]
-
Google Patents. CN101659640B: Ozagrel tromethamine, compound, preparation method and application thereof. Retrieved from
-
MDPI (Molbank). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.[1] (Contextual reference for chalcone synthesis methodology). Retrieved from [1]
-
Semantic Scholar. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug. Retrieved from
Sources
- 1. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-(1H-Imidazol-1-ylmethyl)benzaldehyde, 97% [labchem.co.za]
- 4. 4-(1H-IMIDAZOL-1-YLMETHYL)BENZALDEHYDE | 102432-03-1 [chemicalbook.com]
- 5. fishersci.ca [fishersci.ca]
- 6. 127404-21-1|4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
The Imidazole-Methyl-Benzaldehyde Scaffold: Synthetic Utility and Pharmacological Versatility
Topic: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde derivatives and their properties CAS: 102432-03-1 Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol [1][2]
Executive Summary
The molecule 4-(1H-imidazol-1-ylmethyl)benzaldehyde represents a critical "linker" pharmacophore in medicinal chemistry. Unlike direct N-aryl imidazoles, the methylene bridge (
This guide details the technical manipulation of this scaffold, moving from its synthesis to its derivatization into Retinoic Acid Metabolism Blocking Agents (RAMBAs) and Azole Antifungals . The aldehyde functionality serves as a versatile "handle" for generating styrenes (via Wittig), oximes (via condensation), and amines (via reductive amination), all while retaining the critical heme-binding imidazole headgroup.
Part 1: Structural Significance & Pharmacophore Analysis
To design effective drugs using this scaffold, one must understand the "Warhead" and the "Tail."
The Warhead: Imidazole-Heme Coordination
The primary mechanism of action for derivatives of this aldehyde is CYP450 Inhibition .
-
Mechanism: The
hybridized nitrogen (N-3) of the imidazole ring donates its lone pair to the ion within the heme porphyrin center of enzymes like CYP26A1 (retinoic acid hydroxylase) or CYP51 (lanosterol 14 -demethylase). -
The Methylene Bridge Effect: The
spacer prevents steric clash between the phenyl ring and the porphyrin biological pocket, a limitation often seen in rigid direct N-phenyl analogs.
The Tail: The Benzaldehyde Handle
The aldehyde at the para-position is electronically conjugated to the phenyl ring but isolated from the imidazole. This allows for:
-
High Reactivity: Facile condensation with amines and carbon nucleophiles.
-
Metabolic Stability: Once derivatized (e.g., to an oxime ether), it resists rapid oxidation compared to the parent aldehyde.
Part 2: Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 4-(1H-imidazol-1-ylmethyl)benzaldehyde (CAS 102432-03-1) via
Reaction Scheme:
Reagents:
-
Imidazole (1.0 equiv)
-
4-(Chloromethyl)benzaldehyde (1.0 equiv) [Note: The bromo-analog is faster but less stable]
-
Potassium Carbonate (
, 2.0 equiv) or Sodium Hydride (NaH, 1.1 equiv) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve Imidazole (6.8 g, 100 mmol) in anhydrous DMF (50 mL).
-
Deprotonation (if using NaH): Cool to 0°C. Add NaH (60% dispersion, 4.4 g) portion-wise. Stir for 30 min until
evolution ceases. If using , add solid base at room temperature. -
Alkylation: Add 4-(chloromethyl)benzaldehyde (15.4 g, 100 mmol) dropwise as a solution in DMF.
-
Critical Control Point: Maintain temperature below 25°C to prevent polymerization of the aldehyde.
-
-
Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The product spot will be more polar than the starting chloride.
-
Workup: Pour the mixture into ice-water (300 mL). The product often precipitates as a yellowish solid.
-
If oil forms: Extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).
Protocol B: Derivatization to Oxime Ethers (Antifungal Candidates)
Objective: Convert the aldehyde to an oxime ether, a common motif in azole antifungals (e.g., Oxiconazole analogs).[3]
Methodology:
-
Dissolve 4-(1H-imidazol-1-ylmethyl)benzaldehyde (1 equiv) in Ethanol.
-
Add Hydroxylamine Hydrochloride (
, 1.2 equiv) and Sodium Acetate (1.5 equiv). -
Reflux for 2 hours.
-
Evaporate solvent to yield the Oxime intermediate .
-
O-Alkylation: Dissolve the oxime in DMF, add NaH (1.1 equiv), followed by a benzyl halide (e.g., 2,4-dichlorobenzyl chloride). Stir at RT for 4 hours.
Part 3: Visualization of Workflows
The following diagram illustrates the synthetic logic and the divergence into two major therapeutic classes: RAMBAs (Anticancer) and Antifungals.
Caption: Synthetic divergence of the imidazole-benzaldehyde scaffold into major pharmacological classes.
Part 4: Biological Properties & Data Summary[4]
The derivatives of this scaffold are primarily characterized by their
Table 1: Comparative Properties of Derivatives
| Derivative Class | Chemical Transformation | Target Enzyme | Primary Indication | Key Property |
| Parent Aldehyde | N/A | Weak CYP Inhibition | Synthetic Intermediate | MP: ~98–100°C (est); Air sensitive |
| Oxime Ethers | CYP51 (Fungal) | Antifungal (Candidiasis) | High lipophilicity; Broad spectrum | |
| Styryl Imidazoles | CYP26A1 | RAMBA (Dermatology/Oncology) | Mimics Retinoic Acid backbone | |
| Benzyl Amines | Aromatase (CYP19) | Breast Cancer | Flexible linker; H-bond donor |
Mechanistic Insight: The RAMBA Connection
Retinoic Acid (RA) is crucial for cell differentiation. In cancer and dermatological diseases (e.g., Psoriasis), endogenous RA is metabolized too quickly by CYP26.
-
Strategy: Derivatives of 4-(1H-imidazol-1-ylmethyl)benzaldehyde (specifically styryl derivatives) mimic the chain length of Retinoic Acid.
-
Binding: The imidazole blocks the catalytic site of CYP26, increasing the half-life of endogenous Retinoic Acid. This is the principle behind drugs like Liarozole (which shares this structural logic).
Part 5: Quality Control & Troubleshooting
When working with 4-(1H-imidazol-1-ylmethyl)benzaldehyde, researchers often encounter specific stability issues.
-
Oxidation: The aldehyde is prone to air oxidation to 4-(1H-imidazol-1-ylmethyl)benzoic acid .
-
Detection: Appearance of a broad -OH stretch (2500–3300
) in IR and a shift in the carbonyl peak. -
Prevention: Store under Argon/Nitrogen at -20°C.
-
-
Regioselectivity: While unsubstituted imidazole is symmetric, if using substituted imidazoles (e.g., 4-methylimidazole), you will get a mixture of N-1 and N-3 isomers (1,4 vs 1,5 isomers).
-
Solution: Separation requires careful column chromatography or recrystallization of the nitrate salts.
-
References
-
PubChem. (n.d.). 4-(1H-imidazol-1-ylmethyl)benzaldehyde | C11H10N2O.[2][4] National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: Link directs to the closest structural analogue record for verification of physical data).
- Njar, V. C., et al. (2006). Retinoic acid metabolism blocking agents (RAMBAs) for treatment of cancer and dermatological diseases. Bioorganic & Medicinal Chemistry. (Foundational text on the mechanism of imidazole-containing RAMBAs).
- Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry.
- Zhang, Y., et al. (2008). Synthesis and antifungal activity of novel imidazole derivatives containing oxime ether moieties. Molecules.
Sources
Strategic Utilization of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde in Next-Generation Antifungal Design
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Drug Development Scientists, and Process Engineers Subject: CAS 102432-03-1 | Molecular Scaffold for CYP51 Inhibitors
Executive Summary: The "Warhead" and the "Linker"
In the pursuit of novel antifungal agents, the structural motif of an imidazole ring linked to a lipophilic backbone remains a cornerstone of efficacy. 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS 102432-03-1) represents a high-value intermediate that bridges the gap between the pharmacophoric "warhead" (the imidazole ring) and the structural diversity required for pharmacokinetic optimization (the aldehyde handle).
Unlike its analog 4-(1H-imidazol-1-yl)benzaldehyde (where the imidazole is directly fused to the phenyl ring), the -CH₂- (methylene) bridge in this compound mimics the flexible geometry found in clinically successful azoles like Ketoconazole , Miconazole , and Econazole . This flexibility is critical for the imidazole nitrogen (N-3) to orient itself correctly within the heme active site of the target enzyme, Lanosterol 14
This guide details the synthesis, derivatization strategies, and mechanistic rationale for employing this aldehyde as a scaffold in antifungal drug discovery.
Molecular Architecture & Mechanism of Action
The Pharmacophore Triad
The efficacy of azole antifungals derived from this intermediate relies on three structural components:
-
The Warhead (Imidazole): The unhindered nitrogen (N-3) binds coordinately to the heme iron (Fe³⁺) of fungal CYP51.
-
The Flexible Linker (Methylene): The single carbon spacer allows the imidazole to rotate and fit into the narrow hydrophobic access channel of the enzyme without steric clash from the phenyl ring.
-
The Derivatizable Tail (Aldehyde): The aldehyde group serves as a reactive "hook" for extending the molecule into the substrate access channel, determining specificity and bioavailability.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the inhibition pathway where the imidazole moiety blocks the conversion of Lanosterol to Ergosterol, leading to fungal membrane collapse.
Figure 1: Mechanism of CYP51 inhibition by imidazole-based agents. The N-3 nitrogen of the imidazole ring coordinates with the heme iron, preventing substrate oxidation.
Synthetic Pathways[1][2][3]
Upstream Synthesis: Constructing the Scaffold
The synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde involves a nucleophilic substitution reaction (N-alkylation). The choice of base and solvent is critical to prevent over-alkylation (quaternization) and to ensure the N-1 isomer is formed preferentially over the N-3 isomer (though symmetrical in unsubstituted imidazole, this control is vital for substituted derivatives).
Reaction Scheme: Imidazole + 4-(Chloromethyl)benzaldehyde + Base → Product + Salt
Experimental Protocol: Scaffold Synthesis
Note: This protocol is designed for high purity to minimize bis-alkylation impurities.
| Parameter | Specification |
| Reagents | Imidazole (1.0 eq), 4-(Chloromethyl)benzaldehyde (1.0 eq), K₂CO₃ (2.0 eq) |
| Solvent | Acetonitrile (MeCN) or DMF (Dry) |
| Temperature | Reflux (80°C for MeCN) |
| Time | 6–8 Hours |
| Yield Target | >85% |
Step-by-Step Methodology:
-
Activation: Dissolve Imidazole (6.8 g, 100 mmol) in anhydrous Acetonitrile (150 mL). Add anhydrous Potassium Carbonate (K₂CO₃, 27.6 g, 200 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation.
-
Addition: Dissolve 4-(Chloromethyl)benzaldehyde (15.4 g, 100 mmol) in Acetonitrile (50 mL). Add this solution dropwise to the imidazole suspension over 45 minutes. Reasoning: Slow addition favors mono-alkylation.
-
Reaction: Heat the mixture to reflux (approx. 80–82°C) and monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting aldehyde spot (Rf ~0.[1]8) should disappear, replaced by the product (Rf ~0.4).
-
Work-up: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃). Evaporate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize from a mixture of Ethyl Acetate/Hexane (1:3) or purify via silica gel column chromatography (Gradient: 100% DCM → 5% MeOH/DCM).
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the singlet aldehyde proton (~10.0 ppm), the methylene bridge singlet (~5.3 ppm), and the characteristic imidazole peaks (7.7, 7.2, 6.9 ppm).
-
Downstream Applications: From Scaffold to Drug Candidate
Once synthesized, the aldehyde group allows for divergent synthesis of three major classes of antifungal candidates.
Pathway A: Schiff Bases (Azomethines)
Reaction with primary amines yields Schiff bases.[1] These derivatives often exhibit "dual-action" mechanisms: the imidazole inhibits CYP51, while the imine/amine tail can disrupt cell walls or chelate essential metal ions.
-
Reagents: Primary amine (e.g., 2,4-dichloroaniline), Ethanol, catalytic Acetic Acid.
-
Relevance: Schiff bases of this scaffold have shown potent activity against Candida albicans and Aspergillus niger in preclinical models.
Pathway B: Chalcones (Claisen-Schmidt)
Condensation with acetophenones yields chalcones (
Pathway C: Alcohol Derivatives (Grignard/Reduction)
This is the most clinically relevant pathway. Reacting the aldehyde with a Grignard reagent (e.g., 2,4-dichlorophenylmagnesium bromide) produces a secondary alcohol. This structure mimics the core of Miconazole , providing high lipophilicity and metabolic stability.
Figure 2: Divergent synthesis strategies utilizing the aldehyde handle.
Quality Control & Impurity Profiling
For pharmaceutical applications, the purity of the intermediate is paramount.
| Impurity Type | Origin | Control Strategy |
| Bis-imidazole | Reaction of imidazole at both N1 and N3 (forming quaternary salt) | Use excess base; maintain strictly anhydrous conditions; slow addition of electrophile. |
| Regioisomers | N-alkylation at incorrect nitrogen (if using substituted imidazoles) | Use steric hindrance to guide selectivity; confirm via NOE NMR. |
| Residual Halide | Unreacted 4-(chloromethyl)benzaldehyde | Monitor via HPLC; ensure complete conversion or remove via recrystallization (aldehyde is less polar than product). |
References
-
ChemicalBook. (2025). 4-(1H-IMIDAZOL-1-YLMETHYL)BENZALDEHYDE (CAS 102432-03-1) Properties and Suppliers. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Product Sheet. Retrieved from [2]
-
National Institutes of Health (NIH). (2018). Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. PubMed. Retrieved from
-
MDPI. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin on Antifungal Activity. Retrieved from
-
Royal Society of Chemistry. (2020). Design and synthesis of magnetic nanocatalysts based on cellulose nanofibers. RSC Advances. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. Retrieved from
Sources
Application Note: Synthesis of Imidazole-Linked Chalcones via Claisen-Schmidt Condensation
This Application Note provides a detailed technical guide for the synthesis of chalcones derived specifically from 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1).
Unlike the more common 4-(1H-imidazol-1-yl)benzaldehyde (where the imidazole is directly bonded to the phenyl ring), the methylene-bridged analog discussed here possesses a non-conjugated linker. This structural distinction interrupts the resonance electron donation from the imidazole to the aldehyde, maintaining the aldehyde's electrophilicity and enhancing the molecule's conformational flexibility—a critical feature for binding to enzyme active sites (e.g., CYP51 in fungal sterol biosynthesis).
Target Molecule: (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)-1-arylprop-2-en-1-one Key Reagent: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1) Reaction Class: Base-Catalyzed Aldol Condensation (Claisen-Schmidt)
Chemical Context & Reagent Profile
The synthesis relies on the reaction between the electrophilic aldehyde and a nucleophilic acetophenone derivative.
| Component | Chemical Structure | Function | Key Property |
| Aldehyde | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde | Electrophile | Methylene Bridge: Breaks conjugation; aldehyde remains highly reactive compared to direct N-aryl analogs. |
| Ketone | Substituted Acetophenone | Nucleophile | Acidity: |
| Catalyst | NaOH or KOH (aq) | Base | Generates the enolate; drives dehydration. |
| Solvent | Ethanol or Methanol | Medium | Solubilizes reactants; protic nature aids proton transfer steps. |
Critical Process Parameters (CPPs)
-
Stoichiometry: 1:1 molar ratio is standard. Excess aldehyde can lead to Cannizzaro side reactions, though less likely with enolizable ketones present.
-
pH Control: The imidazole ring is basic (pKa ~6.95). Crucial: During workup, strong acidification (pH < 5) will protonate the imidazole, rendering the product water-soluble and preventing precipitation.
-
Temperature: Room temperature (25°C) is usually sufficient. Heating (>50°C) may be required for electron-rich acetophenones (e.g., 4-methoxyacetophenone).
Reaction Workflow & Mechanism
The following diagram outlines the logical flow from starting material preparation to the final chalcone isolation.
Figure 1: Synthetic pathway from precursor generation to Claisen-Schmidt condensation.
Experimental Protocol
This protocol is designed for a 5 mmol scale . It is self-validating: the formation of a precipitate indicates reaction progress, and the specific neutralization step ensures the imidazole moiety remains unprotonated.
Materials
-
4-(1H-Imidazol-1-ylmethyl)benzaldehyde (0.93 g, 5 mmol)
-
Substituted Acetophenone (5 mmol)
-
Sodium Hydroxide (40% aqueous solution)
-
Ethanol (95% or absolute)
-
Ice water
Step-by-Step Methodology
-
Reagent Solubilization:
-
In a 50 mL round-bottom flask, dissolve 5 mmol of the substituted acetophenone in 15 mL of Ethanol.
-
Note: If the acetophenone is solid and insoluble, mild sonication can be used.
-
-
Catalyst Activation:
-
Add 2.5 mL of 40% NaOH aqueous solution dropwise to the ketone solution while stirring.
-
Stir for 10 minutes at room temperature to generate the enolate (color change to yellow/orange often observed).
-
-
Aldehyde Addition:
-
Add 5 mmol (0.93 g) of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde to the reaction mixture.
-
Expert Insight: The methylene-bridged aldehyde is generally more soluble in ethanol than its direct-linked counterpart. If it does not dissolve immediately, it will go into solution as it reacts.
-
-
Reaction Phase:
-
Stir the mixture at room temperature for 12–24 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot (Rf ~0.4) should disappear.
-
-
Workup (The Critical Step):
-
Pour the reaction mixture into 100 mL of crushed ice water with vigorous stirring.
-
Neutralization: The pH will be highly alkaline (~12-14).
-
Action: Slowly add dilute HCl (1M) dropwise only until pH reaches 7.5–8.0 .
-
Warning:Do not over-acidify. If pH drops below 6, the imidazole nitrogen protonates (
), forming a water-soluble salt that will not precipitate.
-
-
Isolation & Purification:
-
The solid precipitate (Chalcone) is filtered using a Buchner funnel.
-
Wash the cake with cold water (3 x 20 mL) to remove excess base and salts.
-
Recrystallize from hot Ethanol to obtain the pure product.
-
Representative Data & Characterization
When synthesized correctly, these chalcones exhibit distinct physical properties. The methylene protons (
| Property | Expected Observation | Diagnostic Signal (1H NMR) |
| Appearance | Pale yellow to orange solid | N/A |
| Yield | 75% – 92% | N/A |
| Alkene Geometry | Trans (E-isomer) | Doublet at |
| Methylene Bridge | Singlet | Singlet at |
| Carbonyl |
Biological Applications & Rationale
The synthesis of this specific scaffold is driven by its potential in medicinal chemistry, particularly as an antifungal agent.
Figure 2: Pharmacological targets of the synthesized scaffold.
-
Antifungal Activity: The imidazole ring mimics the pharmacophore of azole antifungals (e.g., Fluconazole), binding to the heme iron of the fungal enzyme CYP51. The methylene bridge allows the imidazole to rotate and position itself optimally within the active site, potentially offering superior binding compared to rigid analogs.
-
Michael Acceptor: The
-unsaturated ketone (chalcone backbone) can act as a Michael acceptor, covalently modifying cysteine residues in proteins, which is a known mechanism for anticancer activity (tubulin inhibition).
References
-
Synthesis of Imidazole Precursors
- Methodology: The synthesis of the starting material, 4-(1H-Imidazol-1-ylmethyl)benzaldehyde, typically involves the nucleophilic substitution of 4-(chloromethyl)benzaldehyde with imidazole.
-
Source: PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Link(Cited for general chloromethyl-imidazole coupling chemistry).
-
General Claisen-Schmidt Protocols
- Methodology: Standard base-catalyzed condens
-
Source: MDPI Molbank. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Link(Note: Describes the direct-linked analog, but reaction conditions are transferable).
-
Safety & Handling
-
Biological Relevance (Antifungal)
- Context: Efficacy of imidazole-bearing chalcones against Aspergillus and Candida.
-
Source: Native Science Report. (2021). Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals. Link
Sources
Application Note: Claisen-Schmidt Condensation Protocol for 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Abstract & Scope
This application note details the optimized protocol for the Claisen-Schmidt condensation of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde with various acetophenones. Unlike simple benzaldehydes, this substrate contains a basic imidazole moiety linked via a methylene spacer. This structural feature introduces specific solubility and reactivity considerations, particularly regarding pH control and catalyst selection.
The resulting
Scientific Background & Mechanism[1][2][3]
The Chemical Challenge
The Claisen-Schmidt condensation is a cross-aldol reaction between an aldehyde (lacking
For the specific substrate 4-(1H-Imidazol-1-ylmethyl)benzaldehyde :
-
Basicity: The imidazole ring (
for the conjugate acid) can act as a proton acceptor. In acidic media, it protonates, potentially altering solubility. Therefore, base catalysis (NaOH/KOH) is preferred over acid catalysis. -
Methylene Spacer: Unlike 4-(imidazol-1-yl)benzaldehyde, where the nitrogen is directly attached to the phenyl ring, the methylene bridge (
) insulates the imidazole. This prevents the imidazole from exerting a strong resonance electron-withdrawing effect on the aldehyde, making the carbonyl reactivity similar to that of an unsubstituted benzaldehyde. -
Solubility: The imidazole moiety increases polarity. Standard non-polar solvents (Hexane/Toluene) are often unsuitable for the reaction medium; alcohols (EtOH/MeOH) are required.
Reaction Mechanism
The reaction proceeds via a base-catalyzed enolate mechanism followed by dehydration.[1]
-
Enolization: Base removes an
-proton from the acetophenone.[1] -
Addition: The enolate attacks the carbonyl carbon of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde.
-
Elimination: The resulting
-hydroxy ketone undergoes dehydration (E1cB mechanism) to form the thermodynamically stable trans-chalcone.
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for imidazole-based substrates.
Experimental Protocol
Reagents & Equipment
| Reagent | Specification | Role |
| 4-(1H-Imidazol-1-ylmethyl)benzaldehyde | >97% Purity | Electrophile (Substrate) |
| Acetophenone (or derivative) | 1.0 Equiv | Nucleophile |
| Sodium Hydroxide (NaOH) | 40% Aqueous Sol. | Catalyst |
| Ethanol (EtOH) | Absolute (99%) | Solvent |
| Ice Water | Distilled, 0°C | Quenching/Precipitation |
Pre-requisite: Substrate Preparation (If not commercial)
Note: If the aldehyde is not available, it is synthesized via N-alkylation.
-
React 4-(chloromethyl)benzaldehyde with imidazole (1.2 equiv) and
(2 equiv) in Acetonitrile or DMF at reflux for 6–8 hours. -
Filter inorganic salts, evaporate solvent, and recrystallize from water/ethanol.
Step-by-Step Condensation Protocol
Step 1: Solubilization
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (10 mmol, 1.86 g) and the substituted acetophenone (10 mmol) in Ethanol (20 mL).
-
Critical Insight: If the aldehyde does not dissolve completely at RT, warm slightly to 40°C, then cool back to room temperature. The solution must be homogeneous before adding base to ensure uniform reaction kinetics.
Step 2: Catalysis
-
Add 40% Aqueous NaOH (2 mL) dropwise over 5 minutes while stirring vigorously.
-
Observation: The solution often turns yellow or orange immediately, indicating the formation of the conjugated enolate/chalcone species.
Step 3: Reaction
-
Stir the mixture at Room Temperature (20–25°C) for 12–24 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: DCM:MeOH 95:5). The aldehyde spot (
) should disappear.
Step 4: Quenching & Isolation
-
Pour the reaction mixture into crushed ice (approx. 100 g) with stirring.
-
pH Adjustment (Vital): Check the pH. It will be highly alkaline. Neutralize carefully with 10% HCl to pH 8–9 .
-
Why? If the pH is too low (< 6), the imidazole ring will protonate to form a water-soluble salt, preventing precipitation. If pH is too high, the product may remain oily or undergo side reactions.
-
The solid precipitate is filtered using a Buchner funnel and washed with cold water (
mL).
Step 5: Purification
-
Recrystallize the crude solid from hot Ethanol .
-
Dry in a vacuum oven at 50°C for 4 hours.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of imidazole-chalcones.[2]
Characterization & Quality Control
To validate the synthesis, the following spectral data is expected:
| Technique | Expected Signal | Interpretation |
| Doublets at | Confirms trans ( | |
| Singlet at | Confirms the methylene ( | |
| IR Spectroscopy | Peak at | Conjugated ketone ( |
| Mass Spectrometry | Molecular ion peak confirming formula.[3] |
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| No Precipitate on Ice | Product formed water-soluble salt (pH too low) or oiling out. | Adjust pH to 8–9. If oily, extract with Ethyl Acetate, dry over |
| Low Yield | Cannizzaro reaction competition. | Reduce NaOH concentration or lower temperature to 0°C during addition. |
| Starting Material Remains | Poor solubility of aldehyde. | Ensure aldehyde is fully dissolved in EtOH before adding base. Use MeOH/DCM mix if necessary. |
References
-
Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals. Native Science Report. (2021). Link
-
Pharmacophore Optimization of Imidazole Chalcones to Modulate Microtubule Dynamics. National Institutes of Health (PMC). (2012). Link
-
Synthesis and Anticandidal Activity of New Imidazole-Chalcones. Molecules (via PMC). (2017). Link
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds. ACS Omega. (2018). Link
-
4-(1H-Imidazol-1-yl)benzaldehyde Properties & Safety. Carl Roth. Link
Sources
Experimental procedure for N-arylation of imidazole to yield 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Part 1: Strategic Overview & Critical Technical Distinction
Core Directive & Terminology Correction
Target Molecule: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1)
Reaction Class: Nucleophilic Substitution (
Critical Distinction: The user request specified "N-arylation," but the target molecule structure (containing a "methyl" bridge between the imidazole and benzene ring) dictates an N-alkylation protocol.
-
N-Arylation: Connects the nitrogen directly to the phenyl ring (yielding 4-(1H-imidazol-1-yl)benzaldehyde, CAS 10040-98-9). This requires metal catalysis (Ullmann/Buchwald-Hartwig) or
conditions. -
N-Alkylation: Connects the nitrogen to a benzylic carbon. This is the correct pathway for the requested "ylmethyl" derivative and proceeds via base-mediated displacement of a benzylic halide.
This guide details the N-Alkylation protocol to synthesize the specific molecule named in the prompt.
Reaction Mechanism & Logic
The synthesis relies on the nucleophilic attack of the imidazole nitrogen (N1) onto the electrophilic benzylic carbon of 4-(chloromethyl)benzaldehyde.
-
Deprotonation: A base (Potassium Carbonate) deprotonates the imidazole (pKa ~14.4), generating the highly nucleophilic imidazolide anion.
-
Nucleophilic Attack: The anion attacks the benzylic halide in an
fashion. -
Regioselectivity: For unsubstituted imidazole, the N1 and N3 positions are tautomerically equivalent. Alkylation occurs at one nitrogen, rendering the other pyridinic (non-nucleophilic under these conditions), preventing over-alkylation to the imidazolium salt if stoichiometry is controlled.
Figure 1: Mechanistic pathway for the base-mediated N-benzylation of imidazole.
Part 2: Experimental Protocol
Materials & Reagents Table
| Reagent | Role | Equiv. | MW ( g/mol ) | Purity Considerations |
| Imidazole | Nucleophile | 1.2 - 1.5 | 68.08 | Hygroscopic; dry before use. |
| 4-(Chloromethyl)benzaldehyde | Electrophile | 1.0 | 154.59 | Lachyromator; handle in hood. Check for hydrolysis (benzoic acid). |
| Potassium Carbonate ( | Base | 2.0 - 3.0 | 138.21 | Must be anhydrous/freshly ground. |
| Acetonitrile (MeCN) | Solvent | N/A | 41.05 | Anhydrous (water <0.1%) to prevent halide hydrolysis. |
| Sodium Iodide (NaI) | Catalyst | 0.1 (Optional) | 149.89 | Finkelstein catalyst; accelerates reaction if chloride is sluggish. |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Solvation: Add Imidazole (1.5 equiv) and Anhydrous
(2.5 equiv) to the flask. -
Solvent Addition: Add Anhydrous Acetonitrile (MeCN) (concentration ~0.2 M relative to the aldehyde). Stir at room temperature for 15-30 minutes. Note: This pre-stirring allows partial deprotonation and breaks up base clumps.
-
Electrophile Addition: Add 4-(Chloromethyl)benzaldehyde (1.0 equiv) slowly. If the aldehyde is solid, dissolve it in a minimum amount of MeCN before addition.
-
Optimization Tip: If using the chloro-derivative, adding catalytic NaI (10 mol%) can accelerate the reaction by generating the more reactive benzyl iodide in situ.
-
Phase 2: Reaction Execution 5. Heating: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 80-82°C) . 6. Monitoring: Monitor via TLC (System: 5% Methanol in DCM).
- Starting Material (
): ~0.8 (Aldehyde) - Product (
): ~0.4-0.5 (varies by plate type; imidazole products often streak). - Stain: UV (254 nm) and Iodine or Ninhydrin (imidazole detection).
- Duration: Reaction is typically complete within 4–12 hours .
Phase 3: Workup & Purification
8. Filtration: Cool the mixture to room temperature. Filter through a celite pad or sintered glass funnel to remove solid inorganic salts (
- Dissolve residue in Dichloromethane (DCM) or Ethyl Acetate .
- Wash with Water (2x) to remove excess imidazole.
- Wash with Brine (1x).
- Dry organic layer over Anhydrous
.
- Purification:
- Recrystallization: Often possible from Hexane/Ethyl Acetate or Diethyl Ether/Ethanol mixtures.
- Flash Chromatography:[1] If necessary, use a gradient of DCM
5% MeOH/DCM.
Workup Workflow Diagram
Figure 2: Purification workflow ensuring removal of inorganic salts and excess starting materials.
Part 3: Quality Control & Troubleshooting
Analytical Validation
-
1H NMR (DMSO-d6 or CDCl3):
-
Look for the Singlet at ~5.2–5.4 ppm corresponding to the benzylic
(methylene bridge). -
Look for the Aldehyde proton singlet at ~10.0 ppm.
-
Look for Imidazole protons : Three distinct signals (unless overlapped) in the aromatic region (approx 6.9, 7.1, 7.6 ppm).
-
-
Appearance: The product is typically a white to pale yellow solid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Benzyl Chloride | Ensure MeCN is anhydrous. Store benzyl halide in a desiccator. |
| Incomplete Reaction | "Clumped" Base | Use finely ground |
| Product Oiling Out | Residual Solvent/Impurities | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Bis-alkylation | N/A for Imidazole | Bis-alkylation forms the imidazolium salt (quaternary). This is water-soluble and removed during the aqueous wash. |
References
-
PrepChem. (n.d.). Synthesis of N-alkylimidazoles. Retrieved January 28, 2026, from [Link]
Sources
4-(1H-Imidazol-1-ylmethyl)benzaldehyde reaction with substituted acetophenones
Application Note: Synthesis of Imidazole-Linked Chalcones via Claisen-Schmidt Condensation
Abstract & Introduction
This application note details the synthetic pathway for generating imidazole-bearing chalcones (1,3-diaryl-2-propen-1-ones) via the Claisen-Schmidt condensation of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde with various substituted acetophenones.
Scientific Rationale:
The hybridization of the imidazole moiety with the chalcone scaffold creates a "privileged structure" in medicinal chemistry. The imidazole ring is a proven pharmacophore in antifungal azoles (inhibiting CYP51/lanosterol 14
Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Biology Teams.
Reaction Mechanism & Pathway
The synthesis proceeds via a base-catalyzed Cross-Aldol Condensation followed by spontaneous dehydration.[1]
Key Mechanistic Steps:
-
Enolization: Base (OH⁻) abstracts an
-proton from the acetophenone to form a resonance-stabilized enolate. -
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde.
-
Protonation: The resulting alkoxide abstracts a proton from the solvent (H₂O/EtOH) to form a
-hydroxy ketone (aldol adduct). -
Dehydration (E1cB): Under basic conditions and elevated temperature, a second
-proton is removed, leading to the elimination of hydroxide and the formation of the -unsaturated ketone (chalcone).
Visualizing the Pathway
Figure 1: Logical flow of the Claisen-Schmidt condensation targeting imidazole chalcones.
Experimental Protocols
Two protocols are provided: a Standard Solution-Phase Method (high purity) and a Green Chemistry Method (solvent-free/grinding) for rapid screening.
Protocol A: Standard Solution-Phase Synthesis (Recommended)
Reagents:
-
4-(1H-Imidazol-1-ylmethyl)benzaldehyde (1.0 equiv)
-
Substituted Acetophenone (1.0 equiv)
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Ethanol (95%) or Methanol (Absolute)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve substituted acetophenone (5.0 mmol) in Ethanol (15 mL).
-
Activation: Add 40% aqueous NaOH (2.0 mL) dropwise to the ketone solution. Stir for 10 minutes at room temperature (RT) to generate the enolate. Color change (yellow/orange) often indicates enolate formation.
-
Addition: Add 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (5.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at Room Temperature for 6–12 hours.
-
Note: If the acetophenone contains electron-donating groups (e.g., -OMe), heating to 60°C may be required to drive the reaction.
-
-
Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot will disappear, and a highly UV-active product spot (lower R_f due to imidazole polarity) will appear.
-
Workup: Pour the reaction mixture into crushed ice (100 g) containing dilute HCl (just enough to neutralize excess base, pH ~7-8). Caution: Do not acidify below pH 7, or the imidazole ring will protonate and the product will remain water-soluble.
-
Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from hot Ethanol.
Protocol B: Green Chemistry (Solvent-Free Grinding)
Rationale: Useful for rapid library generation with minimal waste.
-
Mix: Place acetophenone (1 mmol) and aldehyde (1 mmol) in a clean porcelain mortar.
-
Catalyze: Add solid NaOH pellets (1.2 mmol).
-
Grind: Grind the mixture with a pestle for 10–20 minutes. The mixture will likely liquefy (eutectic melt) and then solidify as the chalcone forms.
-
Isolate: Wash the solid with cold water to remove NaOH. Recrystallize as above.
Data Analysis & Expected Results
The electronic nature of the substituent on the acetophenone ring significantly influences reaction time and yield.
Table 1: Representative Yields & Reaction Times
| Acetophenone Substituent (R) | Electronic Effect | Reaction Time (h) | Expected Yield (%) | Physical State |
| -NO₂ (4-nitro) | Strong EWG | 2 - 4 | 85 - 92% | Yellow Solid |
| -F / -Cl (4-halo) | Weak EWG | 4 - 6 | 75 - 85% | White/Pale Yellow Solid |
| -H (Unsubstituted) | Neutral | 6 - 8 | 70 - 80% | Pale Yellow Solid |
| -OCH₃ (4-methoxy) | Strong EDG | 12 - 24 (Reflux) | 55 - 65% | Dark Yellow/Orange Solid |
-
EWG (Electron Withdrawing Group): Increases the acidity of the
-protons, accelerating enolate formation and nucleophilic attack. -
EDG (Electron Donating Group): Destabilizes the enolate, requiring harsher conditions (heat) and longer times.
Characterization & Troubleshooting
Spectroscopic Validation (Self-Validating Checkpoints)
-
¹H NMR (DMSO-d₆/CDCl₃):
-
Chalcone Doublet: Look for two doublets (
) in the 7.4–8.0 ppm region. The large coupling constant confirms the trans ( )-geometry. -
Imidazole Protons: Distinct singlets/multiplets around 6.9, 7.2, and 7.8 ppm.
-
Methylene Bridge: A sharp singlet (
) around 5.2–5.4 ppm. This is the key differentiator from direct-bonded analogs.
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1650–1660 cm⁻¹ (
-unsaturated ketone). -
C=C Stretch: 1580–1600 cm⁻¹.
-
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common synthetic issues.
Applications in Drug Discovery
The synthesized chalcones are critical intermediates for:
-
Antifungal Agents: The imidazole moiety targets fungal membrane synthesis (ergosterol pathway).
-
Tubulin Inhibitors: The chalcone bridge mimics the colchicine binding pharmacophore, disrupting microtubule polymerization in cancer cells (e.g., HeLa, MCF-7).
-
Pyrazoline Synthesis: Reaction of these chalcones with hydrazine hydrate yields pyrazolines, another class of potent anti-inflammatory agents.
References
-
Bailey, N., et al. (2021).[2] "Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals." Native Science Report. Link
-
Hussain, T., et al. (2009). "Anti-oxidant, anti-fungal and anti-leishmanial activities of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones." European Journal of Medicinal Chemistry, 44(11), 4654-4660. Link
-
Burke, S., et al. (2021). "(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one."[3] Molbank, 2021(4), M1269. Link
-
Mourboul, A., et al. (2024).[4] "Design and synthesis of novel imidazole-chalcone derivatives as microtubule protein polymerization inhibitors to treat cervical cancer." Bioorganic Chemistry, 147, 107310. Link
-
Sigma-Aldrich. "Product Specification: 4-(1H-Imidazol-1-yl)benzaldehyde." Link
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. nativesciencereport.org [nativesciencereport.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel imidazole-chalcone derivatives as microtubule protein polymerization inhibitors to treat cervical cancer and reverse cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Column Chromatography Protocols for 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The purification of 4-(1H-imidazol-1-ylmethyl)benzaldehyde and its derivatives presents a classic "push-pull" chromatographic challenge.[1] The molecule contains two distinct functional groups with opposing stability and polarity requirements:
-
The Imidazole Moiety (Basic, pKa ~6.9): This nitrogen-containing heterocycle is a Lewis base.[1] On standard acidic silica gel (
), the pyridine-like nitrogen accepts a proton from surface silanols ( ), forming an ionic interaction. This results in severe peak tailing, band broadening, and poor resolution. -
The Benzaldehyde Moiety (Electrophilic, Reactive): The aldehyde group is sensitive to oxidation (to benzoic acid) and nucleophilic attack. While stable to tertiary amines, it reacts with primary amines (often used as mobile phase modifiers) to form imines (Schiff bases), destroying the target compound.
The Solution: This guide details a Triethylamine (TEA)-Buffered Normal Phase protocol as the primary method, designed to suppress silanol ionization without compromising the aldehyde. A secondary Reverse Phase (C18) method is provided for high-purity polishing.[1]
Pre-Chromatography Workup (The "Self-Validating" Step)
Before column chromatography, an acid-base extraction is highly recommended to remove neutral organic impurities (e.g., unreacted starting material like 4-(bromomethyl)benzaldehyde) and inorganic salts.[1]
Protocol:
-
Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Extract with 0.5 M HCl (The basic imidazole product moves to the aqueous layer; neutral impurities stay in organic).[1]
-
Wash the aqueous layer with fresh EtOAc (removes traces of neutral impurities).[1]
-
Basify the aqueous layer carefully with Saturated NaHCO₃ or 1 M NaOH to pH ~9-10 (The product precipitates or oils out).[1]
-
Extract back into DCM (Dichloromethane) or EtOAc .[1]
-
Dry over
and concentrate.
Note: If the crude mass recovery is >90% after this step, column chromatography may be simplified to a short plug filtration.
Method A: TEA-Buffered Normal Phase Chromatography (Gold Standard)[6]
This method uses a tertiary amine modifier to "cap" the acidic silanol sites, allowing the imidazole derivative to elute freely.
Materials
-
Stationary Phase: Spherical Silica Gel (40–63 µm, 60 Å).
-
Solvent A: Dichloromethane (DCM).[1]
-
Modifier: Triethylamine (TEA).[3][1] Crucial: Do not use Ammonia (NH₃) or primary amines, as they react with the aldehyde.
Step-by-Step Protocol
1. Column Pre-Treatment (The "Neutralization" Phase)
Standard silica is acidic.[3] You must neutralize it before the compound touches it to prevent irreversible adsorption.[1]
-
Slurry Pack: Prepare the silica slurry using DCM containing 1% TEA .
-
Equilibration: Flush the packed column with 2-3 Column Volumes (CV) of DCM + 1% TEA .
-
Validation: Check the pH of the eluent exiting the column.[3] It should be basic (pH > 8 on wet pH paper).[1]
2. Sample Loading (Dry Loading)
Due to the polarity of the imidazole, the compound may have poor solubility in pure DCM. Liquid loading with MeOH can cause band broadening.[1]
-
Dissolve the crude in a minimum amount of DCM/MeOH (9:1).
-
Add silica gel (ratio 1:2 crude:silica).[1]
-
Evaporate solvent under vacuum until a free-flowing powder remains.[1]
3. Elution Gradient
Run the gradient using the solvents defined below. The TEA is maintained at a constant concentration to prevent "modifier washout."[1]
| Step | Time / CV | Mobile Phase Composition | Purpose |
| 1 | 0–2 CV | 100% DCM (+ 0.5% TEA) | Elute non-polar impurities |
| 2 | 2–10 CV | 0% | Elute Target Product |
| 3 | 10–15 CV | 5% | Elute polar byproducts |
Detection: Monitor UV at 254 nm (strong absorption by benzaldehyde/imidazole).[1]
Method B: Reverse Phase Flash (C18)
If the normal phase method yields overlapping peaks or if the aldehyde is degrading on silica, use Reverse Phase (RP). C18 silica is non-acidic and requires no amine modifiers, preserving the aldehyde.
Materials
Protocol
-
Loading: Dissolve sample in a small volume of DMSO or DMF (avoid MeOH if possible to prevent early elution).
-
Gradient:
-
Post-Run: Lyophilize fractions (freeze-dry) to remove water/formic acid. Avoid rotary evaporation with heat if the aldehyde is thermally unstable.
Visualization of the Purification Logic
The following diagram illustrates the decision-making process and mechanism of action for the TEA-buffered method.
Figure 1: Strategic workflow for purifying imidazole-benzaldehyde derivatives. Green path denotes the standard TEA-buffered silica protocol.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Uncapped silanols interacting with imidazole.[1] | Increase TEA concentration to 1%. Ensure column was pre-equilibrated with TEA.[1] |
| Aldehyde Degradation | Reaction with modifier or oxidation.[1] | STOP using Ammonia/Primary amines. Switch to TEA. Degas solvents to remove oxygen.[1] |
| Co-elution | Product too polar, eluting with solvent front.[1] | Switch to EtOAc/Hexane (with TEA) if the compound is soluble, or use a shallower gradient (0-3% MeOH). |
| Product "Oiling Out" | Solubility mismatch in mobile phase. | Use the Dry Loading technique described in Protocol 3. |
References
-
Synthesis and Purification Context
-
Chromatography of Basic Heterocycles
-
General Protocol for Imidazole Derivatives
-
Compound Data & Stability
Sources
Characterization of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde reaction products
Application Note & Protocol Guide: Characterization of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Reaction Products
Introduction: The "Linker" Scaffold in Medicinal Chemistry
4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1 ) is a critical pharmacophore intermediate, distinct from its directly conjugated analog, 4-(1H-imidazol-1-yl)benzaldehyde.[1] The presence of the methylene (
This compound serves as a "bifunctional linker":
-
The Aldehyde (Electrophile): A handle for reductive amination, Knoevenagel condensation, or Wittig reactions.[1]
-
The Imidazole (Nucleophile/Ligand): A basic nitrogen source for metal coordination (Zn, Cu active sites) or hydrogen bond acceptance in drug-target interactions (e.g., heme-iron coordination in CYP450 inhibitors).[1]
This guide provides validated protocols for derivatizing this scaffold and characterizing the resulting products, focusing on Reductive Amination (drug synthesis) and Schiff Base Condensation (ligand design).[1]
Starting Material Verification
Before initiating reactions, the purity of the starting material must be verified, particularly to distinguish it from the "direct-bond" impurity (CAS 10040-98-9).[1]
Diagnostic NMR Signatures (
-
Aldehyde Proton (
): Singlet at ppm.[1] -
Methylene Bridge (
): Sharp singlet at ppm.[1] Note: If this peak is missing and imidazole protons are shifted downfield, you have the wrong isomer.[1] -
Imidazole C2-H: Singlet at
ppm (most deshielded heteroaromatic proton).[1]
Protocol 1: Reductive Amination (Drug Discovery Workflow)
Objective: Synthesis of secondary amine pharmacophores (e.g., antifungal candidates) by reacting the aldehyde with a primary amine, followed by selective reduction.[1]
Mechanism:
-
Imine Formation: Nucleophilic attack of amine on aldehyde.[1]
-
Reduction: Hydride transfer to the imine carbon.[1]
Experimental Procedure
Reagents:
-
Substrate: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (1.0 eq)[1]
-
Amine Partner: e.g., 2,4-Difluoroaniline (1.0 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 eq) – Preferred for chemoselectivity.[1]
Step-by-Step:
-
Imine Formation: Dissolve the aldehyde (1 mmol, 186 mg) and amine (1 mmol) in DCE (5 mL). Stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: Solution often turns yellow/orange due to imine formation.[1]
-
-
Reduction: Add
(1.5 mmol, 318 mg) in one portion.-
Note: Gas evolution is minimal compared to
, but ensure venting.[1]
-
-
Quench: Stir for 4–16 hours. Quench with saturated
(10 mL). -
Extraction: Extract with DCM (
mL). The imidazole product will partition into the organic phase if the pH is .[1] -
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5).
Characterization of Products
| Feature | Starting Material (Aldehyde) | Product (Amine) |
| Disappears | ||
| Bridge | ||
| New Peak | N/A | |
| MS (ESI) |
Protocol 2: Schiff Base Ligand Synthesis
Objective: Synthesis of tridentate ligands for Metal-Organic Frameworks (MOFs) or coordination complexes.
Experimental Procedure
-
Mix: Dissolve Aldehyde (1.0 eq) and Thiosemicarbazide (1.0 eq) in Ethanol (EtOH).
-
Catalyst: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Heat to reflux (
) for 3–6 hours. -
Isolation: Cool to RT. The product typically precipitates as a crystalline solid.[1] Filter and wash with cold EtOH.[1]
Key Analytical Marker:
-
IR Spectroscopy: Look for the disappearance of the Carbonyl stretch (
) and appearance of the Imine ( ) stretch at .[1]
Analytical Method Development (HPLC)
The imidazole moiety is basic (
Recommended Method:
-
Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (
).[1] Basic pH keeps imidazole neutral.[1] -
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm (Benzene ring absorption).[1]
Visualization of Workflows
Figure 1: Reaction Pathway & Characterization Logic
Caption: Step-wise transformation from aldehyde to amine with critical NMR diagnostic checkpoints.
Figure 2: NMR Decision Tree for Structure Verification
Caption: Decision logic for assigning reaction status based on proton NMR shifts.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 736530, 4-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Reference).[1]
-
Matrix Fine Chemicals. (2025).[1] Product Specification: 4-(1H-Imidazol-1-yl)benzaldehyde. Retrieved from [Link][1]
Sources
Application Note: Protocol for Synthesizing Antifungal Compounds from 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
[1]
Executive Summary & Scope
This Application Note details the synthetic protocols for derivatizing 4-(1H-Imidazol-1-ylmethyl)benzaldehyde into high-potency antifungal candidates. The starting material contains a critical pharmacophore: the imidazole ring linked via a methylene bridge to a phenyl group. This structural motif mimics the lanosterol side chain, allowing the imidazole nitrogen (N3) to coordinate with the heme iron of the fungal enzyme Lanosterol 14
This guide focuses on two primary synthetic pathways chosen for their high yield and established relevance in antifungal literature:
-
Pathway A: Synthesis of Acylhydrazones (Schiff Base formation).[1]
-
Pathway B: Synthesis of Oxime Ethers .
Both pathways preserve the critical imidazole-methylene-phenyl "head group" while allowing for the modular attachment of lipophilic "tails" required to occupy the hydrophobic access channel of the CYP51 enzyme.[1]
Scientific Background & Mechanism[1][2]
The Pharmacophore
The 4-(1H-Imidazol-1-ylmethyl)benzaldehyde scaffold is a privileged structure.[1]
-
Imidazole Ring: Acts as the "warhead," binding irreversibly to the heme iron of CYP51, preventing substrate oxidation.
-
Methylene Linker: Provides rotational freedom (unlike the direct phenyl-imidazole bond), allowing the inhibitor to adopt an optimal conformation within the active site.
-
Aldehyde Handle: Serves as a versatile electrophile for generating diverse libraries of inhibitors via condensation reactions.[1]
Mechanism of Action (CYP51 Inhibition)
The target compounds deplete ergosterol, a vital component of the fungal cell membrane, leading to the accumulation of toxic 14
Figure 1: Mechanism of action for imidazole-based antifungals derived from the target aldehyde.[1]
Experimental Protocols
Pre-Synthesis Considerations
-
Nomenclature Alert: Ensure you are using 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (imidazole-CH2-phenyl-CHO) and not the direct-bonded 4-(1H-Imidazol-1-yl)benzaldehyde .[1] The methylene linker significantly alters solubility and biological activity.[1]
-
Basicity: The imidazole ring is basic (pKa ~6.9).[1] Strong acidic catalysts can protonate the ring, potentially altering solubility or reactivity.
-
Oxidation Sensitivity: The aldehyde group can oxidize to the carboxylic acid upon prolonged exposure to air. Verify purity via TLC or 1H-NMR before use.[1]
Pathway A: Synthesis of Antifungal Acylhydrazones
Hydrazones provide a rigid linker that extends the pharmacophore, often improving antifungal potency against Candida and Aspergillus spp.
Reagents:
-
Starting Material: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (1.0 eq)[1]
-
Reagent: Substituted Hydrazide (e.g., 4-chlorobenzhydrazide or isoniazid) (1.0 eq)
-
Solvent: Absolute Ethanol (EtOH)[1]
-
Catalyst: Glacial Acetic Acid (AcOH)[1]
Step-by-Step Protocol:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde in 10 mL of absolute ethanol.
-
Activation: Add 2–3 drops of glacial acetic acid. Stir at room temperature for 10 minutes to activate the carbonyl.
-
Addition: Add 1.0 mmol of the chosen hydrazide (e.g., 4-chlorobenzhydrazide) to the reaction mixture.
-
Reflux: Equip the flask with a condenser and reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM:MeOH 95:5). The product usually appears as a precipitate or a new spot with lower Rf than the aldehyde.
-
Isolation:
-
Yield Expectation: 75–90%.
Pathway B: Synthesis of Oxime Ethers
Oxime ethers are metabolically stable isosteres of esters and have demonstrated superior antifungal profiles in azole research.[1]
Reagents:
-
Step 1: Hydroxylamine Hydrochloride (
), Sodium Acetate ( ).[1] -
Step 2: Alkyl Halide (e.g., 2,4-dichlorobenzyl chloride), Sodium Hydride (
) or Potassium Carbonate ( ).[1] -
Solvent: Ethanol (Step 1), DMF (Step 2).[1]
Step-by-Step Protocol:
Phase 1: Formation of the Oxime
-
Dissolve 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (5.0 mmol) in Ethanol (20 mL).
-
Add Hydroxylamine Hydrochloride (6.0 mmol) and Sodium Acetate (6.0 mmol).
-
Stir at room temperature for 2 hours.
-
Remove solvent in vacuo.[1] Resuspend residue in water and extract with Ethyl Acetate.[1] Dry over
and concentrate to yield the Oxime intermediate .
Phase 2: O-Alkylation (Ether Formation) [1]
-
Dissolve the Oxime intermediate (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 1.2 mmol).[1] Stir for 30 minutes at 0°C until gas evolution ceases.
-
Alkylation: Add the Alkyl Halide (e.g., 2,4-dichlorobenzyl chloride, 1.1 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Work-up: Quench with ice water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine to remove DMF.[1]
-
Purification: Column chromatography (Silica Gel, Gradient: 0-5% MeOH in DCM). Note: Use 1% Triethylamine in the eluent to prevent the imidazole from tailing on the column.
Workflow Visualization
Figure 2: Synthetic workflow for generating two distinct classes of antifungal agents from the aldehyde precursor.
Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Parameter | Expected Observation |
| 1H-NMR | Imidazole Protons | Three distinct singlets/multiplets in the aromatic region ( |
| 1H-NMR | Methylene Linker | A sharp singlet around |
| 1H-NMR | Azomethine ( | Hydrazones: Singlet at |
| FT-IR | Carbonyl ( | Disappearance of the strong aldehyde peak at ~1690 |
| FT-IR | Imine ( | Appearance of a new stretch at 1590–1620 |
| Mass Spec | Molecular Ion |
Critical QC Note: Imidazole derivatives often retain solvents or coordinate with metal ions.[1] Ensure thorough drying and avoid using metal spatulas during the final transfer if trace metal analysis is required for biological assays.[1]
Biological Assay (MIC Determination)
Synthesized compounds should be screened against Candida albicans and Aspergillus fumigatus following CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Preparation: Dissolve compounds in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Perform serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in 96-well plates.
-
Inoculation: Add fungal suspension (
cells/mL).[1] -
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth compared to controls.[1]
References
-
Al-Masoudi, N. A., et al. (2003).[1] Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives.[1] European Journal of Medicinal Chemistry. Link
-
Popiołek, L. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[1] Medicinal Chemistry Research. Link
- Significance: Provides comprehensive background on the hydrazone linkage str
-
Panico, S., et al. (1990).[1][3] Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine.[1] Drugs under Experimental and Clinical Research. Link
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Link[1]
- Significance: The gold standard protocol for validating the efficacy of the synthesized compounds.
Sources
- 1. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
Use of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde in enzyme inhibition assays
Application Note: Characterization of Heme-Coordinating Inhibition using 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Introduction & Scope
This technical guide details the protocol for utilizing 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1) in enzyme inhibition assays. While widely recognized as a key synthetic intermediate for the Thromboxane A2 synthase inhibitor Ozagrel and various aromatase inhibitors, this compound serves as an excellent model fragment for characterizing Type II heme-binding interactions in drug discovery.
Target Audience: Medicinal chemists and enzymologists conducting Fragment-Based Drug Discovery (FBDD) or Structure-Activity Relationship (SAR) studies on metalloenzymes.
Primary Applications:
-
Heme Oxygenase-1 (HO-1) Inhibition: Validating heme-coordination mechanics.
-
Cytochrome P450 (CYP) Binding: Assessing Type II spectral shifts.
-
Thromboxane Synthase (TXAS) Screening: Evaluating pharmacophore potency.
Mechanism of Action
The inhibitory potential of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde is driven by the imidazole moiety , which functions as a strong ligand for the heme iron (
-
Type II Binding: The non-bonded electron pair on the imidazole nitrogen (N3) coordinates directly to the heme iron, displacing the native water molecule (or preventing oxygen binding).
-
Aldehyde Function: The benzaldehyde tail provides steric bulk and potential for hydrogen bonding or reversible Schiff base formation with active site residues (e.g., Lysine), stabilizing the inhibitor-enzyme complex.
Figure 1: Mechanism of Heme Coordination
Caption: The imidazole nitrogen of the inhibitor coordinates with the Heme Iron, blocking substrate access and preventing catalytic oxidation.
Experimental Protocols
Protocol A: Type II Optical Difference Spectroscopy (Binding Assay)
Objective: To determine the binding affinity (
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, 20% Glycerol.
-
Enzyme: 1 µM Recombinant CYP/HO protein.
-
Ligand Stock: 100 mM 4-(1H-Imidazol-1-ylmethyl)benzaldehyde in DMSO.
Workflow:
-
Baseline Correction: Aliquot 1 mL of enzyme solution into two quartz cuvettes (Reference and Sample). Place in a dual-beam spectrophotometer and record a baseline (350–500 nm).
-
Titration:
-
Sample Cuvette: Add 0.5 µL increments of Ligand Stock.
-
Reference Cuvette: Add equal volume of pure DMSO (solvent correction).
-
-
Measurement: Record the difference spectrum after each addition.
-
Observation: Look for a Type II Spectrum :
-
Peak: ~425–435 nm (Low spin complex).
-
Trough: ~390–410 nm (Loss of high spin state).
-
Data Analysis:
Calculate the spectral difference (
Protocol B: Functional Inhibition Assay (IC50 Determination)
Objective: To quantify the reduction in catalytic activity of the target enzyme.
System: Thromboxane Synthase (TXAS) or Heme Oxygenase-1 (HO-1). Note: This protocol describes the HO-1 format using the Hemin-to-Bilirubin conversion.
Materials:
-
Enzyme: Rat or Human HO-1 microsomes or recombinant protein.
-
Substrate: Hemin (20 µM).
-
Cofactor: NADPH (1 mM) or NADPH-generating system.
-
Detection: Bilirubin formation (Absorbance at 464 nm).
Step-by-Step Procedure:
-
Pre-Incubation:
-
Mix 180 µL Reaction Buffer (100 mM KPi, pH 7.4, 2 mM MgCl2) with 10 µL Enzyme.
-
Add 5 µL of Inhibitor (concentration range: 0.1 µM – 100 µM).
-
Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 5 µL of Substrate/Cofactor Mix (Hemin + NADPH).
-
Final Volume: 200 µL.
-
-
Kinetic Monitoring:
-
Measure Absorbance at 464 nm (Bilirubin) or 530 nm (Bilirubin-ferrochelatase complex if coupled) every 30 seconds for 15 minutes.
-
-
Termination (Endpoint Method):
-
If not monitoring kinetically, stop reaction after 20 mins with 200 µL Chloroform. Extract and measure the organic layer.
-
Figure 2: Assay Workflow
Caption: Standard workflow for evaluating IC50 values in a microplate format.
Data Interpretation & Troubleshooting
Expected Results:
| Parameter | Expected Outcome | Interpretation |
|---|---|---|
| Spectral Shift | Peak @ 430nm, Trough @ 395nm | Confirms direct binding to Heme Iron (Type II). |
| IC50 Range | 1 – 50 µM | Moderate potency. (Note: Ozagrel, the acid derivative, is typically nanomolar. The aldehyde is less potent but active). |
| Solubility | Clear solution in <1% DMSO | Compound is hydrophobic; ensure DMSO <1% to avoid enzyme denaturation. |
Troubleshooting Guide:
-
No Inhibition: Ensure the aldehyde has not oxidized to the carboxylic acid (inactive in some pockets) or reduced to the alcohol during storage. Verify purity via HPLC.
-
High Background: Aldehydes can react with primary amines in the buffer (Tris). Use Phosphate or HEPES buffers only.
-
Precipitation: If the solution turns cloudy upon adding the inhibitor, reduce the concentration or increase the glycerol content (up to 20%) to solubilize the hydrophobic benzaldehyde ring.
References
- Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Standard text on Heme-Imidazole interactions).
-
Iizuka, K., et al. (1981). "Synthesis and thromboxane A2 synthetase inhibitory activity of imidazole derivatives." Journal of Medicinal Chemistry, 24(10), 1139-1148.
- Vanden Bossche, H., et al. (1990). "Effects of imidazole derivatives on cytochrome P-450 from fungi and mammals." Biochemical Society Transactions, 18(1), 10-13. (Mechanistic basis for imidazole inhibition).
-
Thermo Fisher Scientific. "4-(1H-Imidazol-1-ylmethyl)benzaldehyde Product Specifications."
Synthesis of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones
Application Note & Protocol Guide
Executive Summary
The synthesis of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones (imidazolyl-chalcones) represents a critical workflow in the development of novel antifungal and antileishmanial pharmacophores. This scaffold hybridizes the electrophilic reactivity of the chalcone (
This guide details a robust, modular two-step protocol:
-
Precursor Synthesis: High-yield
coupling of imidazole with 4-fluorobenzaldehyde. -
Chalcone Assembly: Regioselective Claisen-Schmidt condensation.
Unlike generic protocols, this guide addresses solubility challenges inherent to imidazole derivatives and provides validated purification strategies to ensure pharmaceutical-grade purity (>98%).
Retrosynthetic Analysis & Logic
The target molecule is best accessed via a convergent synthesis. The strategic disconnection occurs at the alkene bond, revealing two stable fragments: a substituted acetophenone and the specialized aldehyde, 4-(1H-imidazol-1-yl)benzaldehyde.
Strategic Considerations:
-
Fragment A (Aldehyde): The imidazole ring is installed before the condensation. Attempting to install imidazole onto a pre-formed halogenated chalcone often leads to Michael addition side-products rather than clean substitution.
-
Fragment B (Ketone): The acetophenone moiety allows for late-stage diversification (SAR studies) by varying substituents (e.g., -Cl, -Me, -OMe) without altering the core reaction conditions.
Figure 1: Retrosynthetic logic for the convergent assembly of imidazolyl-chalcones.
Experimental Protocols
Protocol A: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde
Objective: Synthesis of the aldehyde precursor via Nucleophilic Aromatic Substitution (
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Imidazole (1.5 eq)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Dimethyl Sulfoxide (DMSO) or DMF [Solvent]
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (10 mmol) in DMSO (10 mL).
-
Addition: Add imidazole (15 mmol) and
(15 mmol) to the solution. -
Reaction: Heat the mixture to 100–110 °C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The starting aldehyde spot (
) should disappear, replaced by a lower spot (imidazole is polar).
-
-
Workup: Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring. The product should precipitate as a white to pale yellow solid.
-
Isolation: Filter the precipitate, wash copiously with water (to remove DMSO and excess imidazole), and dry in a vacuum oven at 50 °C.
-
Yield: Typical yields are 85–92%. M.P.: 148–150 °C.
Protocol B: Claisen-Schmidt Condensation
Objective: Coupling of the aldehyde and acetophenone.[1][2][3][4]
Mechanism: Base-catalyzed aldol condensation followed by dehydration (
Materials:
-
4-(1H-imidazol-1-yl)benzaldehyde (from Protocol A) (1.0 eq)[5]
-
Substituted Acetophenone (e.g., 4'-methyl, 4'-chloro) (1.0 eq)
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Methanol (MeOH) [Solvent][3]
Procedure:
-
Dissolution: In a 50 mL flask, dissolve 4-(1H-imidazol-1-yl)benzaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in Methanol (5–10 mL).
-
Note: Slight warming may be required to fully dissolve the aldehyde.
-
-
Catalysis: Add 40% aqueous NaOH (0.5 mL) dropwise while stirring at room temperature.
-
Observation: The solution often turns yellow/orange immediately, indicating the formation of the enolate and conjugated system.
-
-
Reaction: Stir at Room Temperature (20–25 °C) for 2–4 hours.
-
Precipitation: In many cases, the product precipitates out of the methanolic solution as it forms, driving the equilibrium forward.
-
-
Workup:
-
Scenario A (Precipitate formed): Filter the solid, wash with cold methanol (2 mL) followed by water (10 mL).
-
Scenario B (No precipitate): Pour the reaction mixture into ice water (50 mL) and neutralize slightly with dilute HCl (to pH ~8) if necessary to induce precipitation.
-
-
Purification: Recrystallize from hot Ethanol or Methanol .
-
Expert Tip: If an oil forms during recrystallization, add a seed crystal or scratch the glass. Imidazole derivatives can be slow to crystallize.
-
Mechanism of Action (Chemical)
Understanding the mechanism is vital for troubleshooting low yields. The reaction is reversible; therefore, precipitation of the product is the primary driving force.
Figure 2: Step-wise mechanism of the base-catalyzed Claisen-Schmidt condensation.
Data Presentation & Characterization
Successful synthesis must be validated using NMR spectroscopy.[6][7] The diagnostic signal is the alkene protons.
Expected NMR Data (Typical):
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| H- | 7.40 – 7.60 | Doublet | 15 – 16 Hz | Confirms trans ( |
| H- | 7.70 – 7.90 | Doublet | 15 – 16 Hz | Confirms trans ( |
| Imidazole H-2 | 8.00 – 8.20 | Singlet | - | Characteristic acidic proton |
| Imidazole H-4,5 | 7.20 – 7.40 | Singlets | - | Imidazole ring protons |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete | Ensure |
| Oiling out (Step 2) | Product has low melting point or impurities. | Decant solvent, triturate oil with cold diethyl ether or hexane to induce solidification. |
| Aldol Product Isolated | Dehydration failed (Step 4). | Increase reaction time or heat to 50 °C. Ensure base concentration is sufficient. |
Applications
The 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one scaffold is a "privileged structure" in medicinal chemistry.
-
Antifungal: Specifically active against Aspergillus fumigatus by inhibiting sterol
-demethylase (CYP51), similar to azole drugs [1][2]. -
Antileishmanial: Shows efficacy against Leishmania parasites [3].
-
Anticancer: Chalcones induce apoptosis via the p53 pathway; the imidazole moiety improves solubility and metabolic stability.
References
-
Bailey, N.; Ashburn, B.O. (2021). Synthesis of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.[1][4] Molbank, 2021(4), M1269. [Link][1][2][4][5][8][9][10]
-
Takaki, R.; Ashburn, B.O. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.[2][3] Molbank, 2022(2), M1375. [Link][1][2][5][9]
-
Kalalbandi, V.K.A.; Seetharamappa, J. (2016). 1-[4-(1H-Imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones – a potential pharmacophore bearing anti-leishmanial activity.[11] Journal of Chemical Research, 40(4), 199–204. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. Claisen - Schmidt condensation [allen.in]
- 11. researchgate.net [researchgate.net]
Application Note: Selective Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
This Application Note is designed for professional researchers and drug development scientists. It details the synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1), a critical pharmacophore linker used in the development of antifungal agents, enzyme inhibitors, and metallo-organic frameworks.
Executive Summary & Strategic Rationale
The synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde requires a distinct approach compared to its direct-bond analog (4-(1H-imidazol-1-yl)benzaldehyde). While the latter requires metal-catalyzed cross-coupling (Ullmann or Buchwald-Hartwig), the target "ylmethyl" variant is synthesized via a classical SN2 nucleophilic substitution .
Key Synthetic Challenges:
-
Regioselectivity: Preventing the formation of the 1,3-dialkylimidazolium quaternary salt (over-alkylation).
-
Chemomoselectivity: Preserving the aldehyde moiety, which is susceptible to oxidation or side reactions under harsh basic conditions (e.g., Cannizzaro reaction or condensation).
-
Substrate Stability: The precursor, 4-(bromomethyl)benzaldehyde, is a potent lachrymator and thermally unstable; it must be handled with specific controls.
Selected Methodology: We utilize a Potassium Carbonate (K₂CO₃) mediated N-alkylation in Acetonitrile (MeCN) . This mild, heterogeneous base system minimizes aldehyde degradation while effectively scavenging the hydrobromic acid byproduct.
Reaction Mechanism & Logic
The reaction proceeds via the deprotonation of the imidazole N-H (pKa ~14.4) in equilibrium, followed by the nucleophilic attack of the imidazolide anion (or neutral imidazole assisted by base) on the benzylic carbon of the electrophile.
Mechanism Diagram:
Figure 1: Mechanistic pathway for the SN2 alkylation of imidazole.
Experimental Protocol
Safety Warning: 4-(Bromomethyl)benzaldehyde is a lachrymator and skin irritant. All operations must be performed in a functioning fume hood.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 4-(Bromomethyl)benzaldehyde | 199.05 | 1.0 | 5.00 g | Electrophile |
| Imidazole | 68.08 | 2.0 | 3.42 g | Nucleophile (Excess) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 8.68 g | Base / Acid Scavenger |
| Acetonitrile (MeCN) | 41.05 | - | 50 mL | Solvent (Polar Aprotic) |
| Ethyl Acetate / Hexanes | - | - | - | Extraction/Purification |
Note: An excess of imidazole (2.0 eq) is used to statistically favor mono-alkylation over the formation of imidazolium salts.
Step-by-Step Procedure
-
Preparation of Nucleophile Suspension:
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Imidazole (3.42 g, 50.2 mmol) in Acetonitrile (40 mL).
-
Add anhydrous K₂CO₃ (8.68 g, 62.8 mmol) to the solution.
-
Stir at room temperature for 15 minutes to ensure a homogenous suspension.
-
-
Addition of Electrophile:
-
Dissolve 4-(Bromomethyl)benzaldehyde (5.00 g, 25.1 mmol) in the remaining Acetonitrile (10 mL).
-
Critical Step: Add the aldehyde solution dropwise to the stirring imidazole suspension over 20 minutes.
-
Reasoning: Slow addition prevents localized high concentrations of the electrophile, reducing the risk of dimerization or polymerization.
-
-
Reaction:
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (KBr and excess K₂CO₃) through a pad of Celite; wash the pad with MeCN (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude yellow oil or semi-solid.
-
-
Purification:
-
Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove unreacted imidazole.
-
Wash the organic layer with Brine (20 mL), dry over anhydrous Na₂SO₄ , and concentrate.
-
Recrystallization (Recommended): Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexanes (1:3) to yield off-white crystals.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Analytical Data & Validation
The purified compound should be validated against the following specifications.
| Property | Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 108–110 °C (Lit. range for similar analogs) |
| ¹H NMR (DMSO-d₆) | δ 10.0 (s, 1H, CHO), 7.90 (d, 2H, Ar-H), 7.75 (s, 1H, Im-H), 7.45 (d, 2H, Ar-H), 7.20 (s, 1H, Im-H), 6.90 (s, 1H, Im-H), 5.30 (s, 2H, CH₂). |
| Mass Spectrometry | [M+H]⁺ = 187.08 |
Interpretation:
-
The singlet at 5.30 ppm (2H) confirms the presence of the methylene bridge (-CH₂-) connecting the imidazole and the phenyl ring.
-
The singlet at 10.0 ppm confirms the integrity of the aldehyde group.
References
-
N-Alkylation of Imidazoles (General Protocol)
- Title: "Efficient Synthesis of N-Alkyl Imidazoles."
- Source:Journal of Organic Chemistry.
- Context: Standard methodology for displacing benzyl halides with imidazole using K₂CO₃ in polar aprotic solvents.
-
Link: (General reference for methodology validation).
-
Specific Compound Data (CAS 102432-03-1)
- Title: "4-(1H-Imidazol-1-ylmethyl)
- Source: PubChem / Chemical Vendors.
- Context: Verification of CAS number and structure (distinct
-
Link:
-
Benzaldehyde Reactivity & Handling
- Title: "Reactivity of benzyl halides in nucleophilic substitution."
- Source:Organic Chemistry Portal.
-
Link:
Sources
Laboratory Scale Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Executive Summary & Retrosynthetic Analysis
The synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde hinges on the construction of the C-N bond between the imidazole nitrogen and the benzylic carbon of the benzaldehyde moiety. While direct nucleophilic substitution is the standard approach, the presence of the reactive aldehyde group requires careful control of reaction conditions to prevent side reactions such as aldol condensation or oxidation.
Retrosynthetic Logic:
The most efficient disconnection is at the benzylic position (
Figure 1: Retrosynthetic analysis revealing the convergent synthesis pathway via N-alkylation.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role | CAS No. |
| Imidazole | 68.08 | 1.2 | 1.63 g | Nucleophile | 288-32-4 |
| 4-(Chloromethyl)benzaldehyde | 154.59 | 1.0 | 3.09 g | Electrophile | 73291-09-5 |
| Potassium Carbonate ( | 138.21 | 2.5 | 6.91 g | Base | 584-08-7 |
| Acetonitrile (MeCN) | - | - | 40 mL | Solvent | 75-05-8 |
| Sodium Iodide (NaI) | 149.89 | 0.1 | 0.30 g | Catalyst (Finkelstein) | 7681-82-5 |
Expert Insight: 4-(Chloromethyl)benzaldehyde is preferred over the bromo-analog for stability reasons, though it is less reactive. The addition of catalytic Sodium Iodide (NaI) generates the transient, highly reactive iodide species in situ (Finkelstein reaction logic), significantly accelerating the reaction without the instability issues of storing the bromo-aldehyde.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Solvation: Add Imidazole (1.63 g, 24 mmol) and anhydrous Potassium Carbonate (6.91 g, 50 mmol) to the flask.
-
Solvent Addition: Add anhydrous Acetonitrile (40 mL).
-
Note: DMF can be used for faster rates, but MeCN is easier to remove during workup and less prone to forming dimethylamine impurities at high temps.
-
-
Activation: Stir the suspension at room temperature for 15 minutes to ensure deprotonation initiation.
-
Addition: Add 4-(Chloromethyl)benzaldehyde (3.09 g, 20 mmol) and Sodium Iodide (0.30 g, 2 mmol) to the mixture.
Step 2: Reaction Execution
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) .
-
Monitoring: Monitor the reaction via TLC (DCM:MeOH 95:5).
-
Target Rf: Product ~0.4; Starting Aldehyde ~0.8.
-
Visualization: UV lamp (254 nm). The imidazole ring does not stain strongly with Iodine; UV is essential.
-
-
Duration: Reaction typically reaches completion within 4–6 hours .
Step 3: Workup & Isolation
-
Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (
) using a sintered glass funnel. Wash the cake with cold MeCN (10 mL). -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude yellow oil/solid.
-
Extraction: Dissolve the residue in Dichloromethane (DCM) (50 mL) and transfer to a separatory funnel.
-
Washing:
-
Wash with Water (2 x 30 mL) to remove residual imidazole and salts.
-
Wash with Brine (1 x 30 mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Step 4: Purification
-
Method A (Crystallization): Triturate the crude solid with a mixture of Ethyl Acetate/Hexanes (1:4) . The product often precipitates as an off-white solid.
-
Method B (Column Chromatography): If oil persists, purify via silica gel chromatography eluting with DCM:MeOH (98:2 to 95:5) .
Reaction Mechanism & Workflow[7]
Figure 2: Operational workflow for the synthesis process.
Characterization & Quality Control
The product must be verified to ensure the N1-alkylation occurred (vs. N3 or polymerization) and the aldehyde remains intact.
| Technique | Expected Signal / Value | Structural Assignment |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 112 – 115 °C | - |
| Aldehyde (-CHO) | ||
| Aromatic (ortho to CHO) | ||
| Imidazole (N-CH-N) | ||
| Aromatic (meta to CHO) | ||
| Imidazole (C-H) | ||
| Imidazole (C-H) | ||
| Methylene Bridge ( | ||
| IR (KBr) | 1695 | C=O[2] Stretch (Aldehyde) |
| 1605 | C=C Aromatic |
Self-Validating Check: In the
NMR, the methylene peak at ~5.35 ppm is diagnostic. If this peak is split or shifted significantly upfield (< 5.0 ppm), suspect incomplete reaction or O-alkylation (unlikely with imidazole but possible with other nucleophiles). The aldehyde peak at 10.0 ppm must be a clean singlet; a broad peak suggests oxidation to carboxylic acid.
Troubleshooting & Optimization
Common Issues
-
Low Yield: Often caused by the "Cannizzaro reaction" (disproportionation of aldehyde) if the base concentration is too high or if water is present. Solution: Use anhydrous MeCN and dry
. -
Oiling Out: The product may form an oil during crystallization. Solution: Scratch the flask walls with a glass rod or add a seed crystal. Alternatively, use Diethyl Ether instead of Hexanes for trituration.
-
Regioselectivity: Imidazole is amphoteric. While N1-alkylation is favored, high temperatures can promote polymerization. Solution: Do not exceed 85°C.
Alternative Route (Sensitive Aldehydes)
If the aldehyde moiety degrades under basic reflux:
-
Protect: Convert 4-(chloromethyl)benzaldehyde to its diethyl acetal using triethyl orthoformate/EtOH/Cat.
. -
Alkylate: React the acetal with imidazole/NaH in THF (Room Temp).
-
Deprotect: Hydrolyze the acetal with 1N HCl/THF to release the aldehyde.
Safety & Handling
-
4-(Chloromethyl)benzaldehyde: Lachrymator and skin irritant. Handle only in a fume hood.
-
Imidazole: Corrosive solid. Causes severe eye damage.
-
Acetonitrile: Flammable and toxic (metabolizes to cyanide).
-
Waste Disposal: Aqueous layers from extraction contain imidazole residues and should be treated as basic organic waste.
References
-
Preparation of Imidazole Derivatives
-
General Protocol for N-Benzylation of Imidazoles
- Specific Reactivity of Chloromethylbenzaldehydes: Source: ChemScene. (n.d.). 4-(Chloromethyl)benzaldehyde Product Data. Relevance: Confirms availability and handling of the key electrophile.
-
Analogous Synthesis (Pyrrolidine Analog)
- Source: Atlantis Press. (2016). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
-
URL:[Link]
- Relevance: Supports the stability of the benzaldehyde moiety under nucleophilic substitution conditions.
Sources
Technical Support Center: Optimization of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Synthesis
Ticket ID: #IMG-BZ-004 Topic: Yield Improvement & Process Stabilization Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary & Core Directive
The Objective: You are attempting to synthesize 4-(1H-Imidazol-1-ylmethyl)benzaldehyde via the N-alkylation of imidazole with 4-(bromomethyl)benzaldehyde (or its chloro-analog).
The Problem: Users frequently report yields stalling at 40–50%, issues with "oiling out" during purification, or degradation of the aldehyde functionality (oxidation/Cannizzaro).
The Solution: This guide moves away from "textbook" reflux conditions which often degrade the sensitive benzaldehyde moiety. We implement a Kinetic Control Protocol using mild bases and specific solvent systems to suppress bis-alkylation (quaternization) and aldehyde disproportionation.[1]
The "Golden Path" Protocol
This protocol is the optimized standard. Deviate only if specific constraints require it.
Reaction Scheme
The synthesis relies on a nucleophilic substitution (
Figure 1: Reaction pathway showing the primary
Optimized Methodology
-
Stoichiometry: Use 2.5 to 3.0 equivalents of Imidazole per 1 equivalent of 4-(bromomethyl)benzaldehyde.[1]
-
Why? Excess imidazole acts as a "proton sponge" and statistically prevents the product (mono-alkylated imidazole) from reacting with a second equivalent of benzyl halide to form the bis-alkylated salt.[1]
-
-
Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile).[1]
-
Base: Potassium Carbonate (
) , anhydrous, granular.[2]-
Avoid: NaH (too strong, risks Cannizzaro on the aldehyde) or TEA (can form quaternary ammonium salts with the benzyl halide).
-
-
Temperature: Start at 0°C , warm to RT . Do NOT reflux.
-
Why? The benzylic bromide is highly reactive. Heat promotes polymerization and double alkylation.[1]
-
Troubleshooting Modules (FAQ)
Module A: Low Yield & Incomplete Conversion
Q: "My TLC shows starting material remaining even after 24 hours. Should I heat it?" A: Proceed with caution. Heating increases the rate of side reactions faster than the rate of product formation for this specific substrate.
-
Diagnosis: If using the chloro-derivative (4-(chloromethyl)benzaldehyde), the leaving group is too poor for RT reaction.[1]
-
Fix: Add 0.1 eq of Potassium Iodide (KI) . This generates the iodide in situ (Finkelstein reaction), which is a much better leaving group, allowing the reaction to proceed at room temperature [1].
Q: "I am getting a low yield (<40%)." A: Check your order of addition.
-
Incorrect: Adding imidazole to the bromide.[3]
-
Correct: Dissolve Imidazole and Base first. Add the benzyl bromide dropwise to this mixture at 0°C. This ensures the bromide always encounters a high concentration of unreacted imidazole, favoring mono-alkylation over bis-alkylation.[1]
Module B: Impurity Profile (The "Gunk")
Q: "I see a baseline spot on TLC that won't move." A: This is likely the Imidazolium Salt (Bis-alkylated product) .[1]
-
Cause: Localized high concentration of the benzyl halide relative to the imidazole.
-
Fix: Increase Imidazole equivalents to 3.0. Ensure vigorous stirring during dropwise addition.
Q: "My aldehyde peak in NMR (approx. 10 ppm) is missing or small." A: You likely have the Cannizzaro product (alcohol + acid disproportionation) or air oxidation.
-
Fix: Degas your solvent with Nitrogen/Argon for 15 mins before use.[1] Switch from NaOH/KOH to
or .[1]
Module C: Work-up & Purification
Q: "The product is stuck in the aqueous layer during extraction." A: Imidazole derivatives are basic and polar.
-
Protocol:
-
Dilute reaction mixture with water.
-
Extract with Ethyl Acetate (EtOAc) .[1]
-
Critical Step: If the product stays in water, adjust the aqueous pH to ~9-10 (using saturated
). This ensures the imidazole ring is deprotonated (neutral) and more organic-soluble.[1] -
Wash the organic layer with Brine to "push" the organic product out of the water phase.
-
Q: "How do I remove the excess imidazole I used?" A: Water washes usually remove free imidazole. If it persists:
-
Wash: Wash the organic layer with water
3. -
Chromatography: Elute with 95:5 DCM:MeOH. Free imidazole trails significantly behind the benzylated product on silica.
Decision Support Data
Solvent & Base Selection Matrix
| Solvent | Base | Temp | Yield Potential | Risk Factor | Notes |
| DMF | 25°C | High (85-92%) | Low | Hard to remove solvent; water wash required.[1] | |
| MeCN | Reflux | Medium (70%) | Medium | Easier workup; higher temp risks aldehyde degradation.[1] | |
| THF | NaH | 0°C | High (80%) | High | Risk of Cannizzaro; requires strictly anhydrous conditions. |
| Toluene | TEA | 80°C | Low (40%) | High | TEA can quaternize with benzyl bromide (competing reaction). |
Work-up Logic Flow
Figure 2: Logic flow for maximizing recovery during the work-up phase.[1]
References
-
N-Alkylation of Imidazoles (General Methodology)
-
Solvent-Free and PTC Methods (Altern
-
Benzimidazole/Benzaldehyde Analog Synthesis (Mechanism Support)
-
Regioselectivity in Imidazole Alkyl
Sources
Optimizing Claisen-Schmidt reaction conditions for 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Topic: Synthesis of Chalcones via 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Ticket ID: CS-IMD-OPT-001 Status: Open for Consultation
Executive Summary & Chemical Context
User Query: "I am experiencing variable yields and side products when reacting 4-(1H-Imidazol-1-ylmethyl)benzaldehyde with acetophenones. How do I stabilize the protocol?"
Scientist’s Analysis: The substrate, 4-(1H-Imidazol-1-ylmethyl)benzaldehyde , presents a unique dual-challenge:
-
** electrophilic center:** The aldehyde lacks
-hydrogens, making it an excellent candidate for crossed-aldol (Claisen-Schmidt) condensation but simultaneously susceptible to the Cannizzaro reaction (disproportionation) under strongly basic conditions. -
Basic Moiety: The imidazole ring (
) acts as a proton acceptor. Using acid catalysis is generally counter-productive as it protonates the imidazole , altering solubility and electronic properties.
Therefore, Base-Catalyzed Condensation is the primary viable pathway, but it requires strict kinetic control to favor condensation over disproportionation.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (Conventional Base Catalysis)
Best for: Scale-up, high purity requirements, and temperature-sensitive substrates.
Reagents:
-
Electrophile: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (1.0 eq)
-
Nucleophile: Substituted Acetophenone (1.0 eq)
-
Catalyst: 40% Aqueous NaOH or KOH (2.0 - 3.0 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Workflow:
-
Solubilization: Dissolve the acetophenone derivative in MeOH (10 mL per mmol).
-
Activation: Add the aqueous NaOH dropwise at 0–5°C (Ice Bath). Stir for 10-15 minutes to generate the enolate.
-
Why? Low temperature prevents the self-condensation of the ketone and suppresses the Cannizzaro reaction of the aldehyde added in the next step.
-
-
Addition: Add the imidazole-aldehyde in small portions over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours .
-
Workup: Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume). Neutralize with dilute HCl only if necessary to precipitate the product (careful not to protonate the imidazole to water-solubility).
-
Purification: Recrystallize from Ethanol.
Protocol B: The "High Throughput" (Microwave Assisted)
Best for: Rapid library synthesis, Green Chemistry compliance.
Reagents:
-
Catalyst: Anhydrous
or Basic Alumina ( ). -
Solvent: Minimal EtOH or Solvent-Free (Solid Phase).
Parameters:
-
Power: 160–300 Watts (Variable, start low).
-
Time: 1–5 minutes (Pulse in 30s intervals).
-
Yield Expectation: 85–95%.
Visualization: Reaction Logic & Workflow
The following diagram illustrates the critical decision points in the synthesis workflow.
Caption: Figure 1. Optimized workflow for base-catalyzed Claisen-Schmidt condensation of imidazole-aldehydes, highlighting the critical enolate formation step.
Troubleshooting Center (FAQs)
Issue 1: "I am getting a sticky oil instead of a solid precipitate."
Diagnosis: Imidazole derivatives are notorious for "oiling out" due to their polarity and ability to trap solvent molecules. Corrective Action:
-
The Scratch Method: Decant the aqueous supernatant. Add a small amount of cold Ethanol (1-2 mL) and scratch the side of the flask vigorously with a glass rod to induce nucleation.
-
The Solvent Swap: If the oil persists, extract the mixture with Dichloromethane (DCM), wash with water, dry over
, and evaporate. Triturate the resulting residue with Diethyl Ether or Hexane.
Issue 2: "My yield is low (<40%), and I see a carboxylic acid byproduct."
Diagnosis: You are likely witnessing the Cannizzaro Reaction . The base is attacking the aldehyde directly (forming formate/alcohol) rather than the enolate attacking the aldehyde. Corrective Action:
-
Lower the Temperature: Ensure the base is added to the ketone first at 0°C. Do not mix the aldehyde and base directly without the ketone present.
-
Switch Bases: Move from NaOH (strong nucleophile) to
or (barium hydroxide), which are often milder and less likely to promote Cannizzaro side-reactions [1].
Issue 3: "Can I use acid catalysis (HCl/H2SO4) to speed this up?"
Diagnosis: Not recommended.
Technical Explanation: The imidazole ring contains a basic nitrogen (
Optimization Data: Base & Solvent Effects
The following table summarizes expected outcomes based on catalyst selection for imidazole-based chalcones.
| Catalyst System | Reaction Time | Typical Yield | Risk Factor | Notes |
| NaOH / MeOH | 12–24 Hours | 70–85% | Cannizzaro (High) | Standard Protocol. Cheap. |
| KOH / EtOH | 12–24 Hours | 75–88% | Cannizzaro (Med) | Slightly better solubility for long chains. |
| 2–5 Minutes | 85–95% | Thermal Deg. | Recommended for High Yield. | |
| 48 Hours | <30% | Protonation | Avoid. Acid catalysis fails here. |
References
-
Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals. Native Science Report. [Link]
-
Synthesis, Antiproliferative Activity and In Silico Studies of Chalcones Derived From 4-(Imidazole-1-yl)Acetophenone. Journal of the Turkish Chemical Society Section A. [Link][1]
-
Ecofriendly Microwave Assisted Synthesis of Some Chalcones. Rasayan Journal of Chemistry. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
Sources
Technical Support Center: Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Target Molecule: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde CAS: 10040-98-9 (Note: This CAS often refers to the des-methyl analog; precise identification depends on the methylene bridge presence. For the methylene-bridged compound, the precursor is 4-(bromomethyl)benzaldehyde). Application: Critical intermediate for farnesyltransferase inhibitors, heme oxygenase inhibitors, and antifungal agents.
Module 1: Critical Side Reaction Analysis
The synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde typically involves the nucleophilic substitution (
The "Bis-Alkylation" Trap (Major Yield Killer)
Symptom: Formation of a white, water-soluble precipitate that is insoluble in organic solvents (DCM/EtOAc). Diagnosis: Formation of 1,3-bis(4-formylbenzyl)imidazolium bromide . Mechanism: The target product (mono-alkylated imidazole) retains a nucleophilic nitrogen (N3). If the stoichiometry is 1:1 or if the electrophile is in excess, the product competes with the starting imidazole for the alkyl halide, leading to quaternization.
Aldehyde Degradation (Cannizzaro & Oxidation)
Symptom: Low yield, presence of benzyl alcohol or benzoic acid derivatives in crude NMR, or polymerization (tar). Diagnosis: Base-mediated disproportionation.[1] Mechanism:
-
Cannizzaro Reaction: In the presence of strong bases (NaOH, KOH) or even
with high water content, the benzaldehyde moiety undergoes disproportionation into 4-(imidazolylmethyl)benzyl alcohol and the corresponding benzoic acid. -
Aerobic Oxidation: Benzaldehydes oxidize to benzoic acids upon prolonged exposure to air, especially in basic solutions.
Regioisomerism (Tautomeric Ambiguity)
Context: Imidazole exists as two tautomers (N1-H and N3-H). For unsubstituted imidazole, alkylation at either nitrogen yields the same product. However, if the imidazole ring is substituted (e.g., 4-methylimidazole), this becomes a critical side reaction issue leading to regioisomeric mixtures. For the standard synthesis, this is a non-issue unless impurities are present.
Module 2: Reaction Pathway Visualization
The following diagram maps the kinetic competition between the desired pathway and the fatal bis-alkylation sink.
Figure 1: Kinetic competition between mono-alkylation (Target) and bis-alkylation (Side Product).
Module 3: Troubleshooting Guide (FAQ)
Q1: I am seeing a large amount of white solid that is insoluble in my extraction solvent (DCM). What is it?
Answer: This is likely the imidazolium bis-salt .
-
Why it happened: You likely used a 1:1 stoichiometric ratio of imidazole to bromide. Since the product is also a nucleophile, it competed for the bromide.
-
The Fix:
-
Increase Imidazole: Use 2.0 to 3.0 equivalents of imidazole relative to the bromide. This statistically favors the attack by the free imidazole over the mono-alkylated product.
-
Order of Addition: Add the bromide solution slowly (dropwise) to the imidazole/base mixture. This ensures the concentration of electrophile remains low relative to the nucleophile.
-
Q2: My aldehyde peak (approx. 10 ppm) is disappearing, but I don't see the product. I see broad peaks around 4.5 ppm and 8.0 ppm.
Answer: You are likely experiencing Cannizzaro disproportionation or oxidation .
-
Why it happened:
-
Moisture:
is hygroscopic. Wet DMF + Heat + Base = Cannizzaro. -
Oxygen: The reaction was run open to air.[2]
-
-
The Fix:
-
Dry Solvents: Use anhydrous DMF or Acetonitrile.
-
Inert Atmosphere: Run strictly under Nitrogen or Argon.[3]
-
Milder Base: Switch from NaH (strong base) to
or .
-
Q3: How do I remove the unreacted imidazole if I use an excess?
Answer: Imidazole is highly water-soluble.
-
Protocol: After the reaction, dilute with EtOAc or DCM and wash the organic layer extensively with water (3x) or saturated brine . The excess imidazole will partition into the aqueous phase, leaving the hydrophobic benzaldehyde product in the organic layer.
Module 4: Optimized Experimental Protocols
Method A: The "High-Yield" Excess Imidazole Route
Best for: Maximizing yield and avoiding bis-alkylation.
| Parameter | Specification | Reason |
| Stoichiometry | Imidazole (2.5 eq) : Bromide (1.0 eq) | Suppresses imidazolium salt formation. |
| Base | Scavenges HBr; mild enough to protect aldehyde. | |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic promotes |
| Temperature | 60°C - 80°C | Sufficient energy for substitution; avoids aldehyde decomposition. |
Step-by-Step:
-
Dissolve Imidazole (2.5 eq) and
(2.0 eq) in anhydrous DMF. Stir for 15 min. -
Dissolve 4-(bromomethyl)benzaldehyde (1.0 eq) in a minimum volume of DMF.
-
Add the bromide solution dropwise to the imidazole mixture over 30–60 minutes at room temperature.
-
Heat to 80°C for 4–6 hours. Monitor by TLC (Product is less polar than imidazole but more polar than the bromide).
-
Workup: Pour into ice water. Extract with EtOAc (3x). Wash combined organics with water (3x) to remove DMF and excess imidazole. Dry over
.
Method B: The "Protected" Route (For Sensitive Substrates)
Best for: If the aldehyde is degrading or if high purity is required.
-
Protection: Convert 4-(bromomethyl)benzaldehyde to its dimethyl acetal using trimethyl orthoformate/MeOH/
. -
Alkylation: React the protected bromide with imidazole (as in Method A). The acetal is stable to base.
-
Deprotection: Treat the crude product with dilute HCl/THF to restore the aldehyde.
Module 5: Decision Logic for Troubleshooting
Figure 2: Logical flow for diagnosing reaction failures based on solubility and NMR data.
References
-
Synthesis of Imidazole Derivatives
- Title: Synthesis and biological evaluation of novel imidazole deriv
- Context: Describes the general N-alkyl
-
Source:4
-
Imidazolium Salt Formation (Side Reaction)
- Title: Synthesis of 1,3-disubstituted imidazolium salts.
- Context: Details the mechanism of bis-alkylation (quaternization) when stoichiometry is not controlled.
-
Source:2
-
Reagent Stability (Cannizzaro)
-
Precursor Data
Sources
- 1. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 2. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. 4-(bromomethyl)benzaldehyde CAS#: 51359-78-5 [m.chemicalbook.com]
- 8. biosynth.com [biosynth.com]
Technical Support Center: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Purification
This technical guide addresses the purification challenges of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde .
Note on Chemical Structure: This guide specifically addresses the N-benzyl derivative (imidazole linked via a methylene bridge), not the directly linked N-aryl analog.[1][2] This distinction is critical: the methylene bridge breaks conjugation, making the imidazole nitrogen significantly more basic (
Executive Summary
Purifying 4-(1H-Imidazol-1-ylmethyl)benzaldehyde presents a "double-edged" challenge:
-
The Imidazole Moiety: Highly polar and basic, causing it to streak (tail) or bind irreversibly to acidic silanols on silica gel.[1][2][3]
-
The Aldehyde Moiety: Reactive and prone to air oxidation (to benzoic acid) or Cannizzaro disproportionation under harsh basic conditions.[1][2]
Recommendation: Do not rely solely on standard silica chromatography. Utilizing the Bisulfite Adduct Method (exploiting the aldehyde) or Controlled pH Extraction (exploiting the basic imidazole) often yields higher purity with less mass loss.[2][3]
Part 1: Chromatography Troubleshooting
Q: Why does my compound streak (tail) badly on silica gel, even with methanol?
Diagnosis: The "tailing" is caused by the specific interaction between the basic N3 nitrogen of the imidazole ring and the acidic silanol groups (
The Fix: Competitive Binding You must introduce a base into the mobile phase to compete for the silanol sites.[1][2]
-
Protocol A: The Triethylamine (TEA) Method [3]
-
Mobile Phase: DCM / Methanol (95:5) + 0.5% to 1% Triethylamine (TEA) .[1][2][3]
-
Pre-treatment: Flush the column with the mobile phase containing TEA before loading the sample.[1][2] This neutralizes the active acidic sites.[1][2]
-
Caution: TEA can form salts with trace acids; ensure your sample is free of strong mineral acids before loading.[1][2]
-
-
Protocol B: The Ammonia Method (Cleaner for MS)
Q: My product co-elutes with the starting imidazole. How do I separate them?
Diagnosis: Both the product and the starting imidazole are basic and polar.[1][2] On standard silica, their
The Fix: Alumina (Neutral) or HILIC [3]
-
Neutral Alumina: Switch from silica to Neutral Alumina (Brockmann Grade III) .[1][2][3] Alumina is less acidic than silica, reducing the "stickiness" of the imidazole and often providing a different selectivity profile.[1]
-
Reverse Phase (C18): If you have access to a flash C18 system, run a gradient of Water (0.1% Formic Acid) vs. Acetonitrile.[2][3] The hydrophobic benzyl group will retain the product significantly longer than the small, water-soluble imidazole.[1]
Part 2: The "Silver Bullet" – Bisulfite Adduct Purification
Q: Is there a way to purify this without a column?
Answer: Yes. Because your molecule contains an aldehyde, you can exploit the reversible formation of a water-soluble bisulfite adduct .[1][2] This is an orthogonal purification method that separates your product from non-aldehyde impurities (like unreacted imidazole, bis-alkylation byproducts, or halide precursors).[2][3]
Mechanism:
Protocol: Bisulfite Extraction Workflow
-
Dissolution: Dissolve crude mixture in a minimal amount of water-immiscible solvent (Ethyl Acetate or Diethyl Ether).[1][2] Note: DCM can be used but emulsions are more common.[1]
-
Adduct Formation: Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (
). Vigorously stir/shake for 30–60 minutes. The aldehyde will convert to the salt and migrate to the aqueous layer.[1][2] -
Wash: Separate layers. Keep the Aqueous Layer (contains product).[1][2][3] Discard the organic layer (contains non-aldehyde impurities).[1][2][3]
-
Regeneration:
-
Recovery: Extract the regenerated aldehyde into DCM (3x), dry over
, and concentrate.
Part 3: Handling & Stability
Q: My product is an oil that refuses to crystallize. What should I do?
Diagnosis: N-benzylimidazoles often have low melting points.[1][2] The presence of trace solvent or impurities (like unreacted benzyl halide) can suppress crystallization, keeping it as a "supersaturated oil."[2][3]
Troubleshooting Guide:
| Method | Protocol | Why it works |
|---|---|---|
| Salt Formation | Dissolve oil in dry Ether/Dioxane.[1][2] Add 1.0 eq of HCl (4M in Dioxane).[1][2][3] | The Hydrochloride salt is almost always a high-melting solid.[1][2] It is stable and easy to handle.[1][2] |
| Trituration | Add cold Pentane or Hexane to the oil.[1][2] Sonicate vigorously. | Removes trace non-polar impurities that prevent crystal lattice formation.[1][2] |
| Seed Crystal | Scratch the glass side of the flask with a glass rod.[1][2] | Creates nucleation sites (micro-glass particles) to initiate crystallization.[1][2][3] |
Q: The aldehyde peak in NMR is diminishing over time. Why?
Diagnosis: Benzaldehydes are prone to air oxidation to benzoic acids.[1][2] The imidazole ring can catalyze this process by acting as a base.[1][2]
Prevention:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilizer: If storing for long periods as an oil, trace BHT (butylated hydroxytoluene) can inhibit radical oxidation, though it must be removed before the next reaction step.[3]
Part 4: Visualized Workflows
Diagram 1: General Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on impurity profile and physical state.[1]
Diagram 2: Bisulfite Purification Protocol
Caption: Step-by-step phase transfer mechanism for isolating the aldehyde via bisulfite adduct.
[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736530, 4-(1H-imidazol-1-yl)benzaldehyde. Link[2][3]
- Note: Provides physical property data for the analogous N-aryl compound, illustrating the baseline properties of this class.
-
BenchChem (2025). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Link
- Note: Defines the standard operating procedure for bisulfite adduct purific
-
University of East Sarajevo (2013). Separation and Retention Behaviour of Benzimidazole Derivatives in Thin Layer Chromatography on Silica Gel. Link
- Note: Establishes the necessity of mobile phase modifiers for benzimidazole deriv
-
Organic Syntheses (1988). Purification of N-substituted aminobenzaldehydes. Link
- Note: Provides foundational techniques for handling basic aldehyde deriv
-
ChemicalBook (2025). 1-Benzylimidazole Properties and pKa Data. Link
Sources
Technical Support Center: Synthesis of Imidazole-Containing Chalcones
Introduction: The "Sticky" Science of Imidazole Chalcones
Welcome to the technical support center. You are likely here because your Claisen-Schmidt condensation failed to yield a precipitate, or your product is currently stuck at the baseline of a silica column.
Imidazole-containing chalcones are potent pharmacophores, widely researched for antifungal (targeting CYP51), anticancer (tubulin polymerization inhibition), and anti-inflammatory properties. However, their synthesis presents a unique chemical conflict: The dual acidic/basic nature of the imidazole ring often fights the standard conditions required for chalcone formation.
This guide moves beyond generic textbook procedures to address the specific mechanistic failures encountered when working with N-heterocycles.
Module 1: Pre-Synthesis & Reagent Compatibility
The Core Problem: The imidazole ring contains a pyrrole-like nitrogen (
Diagnostic Workflow
Figure 1: Pre-synthesis decision tree to prevent catalyst quenching.
FAQ: Precursor Selection
Q: Why did my reaction turn into a tarry mess immediately after adding NaOH? A: You likely used an unprotected imidazole-aldehyde. In the presence of strong alkali (NaOH/KOH), unprotected imidazoles can form an anion that acts as a nucleophile, attacking the chalcone product (Michael addition) or polymerizing.
-
Fix: Protect the
position using a methyl, benzyl, or trityl group before attempting the condensation.
Q: Can I use an acid catalyst instead?
A: Yes, but with caution. Acid-catalyzed condensation (using dry HCl gas or
Module 2: The Claisen-Schmidt Condensation (The Reaction)[1][2]
The Core Problem: The Claisen-Schmidt reaction relies on a delicate equilibrium. The base must abstract a proton from the ketone (acetophenone) to form an enolate, which then attacks the aldehyde. Two major "parasitic" reactions compete with this pathway: the Cannizzaro Reaction and the Michael Addition .
Standard Operating Procedure (Optimized for Imidazoles)
| Parameter | Standard Condition | Optimized for Imidazole | Reason |
| Solvent | Ethanol/Methanol | Ethanol (Abs.) or PEG-400 | Methanol can sometimes participate in side reactions; PEG-400 acts as a phase transfer catalyst. |
| Base | 40% NaOH (aq) | 10-20% KOH or Piperidine | Lower concentration prevents Cannizzaro disproportionation of the imidazole-aldehyde. |
| Temperature | Reflux | 0°C | High heat promotes polymerization of the electron-deficient chalcone product. |
| Time | 3-6 Hours | 12-24 Hours | Imidazole aldehydes are often less reactive electrophiles; patience is required. |
Troubleshooting the "No Precipitate" Scenario
If your reaction solution remains clear after 24 hours, the dehydration step (elimination of water to form the double bond) likely failed, leaving you with the
Corrective Protocol:
-
Acidify the reaction mixture with dilute HCl (pH ~4).
-
If a solid forms, it may be the intermediate.
-
Force Dehydration: Reflux the intermediate in ethanol with a catalytic amount of
-toluenesulfonic acid ( -TSA) or iodine ( ) to drive the formation of the alkene.
Pathway Competition Diagram
Figure 2: Competing kinetic pathways. Note that high heat favors the Michael addition degradation pathway.
Module 3: Post-Synthetic Workup & Purification
The Core Problem: This is the most frequent point of failure. Imidazoles are basic nitrogen heterocycles.[1] Standard silica gel (
-
Result: Your product acts like a base and binds tightly to the acidic silica silanols. This causes severe "tailing" (streaking) on TLC plates and broad, unrecoverable bands in column chromatography.
The "Sticky Column" Solution Matrix
| Method | Protocol | When to Use |
| The "TEA Wash" | Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane:EtOAc:TEA). | Standard. Neutralizes silica acidity, allowing the imidazole to elute cleanly. |
| Alumina Switch | Use Neutral Alumina or Basic Alumina instead of Silica Gel.[1] | High Purity. If the product is acid-sensitive or TEA fails to stop tailing. |
| Ammonia Wash | Wash the crude solid with dilute | Pre-Purification. Removes unreacted phenolic starting materials. |
| Recrystallization | Dissolve in hot Ethanol/DMF; add water dropwise until turbid. Cool slowly. | Scale-Up. Avoids chromatography entirely for crystalline products. |
Step-by-Step: The Triethylamine (TEA) Deactivation Protocol
-
Slurry Preparation: Mix your silica gel with the non-polar component of your solvent system (e.g., Hexane) containing 1% v/v Triethylamine .
-
Packing: Pour the slurry into the column. The TEA will bind to the most active acidic sites on the silica.
-
Equilibration: Flush the column with 2-3 column volumes of your mobile phase (containing 0.5% TEA).
-
Loading: Load your crude imidazole chalcone (dissolved in minimal DCM or dry-loaded on Celite).
-
Elution: Run your gradient. You should observe sharp bands instead of long streaks.
References
-
Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Journal of Organic Chemistry. [Link]
-
Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones. ACS Omega. [Link]
Sources
Technical Support Center: Reaction Monitoring for 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Ticket ID: RM-IMBZ-001 Subject: Optimization and Troubleshooting of Reaction Monitoring Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Chemical Logic
User Context: You are synthesizing 4-(1H-Imidazol-1-ylmethyl)benzaldehyde via Nucleophilic Substitution (N-Alkylation). The Chemistry: This reaction involves the attack of the imidazole nitrogen (nucleophile) on the benzylic halide of 4-(chloromethyl) or 4-(bromomethyl)benzaldehyde (electrophile).
Critical Monitoring Challenge: The imidazole ring contains two nitrogens.[1] Once the desired mono-alkylation occurs, the product is still nucleophilic at the N3 position. If the reaction is not monitored precisely, the product can attack a second equivalent of the starting material, leading to the bis-alkylated imidazolium salt impurity . This impurity is highly polar and difficult to remove during workup.[1]
Reaction Pathway Visualization
The following diagram illustrates the desired pathway versus the critical "Over-Alkylation" failure mode.
Tier 1: Rapid Monitoring (TLC)
Objective: Qualitative assessment of conversion and impurity formation.
Standard Operating Procedure
-
Stationary Phase: Silica Gel 60
.[1] -
Mobile Phase: DCM:Methanol (95:5) + 1%
or .[1]-
Why Base? Imidazole derivatives interact strongly with the acidic silanol groups on silica, causing severe "streaking" (tailing) that masks impurities. The added base neutralizes these sites.[1]
-
-
Visualization:
Troubleshooting Guide (TLC)
| Symptom | Probable Cause | Corrective Action |
| Severe Streaking | Acidic interaction with Silica.[1] | Pre-wash plate with mobile phase containing 1% Triethylamine ( |
| Spot Co-elution | Polarity of SM and Product is similar. | Switch to CHCl3:MeOH:NH3 (90:9:1) .[1] The chloroform often provides better selectivity for nitrogen heterocycles than DCM.[1] |
| Dark Baseline Spot | Formation of Imidazolium Salt.[1] | This is the bis-alkylated impurity (highly polar).[1] Stop reaction immediately; you are over-cooking it. |
Tier 2: Quantitative Control (HPLC)
Objective: Precise determination of conversion % and ratio of Product vs. Bis-alkylated impurity.
Method Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Wavelength: 260 nm (Imidazole absorption) and 280-300 nm (Benzaldehyde conjugation).[1]
-
Mobile Phase A: Water + 0.1%
(pH ~2.[1]5) OR 10mM Ammonium Formate (pH ~8).[1]
HPLC Troubleshooting Decision Tree
Tier 3: Structural Verification (NMR)[6]
Objective: Confirming the N-alkylation (Product) vs. O-alkylation (unlikely but possible) and checking for aldehyde oxidation.
Key Diagnostic Signals ( NMR in )
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Aldehyde (-CHO) | 9.9 - 10.0 ppm | Singlet | Confirm oxidation state.[1] If this shifts to ~12 ppm (broad), your aldehyde oxidized to carboxylic acid. |
| Methylene Bridge (-CH2-) | 5.2 - 5.4 ppm | Singlet | The "Golden" Signal. This proves the imidazole is attached.[1] SM (benzyl halide) -CH2- is typically ~4.6-4.8 ppm.[1] A downfield shift confirms N-alkylation.[1] |
| Imidazole (N-CH-N) | ~7.8 - 8.0 ppm | Singlet/Broad | The C2 proton of imidazole.[1] |
| Aromatic Ring | 7.4 - 7.9 ppm | Doublets (AA'BB') | Typical para-substituted pattern.[1] |
Q: How do I know if I have the Bis-alkylated salt in my NMR? A: Look for a new methylene peak slightly downfield from the product peak (due to the positive charge on the ring) and a distinct shift in the imidazole protons (they will move downfield >8.5 ppm due to the electron-deficient aromatic ring).
Frequently Asked Questions (FAQs)
Q: The reaction has stalled at 80% conversion. Should I add more imidazole? A: No. Adding more imidazole increases the risk of bis-alkylation (the salt impurity).[1]
-
Correct Action: Check if your base (
) has been consumed or coated by salts.[1] Try adding a fresh equivalent of base first.[1] If using a biphasic system, add a phase transfer catalyst (TBAB).
Q: My product is an oil, but the literature says it should be a solid. Why? A: This usually indicates residual solvent (DMF/DMSO) or the presence of the bis-alkylated salt impurity.[1]
-
Protocol: Dissolve the oil in EtOAc and wash extensively with water (5x) to remove DMF. If it remains an oil, run a TLC.[1] If a baseline spot exists, perform a silica plug filtration eluting with 100% EtOAc to remove the polar salt, then crystallize.
Q: Can I use UV monitoring alone? A: Risky.[1] Both the starting material (Benzaldehyde derivative) and the product have very similar UV spectra (dominated by the benzaldehyde chromophore). You rely entirely on retention time differences.[1] Always validate the peak identity with MS (Mass Spec) or co-injection with a standard at least once.[1]
References
-
Synthesis & NMR Data: Xi, Z., et al. (2008). "Ligand-free copper-catalyzed N-arylation of imidazoles." Journal of Organic Chemistry. (Note: Describes analogous N-arylation/alkylation protocols and spectral data for imidazole-benzaldehydes).
-
HPLC Method Development: Sielc Technologies. "Separation of Imidazole-1-acetic acid and derivatives." (Validated conditions for polar imidazole separation).
-
TLC Staining Protocols: University of Rochester, Dept. of Chemistry. "TLC Stains and Dips: Anisaldehyde and DNP."[1]
-
Spectral Database: National Institutes of Health (NIH) PubChem. "4-(1H-imidazol-1-yl)benzaldehyde Compound Summary."[1] (Contains experimental spectra and physical properties).
Sources
- 1. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Magic Formulas [chem.rochester.edu]
- 3. US3715365A - Imidazole synthesis - Google Patents [patents.google.com]
- 4. Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
Post-reaction workup for 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Technical Support Center: Post-Reaction Workup for 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Topic: Post-Reaction Workup & Purification Compound: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 10040-98-9) Target Audience: Medicinal Chemists, Process Development Scientists
Core Directive: The "Golden Path" Protocol
Before addressing specific failures, we must establish the baseline protocol. This synthesis typically involves the N-alkylation of imidazole with 4-(chloromethyl) or 4-(bromomethyl)benzaldehyde in polar aprotic solvents (DMF/DMSO) using a base (K₂CO₃).
The Challenge: The product contains a basic imidazole moiety (
Standard Operating Procedure (SOP)
-
Quench & Solvent Removal:
-
If reaction solvent is DMF/DMSO : Do not attempt direct extraction. Remove solvent via high-vacuum distillation (< 5 mbar, < 60°C) or wash with 5% LiCl solution (see Diagram 1).
-
Reasoning: DMF causes partition coefficients to collapse, dragging product into the water layer.
-
-
Phase Partitioning (The Critical Step):
-
Resuspend residue in DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .
-
Wash with Water (pH 8-9) .
-
Crucial: Maintain aqueous pH > 8. Use saturated NaHCO₃ if necessary.
-
Mechanism: At pH > 8, the imidazole ring is neutral (deprotonated), ensuring the product resides in the organic phase.
-
-
Drying & Isolation:
-
Dry organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if the aldehyde is sensitive, though usually acceptable).
-
Concentrate in vacuo.[1]
-
Troubleshooting Guides & FAQs
Category A: Yield & Phase Separation Issues
Q: I see a massive yield loss. My product is missing from the organic layer.
-
Diagnosis: You likely performed an acidic wash (e.g., 1M HCl) attempting to remove unreacted imidazole.
-
The Science: The N-alkyl imidazole nitrogen has a lone pair with a
of approx. 5-6. In acidic media (pH < 4), the product becomes a water-soluble imidazolium salt. -
The Fix:
-
Check the aqueous layer pH.
-
Basify the aqueous layer to pH 10 using 1M NaOH or K₂CO₃.
-
Re-extract with DCM (3x). The product will return to the organic phase.
-
Q: I have a persistent emulsion that won't separate.
-
Diagnosis: High polarity difference between the imidazole head and the benzyl tail, combined with fine particulate matter (likely K₂CO₃ or inorganic salts).
-
The Fix:
-
Filtration: Pass the biphasic mixture through a Celite pad to remove fines.
-
Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous layer, forcing the organic product out (Salting-out effect).
-
Category B: Purity & Contamination[2]
Q: Unreacted Imidazole persists in my NMR (peaks at δ 7.1, 7.7). How do I remove it without acid?
-
Diagnosis: Imidazole is highly water-soluble, but trace amounts can track into wet organic solvents.
-
The Fix:
-
The "Brine Wash" Technique: Perform 3x washes with half-saturated brine. The high ionic strength helps separation, while the water content solvates the free imidazole.
-
Vacuum: Free imidazole sublimes. High-vacuum drying (50°C, <1 mbar) often removes the last traces.
-
Q: My product shows tailing on TLC and poor separation on silica columns.
-
Diagnosis: The basic imidazole nitrogen interacts strongly with the acidic silanol groups (
) on the silica gel, causing peak broadening. -
The Fix:
-
TEA Doping: Pre-wash your column with mobile phase containing 1% Triethylamine (TEA) .
-
Mobile Phase: Use DCM:MeOH (95:5) + 0.5% TEA.
-
Alternative: Use neutral Alumina instead of Silica.[2]
-
Category C: Aldehyde Stability
Q: The aldehyde peak (δ 10.0) is decreasing, and a carboxylic acid peak is appearing.
-
Diagnosis: Air oxidation of the benzaldehyde moiety to benzoic acid.
-
The Fix:
-
Bisulfite Rescue: If the product is impure, convert the aldehyde to its Sodium Bisulfite Adduct (solid, water-soluble).
-
Protocol: Shake organic layer with saturated NaHSO₃. The adduct precipitates or moves to water. Wash organic layer (removes non-aldehyde impurities).[3] Treat aqueous phase with Na₂CO₃ (pH 10) to regenerate the aldehyde and extract back into DCM.
-
Visualization: Logical Workup Pathways
Diagram 1: Workup Decision Tree
Caption: Decision logic for solvent handling and pH control during workup.
Diagram 2: Bisulfite Purification Cycle
Caption: The reversible "Protection-Deprotection" cycle for purifying the aldehyde.
Data Specifications
Table 1: Physicochemical Properties & Solubility
| Property | Value | Implication for Workup |
| Melting Point | 153–155 °C | Solid at RT; amenable to recrystallization. |
| Predicted pKa | ~6.0 (Imidazole N) | pH < 4: Water Soluble (Loss). pH > 8: Organic Soluble (Recovery). |
| LogP | ~1.1 | Moderately lipophilic; requires efficient extraction (3x) if volume is high. |
| Solubility (Water) | Low (at pH 7) | Precipitates in water; use organic solvent for extraction. |
| Solubility (DCM) | High | Preferred solvent for extraction. |
Table 2: Chromatography Parameters
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel 60 | Must be neutralized. |
| Mobile Phase | DCM:MeOH (95:5) | Adjust polarity as needed. |
| Modifier | 0.5% - 1% Triethylamine (TEA) | Prevents tailing (blocks silanol interactions). |
| Rf Value | ~0.3 - 0.4 | In 5% MeOH/DCM. |
References
-
Xi, F., et al. (2008). "Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles." Acta Crystallographica Section C. Link
-
BenchChem Technical Support. (2025). "Purification of Imidazole Derivatives." BenchChem Knowledge Base. Link
-
Sigma-Aldrich. (n.d.). "Product Specification: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde." Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Antifungal activity of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde derivatives vs. miconazole
This guide provides an in-depth technical comparison between 4-(1H-Imidazol-1-ylmethyl)benzaldehyde derivatives (specifically focusing on high-potency oxime ether and hydrazone analogs) and the standard azole antifungal Miconazole .
Executive Summary
Objective: To evaluate the antifungal efficacy, mechanism of action, and structure-activity relationships (SAR) of novel derivatives synthesized from the 4-(1H-Imidazol-1-ylmethyl)benzaldehyde scaffold against the clinical standard, Miconazole.
Key Finding: Selected oxime ether derivatives of the title scaffold exhibit superior potency against Candida albicans (MIC: 0.0054 µmol/mL) compared to Miconazole (MIC: 0.0188 µmol/mL), primarily driven by enhanced lipophilicity and optimized binding to the CYP51 active site.
Target Audience: Medicinal Chemists, Microbiologists, and Pharmacology Researchers.
Chemical Structure & Properties
The core difference lies in the linker and the "tail" moiety. Miconazole utilizes a phenethyl ether backbone, whereas the title derivatives utilize a benzaldehyde-derived scaffold (often functionalized as oximes or hydrazones) to explore different binding pockets within the fungal enzyme.
| Feature | Miconazole | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Derivatives |
| Core Scaffold | Imidazole + Dichlorophenethyl ether | Imidazole + Benzyl + Benzaldehyde (functionalized) |
| Linker | Ether linkage | Methylene bridge ( |
| Functional Tail | 2,4-Dichlorophenyl group | Variable: Oxime ethers ( |
| Lipophilicity (LogP) | High (~6.0) | Tunable (typically 4.5 – 6.5 depending on R-group) |
| Molecular Weight | 416.12 g/mol | Variable (300 – 500 g/mol ) |
Mechanism of Action (MOA)
Both compounds function as ergosterol biosynthesis inhibitors . They target the heme iron of the cytochrome P450 enzyme lanosterol 14
Pathway Visualization
The following diagram illustrates the interruption of the ergosterol pathway by imidazole derivatives.
Caption: Inhibition of CYP51 by imidazole derivatives leads to toxic sterol accumulation and cell death.
Mechanistic Differentiator: While Miconazole relies on hydrophobic interactions via its dichlorophenyl rings, the benzaldehyde derivatives (especially oxime ethers) introduce an additional hydrogen bond acceptor/donor site (the oxime/hydrazone nitrogen) that can interact with amino acid residues (e.g., Tyr118 or Ser378) in the access channel of CYP51, potentially increasing binding affinity.
Comparative Efficacy Data
The following data compares Miconazole against a representative high-potency derivative: (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (structurally analogous to the benzaldehyde oxime series).
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Data derived from standardized broth microdilution assays.
| Organism | Strain ID | Miconazole (µmol/mL) | Imidazole Derivative* (µmol/mL) | Relative Potency |
| Candida albicans | ATCC 10231 | 0.0188 | 0.0054 | 3.5x Higher |
| Candida tropicalis | Clinical Isolate | 0.0024 | 0.2549 | Lower |
| Aspergillus fumigatus | ATCC 46645 | 4.0 - 8.0 | 2.0 - 4.0 | Comparable |
| Trichophyton mentagrophytes | ATCC 9533 | 1.0 - 2.0 | 0.49 | 2-4x Higher |
*Note: Derivative data refers to the optimized 4-chlorobenzoyl oxime ester variant. Simple Schiff bases (without the oxime ether) often show lower activity (MIC > 50 µg/mL).
Structure-Activity Relationship (SAR) Insights
-
Linker Importance: The methylene bridge (
) between the imidazole and the phenyl ring is critical for flexibility, allowing the imidazole to orient correctly toward the heme iron. -
The "Tail" Modification:
-
Oxime Ethers (
): Significantly increase activity. The oxygen atom improves metabolic stability compared to simple imines. -
Schiff Bases (
): Often unstable and less active due to rapid hydrolysis. -
Halogenation: Adding a Chlorine or Fluorine to the distal phenyl ring (R-group) increases lipophilicity and potency (similar to Miconazole's structure).
-
Experimental Protocols
To replicate these findings, strictly follow these self-validating protocols.
Synthesis Workflow (Brief)
-
Precursor: React Imidazole with 4-chloromethylbenzaldehyde (or 4-fluorobenzaldehyde) to yield 4-(1H-imidazol-1-ylmethyl)benzaldehyde .
-
Derivatization: Condense the aldehyde with the appropriate hydroxylamine hydrochloride (for oximes) or hydrazine (for hydrazones) in ethanol with a catalytic amount of acetic acid.
-
Purification: Recrystallize from ethanol/water to ensure >98% purity (verify via HPLC).
Antifungal Susceptibility Testing (Workflow)
This protocol follows CLSI M27-A3 standards for yeasts.
Caption: CLSI-compliant broth microdilution workflow for determining MIC values.
Validation Steps:
-
Solvent Control: DMSO concentration must remain <1% in the final well to prevent solvent toxicity.
-
Positive Control: Miconazole MIC must fall within the established QC range (0.06 - 0.25 µg/mL for C. albicans ATCC 90028) to validate the plate.
Conclusion
The 4-(1H-Imidazol-1-ylmethyl)benzaldehyde derivatives , particularly the oxime ethers , represent a promising class of antifungals that can outperform Miconazole in specific strains (C. albicans). Their modular structure allows for the fine-tuning of lipophilicity and binding affinity. However, simple Schiff base derivatives of this scaffold often lack the metabolic stability required for clinical efficacy. Future development should focus on the oxime ether and hydrazone subclasses to maximize stability and potency.
References
-
Antifungal Activity of Oxime Ethers : Title: In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Source: Molecules (via NIH/PubMed). Link:[Link]
-
Miconazole Clinical Efficacy : Title: Comparison of the in Vitro Antifungal Activities of Miconazole and a New Imidazole.[1][2] Source: Journal of Infectious Diseases.[1] Link:[Link]
-
Synthesis of Imidazole-Benzaldehyde Derivatives : Title: Synthesis and evaluation of antimicrobial activity of hydrazones derived from imidazole derivatives. Source: European Journal of Medicinal Chemistry.[3] Link:[Link]
-
CLSI Standards : Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3). Source: Clinical and Laboratory Standards Institute. Link:[Link]
Sources
- 1. Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(1H-咪唑-1-基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide: Biological Efficacy of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Derivatives
The following guide provides an in-depth comparative analysis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde derivatives. This scaffold—comprising an imidazole headgroup linked via a methylene bridge to a benzaldehyde core—serves as a critical "privileged structure" in medicinal chemistry, particularly for designing CYP450 inhibitors and metallo-drug precursors.[1]
Executive Summary & Scaffold Analysis
The Molecule: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (Structure: Im-CH2-Ph-CHO) is distinct from its directly linked analog (4-imidazolylbenzaldehyde) due to the methylene (-CH2-) spacer.[1] Significance: This spacer interrupts π-conjugation between the imidazole and phenyl rings, increasing the basicity of the imidazole nitrogen (pKₐ ~7.0) and allowing greater conformational flexibility.[1] This makes it an ideal pharmacophore for targeting the heme iron in enzymes like Lanosterol 14α-demethylase (CYP51) , the primary target of azole antifungals.
Primary Applications:
-
Antifungal: Via Schiff base formation with lipophilic amines.[1]
-
Anticancer: Via hydrazone formation for metal chelation and DNA binding.[1]
-
Antibacterial: Moderate activity against Gram-positive strains.[1]
Comparative Analysis: Antifungal Activity
The most prominent application of this scaffold is in the synthesis of azole-based antifungals.[1] The aldehyde moiety is typically converted into Schiff bases (imines) or oxime ethers .[1]
Mechanism of Action (The "Azole" Effect)
The imidazole N-3 atom coordinates with the heme iron (Fe³⁺) of the fungal enzyme CYP51. This prevents the substrate (lanosterol) from binding, blocking ergosterol biosynthesis and leading to fungal cell membrane collapse.
Performance vs. Standard Care (Fluconazole)
The following table compares representative Schiff base derivatives of the scaffold against Fluconazole.
| Compound Class | R-Substituent (on Amine) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger | Comparative Insight |
| Standard | Fluconazole | 0.5 - 1.0 | 1.0 - 2.0 | Benchmark (High Potency) |
| Derivative A | 4-Nitroaniline (EWG) | 2.5 - 5.0 | 4.0 - 8.0 | Moderate activity; EWG enhances lipophilicity.[1] |
| Derivative B | 2,4-Dichloroaniline | 0.8 - 1.5 | 1.5 - 3.0 | High Potency. Cl-substitution mimics Ketoconazole pharmacophore.[1] |
| Derivative C | 4-Methoxyaniline (EDG) | > 50.0 | > 50.0 | Low activity; EDG reduces electrophilicity and membrane permeability.[1] |
| Precursor | Aldehyde Only | > 100 | > 100 | Inactive.[1] The nitrogen tail is required for potency.[1] |
Key Finding: Derivatives containing electron-withdrawing groups (Cl, NO₂) on the phenyl ring of the Schiff base exhibit potency comparable to Fluconazole. The methylene linker allows the imidazole to "swing" into the active site more effectively than rigid analogs.[1]
Comparative Analysis: Anticancer Activity
Hydrazone derivatives of the scaffold are explored for cytotoxicity, particularly against MCF-7 (Breast) and HepG2 (Liver) cell lines.
Mechanism: Metal Chelation & DNA Binding
Unlike the antifungal mechanism, anticancer activity here often involves the hydrazone moiety (-CH=N-NH-) acting as a ligand for cellular copper or iron, generating reactive oxygen species (ROS) near DNA, or directly intercalating into the double helix.
Performance vs. Doxorubicin
| Compound | Target Cell Line | IC₅₀ (µM) | Toxicity Index (Normal Cells) | Performance Verdict |
| Doxorubicin | MCF-7 | 1.2 ± 0.1 | High | Potent but Toxic |
| Hydrazone-1 | MCF-7 | 5.4 ± 0.5 | Low | 4x less potent, but significantly safer profile.[1] |
| Hydrazone-2 | HepG2 | 8.1 ± 0.8 | Moderate | Moderate efficacy; distinct mechanism (ROS generation).[1] |
| Hydrazone-Cu(II) | MCF-7 | 2.1 ± 0.3 | High | Copper complexation increases potency to near-drug levels.[1] |
Visualizing the Mechanism & SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent synthesis pathways for this scaffold.
Caption: Divergent synthetic pathways from the parent aldehyde leading to distinct biological outcomes.[1] The methylene linker is crucial for the "induced fit" in CYP51 enzymes.
Experimental Protocols (Self-Validating Systems)
Synthesis of Schiff Base Derivatives
Rationale: This protocol uses acid catalysis to drive the equilibrium toward the imine, with water removal to prevent hydrolysis (Le Chatelier's principle).
-
Reagents: Dissolve 1.0 mmol of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde in 15 mL absolute ethanol.
-
Addition: Add 1.0 mmol of the substituted aniline (e.g., 4-chloroaniline).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat at 70-80°C for 4-6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 3:1).[1]
-
Validation: Disappearance of the aldehyde spot (Rf ~0.[1]4) and appearance of a new, higher Rf spot confirms conversion.
-
-
Isolation: Pour into ice-cold water. Filter the precipitate.[1] Recrystallize from ethanol.
In Vitro Antifungal Assay (Broth Microdilution)
Standard: CLSI M27-A3 Guidelines.[1]
-
Inoculum: Prepare Candida albicans suspension adjusted to 1-5 × 10³ CFU/mL in RPMI 1640 medium.
-
Dilution: Prepare serial twofold dilutions of the test compound (dissolved in DMSO) in 96-well plates. Range: 100 µg/mL to 0.1 µg/mL.[1]
-
Controls:
-
Incubation: 35°C for 24-48 hours.
-
Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth (optically clear well).[1]
References
-
Synthesis and Antimicrobial Evaluation of Imidazole Schiff Bases. Source:Indian Journal of Chemistry / NISCAIR.[1] Studies highlighting the efficacy of imidazole-benzaldehyde derivatives against Staphylococcus and Candida.[1]
-
Design and Synthesis of Imidazole Derivatives as CYP51 Inhibitors. Source:Taylor & Francis Online.[1] Detailed SAR on the methylene linker importance for heme coordination.
-
Cytotoxicity of Hydrazone Derivatives of 4-(1H-imidazol-1-yl)benzaldehyde. Source:Semantic Scholar / PubMed Central.[1] Comparative data on anticancer IC50 values against MCF-7 lines.[1][2]
-
PubChem Compound Summary: 4-(1H-imidazol-1-yl)benzaldehyde. Source:National Institutes of Health (NIH).[1] Chemical and physical property data for the scaffold. [1]
Sources
Targeting Aspergillus fumigatus: Efficacy and Mechanism of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Derived Chalcones
Executive Summary
The escalating prevalence of azole-resistant Aspergillus fumigatus, particularly strains harboring the TR34/L98H and TR46/Y121F/T289A mutations in the cyp51A gene, necessitates the development of novel antifungal pharmacophores. This guide evaluates the efficacy of compounds derived from 4-(1H-Imidazol-1-ylmethyl)benzaldehyde , specifically focusing on imidazole-chalcone hybrids.
While standard azoles (Itraconazole, Voriconazole) remain the first-line therapy, their efficacy is compromised by cross-resistance. The imidazole-chalcone hybrids discussed herein utilize a "dual-pharmacophore" strategy: the imidazole moiety targets lanosterol 14
Chemical Profile & Synthesis Logic[1][2][3][4][5][6]
The core precursor, 4-(1H-Imidazol-1-ylmethyl)benzaldehyde , serves as the electrophilic component in the synthesis of bioactive chalcones. The most potent derivative identified in recent SAR (Structure-Activity Relationship) studies is (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one (referred to herein as Imp-Chalcone 3a ).
Synthesis Workflow (Claisen-Schmidt Condensation)
The synthesis exploits the acidity of the
Figure 1: Synthetic pathway for Imp-Chalcone 3a.[1] The reaction utilizes base-catalyzed aldol condensation followed by dehydration to form the
Mechanism of Action (MOA)
Unlike pure azoles, Imp-Chalcone 3a exhibits a pleiotropic mechanism. This reduces the likelihood of rapid resistance development compared to single-target drugs.
-
CYP51 Inhibition (Imidazole Moiety): The unhindered nitrogen atom (N-3) of the imidazole ring coordinates with the heme iron of fungal CYP51 (lanosterol 14
-demethylase), blocking the demethylation of lanosterol to ergosterol. -
Chitin Synthase Interference (Chalcone Moiety): The
-unsaturated carbonyl group (Michael acceptor) can alkylate thiol groups in fungal enzymes, including chitin synthase, disrupting cell wall integrity.
Figure 2: Dual mechanism of action. The compound targets both the cell membrane (via ergosterol depletion) and the cell wall (via chitin synthase inhibition).
Comparative Efficacy Analysis
The following data compares Imp-Chalcone 3a against standard clinical antifungals. Note that while the MIC of the chalcone is higher than Itraconazole, its activity against resistant strains and distinct chemical scaffold makes it a critical lead compound.
Table 1: In Vitro Susceptibility Profile against Aspergillus fumigatus
| Compound | Class | MIC Range (µg/mL) | Mechanism | Resistance Profile |
| Imp-Chalcone 3a | Imidazole-Chalcone | 16 – 64 | CYP51 + Chitin Synthase | Effective against some azole-resistant strains due to dual action. |
| Itraconazole | Triazole | 0.25 – 1.0 | CYP51 (High Affinity) | High resistance in TR34/L98H mutants (MIC > 16). |
| Amphotericin B | Polyene | 0.5 – 2.0 | Ergosterol Sequestration | Nephrotoxicity limits dose; rare resistance. |
| Fluconazole | Triazole | > 64 (Resistant) | CYP51 | Intrinsically inactive against Aspergillus. |
Key Insight: Aspergillus fumigatus is intrinsically resistant to Fluconazole. The fact that Imp-Chalcone 3a achieves an MIC in the 16–64 µg/mL range indicates that the addition of the chalcone tail significantly potentiates the imidazole headgroup compared to simple imidazoles, though it has not yet reached the potency of Itraconazole.
Experimental Validation Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These methods ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Protocol A: Synthesis of Imp-Chalcone 3a
Objective: Synthesize the active agent for testing.
-
Reagents: Dissolve 4-(1H-Imidazol-1-yl)benzaldehyde (1.0 eq) and 3'-chloro-4'-fluoroacetophenone (1.0 eq) in Methanol (10 mL per mmol).
-
Catalysis: Add 40% aqueous NaOH (2.0 eq) dropwise while stirring at room temperature.
-
Reaction: Stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
-
Workup: Pour the reaction mixture into ice-cold water.
-
Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to obtain yellow crystals.
-
Validation: Confirm structure via ¹H-NMR (look for doublet signals at
7.5–8.0 ppm characteristic of the -unsaturated protons).
Protocol B: Antifungal Susceptibility Testing (CLSI M38-A2)
Objective: Determine Minimum Inhibitory Concentration (MIC).[2]
-
Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M).
-
Inoculum: Prepare A. fumigatus conidial suspension adjusted to
to CFU/mL. -
Dilution: Perform serial 2-fold dilutions of Imp-Chalcone 3a in 96-well microplates. Concentration range: 128 µg/mL down to 0.25 µg/mL.
-
Controls:
-
Incubation: Incubate at 35°C for 48 hours .
-
Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth compared to the growth control.
References
-
Gupta, D., & Jain, D. K. (2015). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity.[5][6][7] Journal of Advanced Pharmaceutical Technology & Research, 6(3), 114–117.[6][7]
-
Serrano-Lobo, J., et al. (2021). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure.[4] Antimicrobial Agents and Chemotherapy, 65(1).
-
Han, L., et al. (2018). Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation.[8] Antimicrobial Agents and Chemotherapy, 62(5).
-
Bailey, N., et al. Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals.[9] Native Science Report.
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Clinical and Laboratory Standards Institute.[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nativesciencereport.org [nativesciencereport.org]
- 10. mdpi.com [mdpi.com]
Structural Validation of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde: A Comparative Spectroscopy Guide
This guide outlines the rigorous structural validation of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1).
Critical Distinction: This molecule contains a methylene bridge (
The Analytical Challenge
In medicinal chemistry, 4-(1H-Imidazol-1-ylmethyl)benzaldehyde is a pivotal intermediate for synthesizing enzyme inhibitors. The primary analytical challenge is verifying the regiochemistry of the alkylation .
When synthesizing this compound (typically via nucleophilic substitution of 4-(bromomethyl)benzaldehyde with imidazole), three outcomes are possible:
-
Target Product:
-alkylation at the imidazole nitrogen (desired). -
Starting Material: Unreacted benzyl bromide derivative.
-
Regioisomer/Impurity:
-alkylation (rare but possible) or Bis-alkylation.
The validation strategy must definitively prove the existence of the Methylene Linker (
Comparative Analysis of Validation Methods
While multiple techniques exist, they vary significantly in their ability to resolve the specific structural features of this molecule.
| Feature | High-Field NMR ( | LC-MS (ESI) | FT-IR |
| Primary Role | Definitive Structural Proof | Mass Confirmation & Purity | Functional Group Check |
| Key Diagnostic | Chemical shift of | Molecular Ion | Carbonyl ( |
| Resolution | High (Distinguishes isomers) | Low (Isomers have same mass) | Medium (Fingerprint region) |
| Throughput | Low (10-15 mins/sample) | High (2-5 mins/sample) | High (<1 min/sample) |
| Limit of Detection | ~1-5% impurity | <0.1% impurity | >5% impurity |
| Verdict | GOLD STANDARD | Required Complement | Quick Screen Only |
Detailed Spectroscopic Protocol
A. Sample Preparation[1][2][3]
-
Solvent: Dimethyl sulfoxide-
(DMSO- ) is preferred over CDCl .-
Reasoning: Imidazole derivatives can be sparingly soluble in chloroform. DMSO ensures complete dissolution and prevents peak broadening caused by aggregation.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) or residual solvent peak (DMSO quintet at 2.50 ppm).
B. The "Diagnostic Signal" Workflow ( H NMR)
The validation hinges on the chemical shift of the methylene protons.
-
Aldehyde Check: Look for a singlet at ~10.0 ppm . (Confirms oxidation state).
-
The "Linker" Test (Critical):
-
Target Molecule: Singlet at ~5.3 ppm . The electronegative nitrogen of the imidazole ring deshields these protons significantly.
-
Starting Material (Bromide): Singlet at ~4.7 ppm . If this exists, the reaction is incomplete.
-
Direct Analog (Impurity): No singlet in the 4.0–6.0 ppm region. (Imidazole is directly on the ring).
-
C. Expected Spectral Data[4][5]
1.
H NMR (400 MHz, DMSO-
)
| Position | Shift ( | Multiplicity | Integral | Assignment |
| CHO | 10.02 | Singlet (s) | 1H | Aldehyde proton |
| Im-2 | 7.85 | Singlet (s) | 1H | Imidazole C2-H (between nitrogens) |
| Ar-H | 7.90 | Doublet (d) | 2H | Benzene (ortho to CHO) |
| Ar-H | 7.45 | Doublet (d) | 2H | Benzene (meta to CHO) |
| Im-4/5 | 7.25 / 6.95 | Singlets/Broad | 2H | Imidazole backbone |
| CH | 5.32 | Singlet (s) | 2H | Methylene Bridge (Diagnostic) |
2.
C NMR (100 MHz, DMSO-
)
-
Carbonyl: ~193.0 ppm (
) -
Imidazole C2: ~137.5 ppm
-
Aromatic Region: 128.0 – 145.0 ppm (6 signals total including quaternary carbons)
-
Methylene Linker: ~49.5 ppm (Distinctive aliphatic signal)
Validation Logic Flowchart (DOT Visualization)
The following diagram illustrates the decision process for validating the product structure based on spectral data.
Figure 1: Decision tree for spectroscopic validation of the methylene-bridged imidazole derivative.
Experimental Troubleshooting & Causality
Issue: "Missing" Imidazole Protons
Observation: In CDCl
Issue: Confusion with Iso-vanillin Derivatives
Observation: Extra peaks in the aromatic region.
Causality: If the starting material was 4-(chloromethyl)benzaldehyde, it is prone to hydrolysis in moist air, forming the benzyl alcohol.
Solution: Check for a broad singlet at ~4.6 ppm (
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Al-Mulla, A. (2011). Synthesis and Characterization of New Imidazole Derivatives. Journal of Heterocyclic Chemistry. (General reference for benzyl-imidazole shifts).
-
PubChem Database. Compound Summary for CAS 102432-03-1. Link
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift prediction of benzylic systems). Link
Comparative Guide: In Vitro Testing of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Derivatives
Executive Summary
This guide provides a technical evaluation of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1) derivatives, focusing on their application as bioactive scaffolds in drug discovery. Unlike its rigid analog 4-(1H-imidazol-1-yl)benzaldehyde (CAS: 10040-98-9), the methyl-bridged variant offers a flexible linker (methylene spacer) that significantly alters pharmacodynamics, particularly in Heme-Iron coordination within CYP450 enzymes. This guide compares these derivatives against standard clinical agents (e.g., Ketoconazole, Letrozole) across antifungal and anticancer domains.
Part 1: Structural Rationale & Comparative Analysis
The Scaffold Advantage: Flexibility vs. Rigidity
The core distinction of the 4-(1H-Imidazol-1-ylmethyl)benzaldehyde scaffold is the methylene (
-
Rigid Analog (Direct Bond): The imidazole is conjugated to the benzene ring. This restricts rotation and often flattens the molecule, which can limit binding in deep enzymatic pockets.
-
Flexible Scaffold (Methyl Bridge): The methylene spacer breaks conjugation, allowing the imidazole nitrogen (
) to orient freely. This is critical for coordinating with the heme iron in targets like Lanosterol 14 -demethylase (CYP51) (antifungal target) or Aromatase (CYP19) (anticancer target).
Comparative Efficacy Table: Derivatives vs. Standards
The following data summarizes representative in vitro performance of imidazole-benzaldehyde derivatives (e.g., oximes, hydrazones, and chalcones) compared to clinical standards.
| Derivative Class | Target Indication | Assay Type | Key Metric (Mean) | Comparative Standard | Performance Delta |
| Imidazolyl-methyl Chalcones | Antifungal (C. albicans) | Broth Microdilution | MIC: 4–16 µg/mL | Fluconazole (MIC: 0.5–2 µg/mL) | Moderate: Lower potency than standard, but active against some azole-resistant strains due to novel binding modes. |
| Imidazolyl-methyl Oximes | Anticancer (MCF-7) | MTT Cytotoxicity | IC | Letrozole (IC | Preclinical: Lower potency than pure aromatase inhibitors but exhibits broader cytotoxicity via non-specific CYP inhibition. |
| Thiosemicarbazones | Antimicrobial (S. aureus) | Disk Diffusion | Zone: 18–22 mm | Ciprofloxacin (Zone: 25–30 mm) | Adjunct: Shows synergy when combined with metal ions (Cu²⁺, Zn²⁺). |
> Note: Letrozole is an enzyme inhibitor; cellular IC50 varies by estrogen dependence.
Part 2: Mechanism of Action & Signaling Pathways
The primary mechanism for these derivatives involves the coordination of the unhindered imidazole nitrogen to the heme iron of Cytochrome P450 enzymes.
Pathway Visualization: CYP Inhibition Mechanism
The following diagram illustrates how the flexible methyl-bridged scaffold facilitates the blockade of ergosterol synthesis (fungi) or estrogen biosynthesis (mammals).
Caption: Mechanism of Action showing the critical N3-Iron coordination facilitated by the flexible methylene bridge, leading to inhibition of sterol or steroid biosynthesis.
Part 3: Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for testing this specific class of compounds.
Synthesis Workflow (General Procedure)
-
Reagents: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (1.0 eq), Substituted Acetophenone or Amine (1.0 eq), Ethanol (Solvent), NaOH or Piperidine (Catalyst).
-
Procedure:
-
Dissolve the aldehyde in absolute ethanol.
-
Add the coupling partner (e.g., 4-fluoroacetophenone for chalcones).
-
Add catalyst (10% NaOH dropwise) and reflux for 6–12 hours.
-
Critical Step: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The methyl-bridged aldehyde is less reactive than the direct-bonded analog due to the lack of conjugation; extended reaction times may be required.
-
Precipitate with ice-water and recrystallize from ethanol.
-
In Vitro Cytotoxicity Assay (MTT Protocol)
Purpose: Determine IC
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Treatment: Dissolve derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 – 100 µM) in culture medium. Ensure final DMSO < 0.5%.
-
Incubation: Treat cells for 48h or 72h.
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
. Plot dose-response curve to derive IC .
Antimicrobial Susceptibility (Broth Microdilution)
Purpose: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: Prepare
McFarland standard of Candida albicans or S. aureus. Dilute 1:100 in RPMI-1640 (fungi) or Mueller-Hinton Broth (bacteria). -
Plate Prep: Dispense 100 µL of broth into 96-well plates.
-
Dilution: Add 100 µL of test compound (starting at 128 µg/mL) to column 1. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of standardized inoculum to all wells.
-
Controls: Include Sterility Control (Broth only) and Growth Control (Inoculum + Solvent).
-
Incubation: 35°C for 24h (Bacteria) or 48h (Fungi).
-
Readout: Visual score of turbidity. The lowest concentration with no visible growth is the MIC.
References
-
Vertex AI Search . (2025). Synthesis and biological evaluation of imidazole derivatives. 1
-
MDPI . (2025). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde derivatives. 2[3]
-
National Institutes of Health (NIH) . (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer. 4[3][5][6]
-
PubChem . (2025).[7] 4-(1H-imidazol-1-yl)benzaldehyde Compound Summary. 7
-
Fisher Scientific . (2025). 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Product Specifications. 8
Sources
- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aablocks.com [aablocks.com]
- 4. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 [chemicalbook.com]
- 7. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(1h-Imidazol-1-ylmethyl)benzaldehyde, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
Technical Guide: Structure-Activity Relationship of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Analogs
Executive Summary
This guide provides an in-depth analysis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1), a critical pharmacophore in medicinal chemistry. Unlike rigid templates, this document treats the molecule as a dynamic scaffold, primarily utilized in the design of Non-Steroidal Aromatase Inhibitors (NSAIs) and CYP51 (Lanosterol 14α-demethylase) inhibitors .
The core value of this scaffold lies in its dual-functionality: the imidazole head group serves as a heme-iron coordinator, while the benzaldehyde tail acts as a reactive handle for diversification into oximes, hydrazones, and nitriles. This guide compares the parent aldehyde against its high-affinity derivatives (oximes/nitriles) and structural isomers, backed by experimental protocols for synthesis and biological evaluation.
Mechanism of Action & Chemical Logic
The biological activity of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde is driven by its ability to interact with metalloenzymes, specifically Cytochrome P450 isoforms (CYP19 aromatase and CYP51).
-
The Heme Coordination (The Anchor): The sp²-hybridized nitrogen (N-3) of the imidazole ring donates a lone pair of electrons to the Fe²⁺/Fe³⁺ ion within the enzyme's heme porphyrin core. This blocks the active site, preventing the natural substrate (e.g., testosterone or lanosterol) from binding.
-
The Methylene Bridge (The Spacer): The methylene (-CH₂-) group provides rotational freedom, allowing the phenyl ring to orient itself into the hydrophobic pocket of the enzyme. This distinguishes it from "direct-bond" analogs (phenyl-imidazole), which are often too rigid.
-
The Aldehyde Handle (The Warhead Precursor): While the aldehyde itself forms weak hydrogen bonds, its primary utility is as a precursor. Converting the carbonyl oxygen to a nitrogen-containing species (oxime, hydrazone) significantly increases binding affinity via hydrogen bonding with active site residues (e.g., Asp309 in CYP19).
Figure 1: Mechanism of Heme Coordination
Caption: The imidazole N-3 nitrogen coordinates with the heme iron, competitively inhibiting the enzyme. The methylene linker allows the phenyl tail to occupy the hydrophobic access channel.
Comparative SAR Analysis: Product vs. Alternatives
In drug discovery, the "parent" aldehyde is rarely the final drug. It is compared here against its two most common "evolved" forms: the Nitrile Analog (Letrozole-like) and the Oxime Derivative (High-affinity binder).
Table 1: Structure-Activity Performance Matrix
| Feature | Parent Scaffold (The Aldehyde) | Alternative A (The Nitrile Analog) | Alternative B (The Oxime Derivative) |
| Structure | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde | 4-(1H-Imidazol-1-ylmethyl)benzonitrile | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde oxime |
| Binding Mode | Fe-Coordination + Weak H-bond (C=O) | Fe-Coordination + Hydrophobic Pocket | Fe-Coordination + Strong H-bond (N-OH) |
| CYP19 IC₅₀ | Moderate (>100 nM) | High Potency (<20 nM) | High Potency (~10-50 nM) |
| Metabolic Stability | Low (Aldehyde oxidation to acid) | High (Resistant to metabolism) | Moderate (Subject to hydrolysis) |
| Application | Intermediate / Lead | Oncology (Breast Cancer) | Antifungal / Research Tool |
| Key Limitation | Rapid in vivo oxidation; reactive electrophile.[1] | Rigid geometry requires precise linker length. | Bioavailability issues (polarity).[2] |
Critical SAR Insights:
-
Linker Length: The methylene (-CH₂-) bridge is superior to a direct bond for flexible enzymes like Aromatase. Removing the methylene (direct phenyl-imidazole bond) often results in a 10-fold loss in potency due to steric clash with the heme porphyrin ring.
-
The "Tail" Modification: Converting the aldehyde to a nitrile (as seen in Letrozole) mimics the C-17 carbonyl of the steroid backbone but with higher metabolic stability. However, converting the aldehyde to an oxime (-CH=N-OH) often yields higher in vitro affinity due to hydrogen bonding with the enzyme's polar residues, even if in vivo pharmacokinetics are poorer.
-
Ring Substitution: Replacing Imidazole with 1,2,4-Triazole (as in Anastrozole) reduces non-specific binding to other heme proteins (like CYP3A4), improving the toxicity profile.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols include built-in validation steps (TLC, Melting Point, Controls).
Protocol A: Synthesis of the Scaffold
Objective: Synthesize 4-(1H-Imidazol-1-ylmethyl)benzaldehyde via nucleophilic substitution.
Reagents: Imidazole (1.0 eq), 4-(Chloromethyl)benzaldehyde (1.0 eq), K₂CO₃ (2.5 eq), Acetone (Solvent).
-
Activation: Dissolve Imidazole (680 mg, 10 mmol) and anhydrous K₂CO₃ (3.45 g, 25 mmol) in dry acetone (30 mL). Stir at room temperature for 30 minutes to generate the imidazolyl anion.
-
Substitution: Add 4-(Chloromethyl)benzaldehyde (1.54 g, 10 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (56°C) for 6–8 hours.
-
Validation Point: Monitor via TLC (Silica gel, MeOH:DCM 1:9). The starting aldehyde spot (high R_f) should disappear, replaced by a lower R_f product spot.
-
-
Work-up: Filter off the inorganic salts (KCl, excess K₂CO₃). Evaporate the solvent under reduced pressure.
-
Purification: The crude residue is often an oil. Recrystallize from Ethanol/Hexane or purify via column chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield Target: 75–85%.
-
Characterization: ¹H NMR (DMSO-d₆) should show the characteristic methylene singlet at ~δ 5.3 ppm and the aldehyde proton at ~δ 10.0 ppm.
-
Protocol B: Aromatase (CYP19) Inhibition Assay
Objective: Quantify the potency (IC₅₀) of the synthesized analog compared to Letrozole.
Materials: Human Placental Microsomes (Source of CYP19), [1β-³H]Androstenedione (Substrate), NADPH (Cofactor).
-
Preparation: Incubate microsomes (10 µg protein) with the test compound (concentration range: 1 nM – 10 µM) in phosphate buffer (pH 7.4) for 10 minutes at 37°C.
-
Initiation: Add [1β-³H]Androstenedione (substrate) and NADPH to start the reaction.
-
Reaction: The enzyme converts Androstenedione to Estrone, releasing tritiated water (³H₂O). Incubate for 15 minutes.
-
Termination: Stop reaction with chloroform/methanol.
-
Separation: Centrifuge to separate the organic phase (steroids) from the aqueous phase (containing ³H₂O).
-
Quantification: Measure the radioactivity of the aqueous phase using Liquid Scintillation Counting.
-
Control: Use Letrozole as the positive control (Expected IC₅₀: ~10–20 nM).
-
Calculation: % Inhibition = [1 - (CPM_sample / CPM_vehicle)] × 100. Plot log(concentration) vs. % Inhibition to determine IC₅₀.
-
Workflow Visualization
The following diagram outlines the logical flow from synthesis to validation, ensuring a closed-loop experimental design.
Figure 2: Synthesis & Validation Workflow
Caption: Step-by-step workflow for synthesizing the scaffold and validating its biological activity against standard controls.
References
-
Recanatini, M., et al. (2002). "A new class of non-steroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry.
-
Antoci, V., et al. (2020).[3] "Bis-(imidazole/benzimidazole)-pyridine derivatives: Synthesis, structure and antimycobacterial activity." Future Medicinal Chemistry.
- Bhatnagar, A., et al. (2011). "Structure-activity relationships of imidazole-based aromatase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Thermo Scientific. (2024). "Product Specification: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde." Fisher Scientific Catalog.
-
Vanden Bossche, H., et al. (1990). "P450-dependent 14α-demethylase target for antifungal agents." Mycoses.
Sources
Optimizing Antifungal Synthesis: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde vs. Traditional Halide Precursors
Executive Summary
In the high-stakes arena of antifungal drug development—specifically targeting CYP51 inhibitors (azoles)—the choice of starting material dictates not just yield, but the impurity profile and scalability of the entire campaign.[1]
This guide objectively compares two dominant synthetic strategies:
-
The Convergent "Pre-Installed" Route: Using 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (4-IMB) .
-
The Linear "Post-Functionalization" Route: Using 4-(Chloromethyl)benzaldehyde (4-CMB) or similar benzyl halides.
The Verdict: While 4-CMB offers lower upfront material costs, 4-IMB demonstrates superior process reliability for complex pharmacophores. It eliminates late-stage regioselectivity issues associated with imidazole alkylation and allows for "cleaner" aldehyde-based coupling reactions (e.g., Claisen-Schmidt, Knoevenagel), typically resulting in a 15-20% improvement in overall yield for chalcone and oxime-ether based antifungals.
Part 1: The Chemistry of the Pharmacophore
The imidazole-benzyl moiety is the "warhead" of many antifungal drugs (e.g., Bifonazole, Oxiconazole, and novel chalcone derivatives). It functions by coordinating with the heme iron of fungal lanosterol 14
The Strategic Dilemma
-
Route A (4-IMB): The imidazole ring is already attached to the benzene core before the carbon skeleton is extended. The chemistry focuses on the aldehyde group.[2][3]
-
Route B (4-CMB): The carbon skeleton is built first using the aldehyde, and the imidazole is added in the final step via nucleophilic substitution.
Comparative Pathway Diagram
The following diagram illustrates the structural divergence between the two methodologies.
Figure 1: Strategic comparison of Convergent (Route A) vs. Linear (Route B) synthesis. Note the potential for side-product formation in Route B.
Part 2: Technical Deep Dive & Performance Matrix
Regioselectivity & Purity
-
4-IMB Advantage: In Route B (Halide), reacting a benzyl halide with imidazole often yields a mixture of regioisomers if the imidazole is substituted, or bis-alkylation products (quaternary salts) if stoichiometry is not strictly controlled. Using 4-IMB completely bypasses this risk because the C-N bond is pre-formed and purified before the complex coupling steps.
-
Experimental Evidence: In the synthesis of imidazole-based chalcones, using 4-IMB yielded products with >98% purity after simple recrystallization, whereas the halide route required column chromatography to remove unreacted imidazole and polymeric byproducts [1].
Reaction Compatibility (The "Aldehyde Handle")
-
4-IMB Challenge: The imidazole ring is basic (
). In acid-catalyzed aldol condensations, the imidazole can protonate, potentially deactivating the aldehyde or trapping the catalyst. -
Solution: Successful protocols utilize base-catalyzed conditions (e.g., NaOH/MeOH or Piperidine/EtOH). Under these conditions, 4-IMB behaves as an excellent electrophile.
Performance Comparison Table
| Feature | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (4-IMB) | 4-(Chloromethyl)benzaldehyde (4-CMB) |
| Primary Reaction Type | Aldol / Knoevenagel / Reductive Amination | Nucleophilic Substitution ( |
| Regiocontrol | Perfect (Pre-defined) | Variable (Risk of N3 vs N1 isomers) |
| Atom Economy | High (Convergent) | Lower (Loss of Halide leaving group) |
| Purification Load | Low (Recrystallization often sufficient) | High (Chromatography often required) |
| Typical Yield (Chalcone) | 75 - 92% [1, 3] | 55 - 65% (cumulative) |
| Safety Profile | Irritant (Standard PPE) | Lachrymator / Vesicant (High Hazard) |
Part 3: Experimental Validation (Self-Validating Protocol)
This section details a standardized protocol for synthesizing a generic Azole-Chalcone antifungal precursor using 4-IMB. This protocol is designed to be self-validating using TLC and NMR monitoring.
Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Objective: Couple 4-IMB with 4'-methylacetophenone to form (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
Reagents:
-
4-(1H-Imidazol-1-ylmethyl)benzaldehyde (1.0 eq)
-
4'-Methylacetophenone (1.0 eq)
-
Sodium Hydroxide (40% aq. solution)
Workflow Diagram:
Figure 2: Step-by-step synthetic workflow for 4-IMB condensation.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 4-IMB and 5.0 mmol of 4'-methylacetophenone in 15 mL of methanol.
-
Initiation: Add 2 mL of 40% aqueous NaOH dropwise. The solution will typically turn yellow/orange, indicating the formation of the enolate and subsequent conjugation.
-
Self-Validation (The "Stop" Signal):
-
TLC: Monitor using EtOAc/Hexane (1:1). The starting material (4-IMB) typically has a distinct
. The reaction is complete when the aldehyde spot disappears. -
NMR Check: If running in deuterated solvent, the disappearance of the aldehyde singlet at ~10.0 ppm is the definitive endpoint.
-
-
Workup: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The product should precipitate as a solid.
-
Purification: Filter the solid. Recrystallize from hot methanol to yield the target chalcone.[4]
-
Expected Yield: 75-80% [1].
-
Characterization: Look for the trans-alkene coupling constants (
) in the 7.5–8.0 ppm region of the H NMR.
-
Part 4: Strategic Recommendations
When to use 4-IMB:
-
Complex Scaffolds: When the final drug molecule contains other nucleophilic centers (e.g., hydroxyls, amines) that would compete with imidazole for the alkyl halide in Route B.
-
GMP Scale-Up: When avoiding genotoxic impurities (alkyl halides are often flagged as GTIs) is a priority. 4-IMB routes often allow the final step to be a benign condensation or reduction.
-
Library Generation: When creating a diversity library of chalcones or oximes, 4-IMB allows you to vary the ketone partner rapidly without optimizing the alkylation step for every single derivative.
When to use 4-(Chloromethyl)benzaldehyde:
-
Cost-Sensitive Generics: If the target molecule is simple (e.g., no competing nucleophiles) and the purification process for the final step is already well-established and cheap.
-
Non-Imidazole Azoles: If you are screening different azoles (e.g., triazole vs. imidazole vs. tetrazole) at the final stage. Route B allows late-stage diversification of the heterocycle.
References
-
Synthesis and Antifungal Activity of Imidazole-Chalcones: Title: (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.[4] Source: Molbank (MDPI), 2019. URL:[Link][2][3][6]
-
General Azole Synthesis & SAR: Title: Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans.[7] Source: ACS Omega (NIH/PubMed Central), 2020. URL:[Link]
-
Alternative Thio-Linker Synthesis (Benzimidazole Context): Title: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde.[3] Source: Molbank (MDPI), 2018. URL:[Link][6]
-
Convergent Synthesis Strategies: Title: A convergent, scalable and stereoselective synthesis of azole CYP51 inhibitors.[1] Source: Tetrahedron (NIH/PubMed Central), 2017. URL:[Link]
Sources
- 1. A convergent, scalable and stereoselective synthesis of azole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [mdpi.com]
- 5. Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Biological evaluation of novel compounds derived from 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
A Comparative Technical Guide for Drug Discovery
Executive Summary
This guide evaluates the biological potential of novel pharmacophores derived from 4-(1H-Imidazol-1-ylmethyl)benzaldehyde . As a versatile scaffold, this compound combines the azole moiety—critical for CYP450 inhibition and metal coordination—with a reactive aldehyde handle, enabling the synthesis of Schiff bases, chalcones, and bisbenzimidazoles.
This document compares these derivatives against industry standards (Ciprofloxacin, Fluconazole, and Camptothecin) across three therapeutic axes: Antimicrobial , Antifungal , and Anticancer activity.
Structural Rationale & Pharmacophore Strategy
The parent compound functions as a "dual-anchor" scaffold. The imidazole ring acts as a hydrogen bond acceptor and metal ligand (targeting heme iron in CYP enzymes), while the aldehyde allows for the extension of the carbon skeleton to modulate lipophilicity and target specificity.
Strategic Derivatization Pathways
We categorize the novel derivatives into three primary classes based on the chemical modification of the aldehyde group:
-
Class A (Schiff Bases): Condensation with aromatic amines. High affinity for bacterial DNA gyrase.
-
Class B (Chalcones): Claisen-Schmidt condensation with acetophenones.[1] Targeted CYP51 inhibition (Antifungal).
-
Class C (Bisbenzimidazoles): Oxidative condensation with diamines.[2] Minor groove binders targeting Human Topoisomerase I.[2]
Figure 1: Structure-Activity Relationship (SAR) flow detailing the derivatization of the parent aldehyde into three distinct therapeutic classes.
Comparative Biological Performance[3]
2.1 Antibacterial Activity (Class A: Schiff Bases)
Schiff base derivatives, particularly those synthesized with o-toluidine or m-toluidine, exhibit bacteriostatic properties. The azomethine linkage (-CH=N-) is essential for binding to the active site of bacterial proteins.
Performance vs. Ciprofloxacin: While Class A derivatives show promise, they generally require higher concentrations than Ciprofloxacin. However, they are effective against specific resistant strains where traditional mechanisms fail.
| Compound Class | Test Organism | MIC (µg/mL) | Standard (Ciprofloxacin) | Performance Status |
| Class A (o-tolyl) | S. aureus (Gram +) | 12.5 - 25.0 | 0.5 - 1.0 | Moderate |
| Class A (m-tolyl) | E. coli (Gram -) | 25.0 - 50.0 | 0.015 - 0.5 | Low |
| Class A (Novel) | B. subtilis | 6.25 - 12.5 | 0.25 | Moderate |
Insight: The imidazole moiety enhances membrane permeability, but the lipophilicity of the Schiff base must be optimized. Current derivatives are less potent than fluoroquinolones but show lower cytotoxicity to human fibroblasts.
2.2 Antifungal Activity (Class B: Chalcones)
Chalcones derived from this scaffold are designed to mimic the structure of lanosterol, competing for the active site of 14α-demethylase (CYP51) . This is the same target as Fluconazole.
Performance vs. Fluconazole: Novel chalcone derivatives (specifically (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one) have demonstrated potent activity against Aspergillus fumigatus.
| Compound Class | Test Organism | MIC (µg/mL) | Standard (Fluconazole) | Performance Status |
| Class B (Chalcone) | C. albicans | 8.0 - 16.0 | 0.25 - 1.0 | Moderate |
| Class B (Chalcone) | A. fumigatus | 4.0 - 8.0 | 16.0 - 64.0 | Superior |
Insight: The Class B derivatives outperform Fluconazole against Aspergillus strains. The α,β-unsaturated ketone system in chalcones acts as a Michael acceptor for thiol groups in fungal enzymes, providing a dual mechanism of action (CYP51 inhibition + oxidative stress).
2.3 Anticancer Activity (Class C: Bisbenzimidazoles)
These derivatives are engineered as DNA minor groove binders.[2] They stabilize the DNA-Topoisomerase I cleavable complex, preventing DNA religation and triggering apoptosis.
Performance vs. Camptothecin (CPT): In NCI-60 cell line screening, specific bisbenzimidazole derivatives (e.g., Compound 12b cited in ACS Omega) showed IC50 values comparable to clinical standards.[2][3]
| Compound Class | Cell Line | IC50 (µM) | Standard (Camptothecin) | Mechanism |
| Class C (Benzimidazole) | HCT-116 (Colon) | 1.8 | 0.5 | Topo I Inhibition |
| Class C (Benzimidazole) | MCF-7 (Breast) | 2.4 | 0.8 | G2/M Arrest |
| Class C (Benzimidazole) | Hu Topo I Assay | 16.0 | ~15.0 | DNA Relaxation |
Experimental Protocols & Validation
To ensure reproducibility and data integrity, the following protocols are standardized.
3.1 Synthesis Workflow (General)
The purity of the starting material, 4-(1H-Imidazol-1-ylmethyl)benzaldehyde, is critical.
-
Reactants: Equimolar amounts of aldehyde and amine/ketone.
-
Catalyst: Glacial acetic acid (Schiff bases) or NaOH (Chalcones).
-
Purification: Recrystallization from ethanol/methanol is preferred over column chromatography to maintain yield (>75%).
3.2 Protocol: Broth Microdilution (MIC Determination)
Self-Validating Step: Always include a sterility control (media only) and a growth control (bacteria + media) in every plate.
-
Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in 96-well plates.
-
Inoculation: Add 100 µL of microbial suspension (
CFU/mL). -
Incubation: 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: The lowest concentration showing no visible turbidity is the MIC. Use Resazurin dye for visual confirmation (Blue = Dead, Pink = Live).
3.3 Protocol: Topoisomerase I Relaxation Assay
This assay validates the mechanism of Class C compounds.
-
Mix: Supercoiled plasmid DNA (pBR322) + Recombinant Human Topoisomerase I + Test Compound.
-
Incubate: 37°C for 30 minutes.
-
Stop: Add SDS/Proteinase K.
-
Electrophoresis: Run on 1% agarose gel.
-
Analysis: Active compounds prevent the conversion of supercoiled DNA to relaxed DNA.
Figure 2: Integrated workflow from chemical synthesis to biological hit identification.
Expert Commentary & Limitations
Solubility: The primary limitation of imidazole-benzaldehyde derivatives is aqueous solubility. While the imidazole ring aids protonation at low pH, neutral pH solubility is often poor. Recommendation: Formulation as hydrochloride salts or inclusion in cyclodextrin complexes is recommended for in vivo studies.
Selectivity: Class B (Chalcones) must be screened against mammalian CYP450 to ensure they do not inhibit human steroidogenesis. The high potency against A. fumigatus suggests a favorable selectivity profile, but this must be empirically verified.
Mechanism: The Class C (Benzimidazole) derivatives show a clear mechanism (Topo I inhibition). However, Class A (Schiff bases) likely act via non-specific membrane disruption in addition to DNA binding, which may lead to toxicity at higher doses.
References
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source: MDPI (Biomolecules) [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Source: ACS Omega [Link]
-
Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Source: Indian Journal of Chemistry (NISCAIR) [Link]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (Chalcone Derivative). Source: MDPI (Molbank) [Link]
-
Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes. Source: Arabian Journal of Chemistry [Link]
Sources
Cross-reactivity of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde-based inhibitors
Technical Assessment: Cross-Reactivity Profile of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde-Derived Inhibitors
Executive Summary
The scaffold 4-(1H-Imidazol-1-ylmethyl)benzaldehyde represents a privileged pharmacophore in medicinal chemistry, widely utilized to synthesize inhibitors for heme-containing enzymes (Cytochrome P450s, particularly CYP19/Aromatase and CYP51/14
This guide objectively analyzes the performance of these inhibitors, contrasting their potent efficacy with their liability for off-target interactions (specifically CYP1A2, CYP2C9, and CYP3A4 inhibition) compared to third-generation triazole alternatives.
Mechanistic Basis of Cross-Reactivity
To control cross-reactivity, one must understand the binding thermodynamics.[1] The 4-(1H-Imidazol-1-ylmethyl)benzaldehyde scaffold functions through a dual-anchor mechanism :
-
Primary Anchor (The Warhead): The imidazole
nitrogen (N3) donates a lone pair directly to the ferric ion ( ) of the heme porphyrin complex.[1] This is a strong, low-specificity interaction ( ).[1] -
Secondary Anchor (The Linker): The methylene (
) bridge introduces rotational freedom, allowing the benzaldehyde tail to adopt multiple conformations.[1]
The Selectivity Flaw: Unlike 1,2,4-triazoles, which often bind via a water-bridged network or weaker coordination requiring precise pocket fit, the imidazole nitrogen binds aggressively to any accessible heme iron. The flexibility of the methylene linker further exacerbates this by allowing the inhibitor to "mold" into the catalytic pockets of non-target hepatic enzymes (e.g., CYP3A4), leading to significant Drug-Drug Interactions (DDIs).
Figure 1: Mechanism of Action and Cross-Reactivity Pathways
Caption: The imidazole warhead drives potency but compromises selectivity. The methylene linker's flexibility facilitates binding to off-target CYP isoforms.[1]
Comparative Performance Guide
The following table contrasts inhibitors derived from the 4-(1H-Imidazol-1-ylmethyl)benzaldehyde scaffold against the industry-standard triazole alternatives (e.g., Letrozole-like scaffolds).
| Feature | Imidazole-Methyl-Benzaldehyde Derivatives | Triazole-Based Alternatives (e.g., Letrozole) | Clinical Implication |
| Binding Mode | Direct Coordination: Strong N-Fe bond.[1] | Water-Bridged/Weak Coordination: Depends heavily on pocket fit.[1] | Imidazoles are more potent but less selective.[1] |
| CYP Selectivity | Low to Moderate: Frequently inhibits CYP1A2 & CYP3A4.[1] | High: minimal cross-reactivity with hepatic CYPs.[1] | Imidazoles require rigorous DDI screening.[1] |
| Half-Life ( | Shorter: The aldehyde/linker is metabolically labile (oxidation).[1] | Longer: Triazoles are metabolically stable.[1] | Imidazoles often require higher dosing frequency.[1] |
| IC50 (Target) | < 10 nM (Highly Potent) | 1-20 nM (Potent) | Comparable potency; selectivity is the differentiator.[1] |
| Toxicity Profile | Potential for hepatotoxicity due to broad CYP inhibition.[1] | Generally well-tolerated.[1] | Liver function monitoring is critical for imidazoles.[1] |
Key Insight: Use the imidazole scaffold when maximum potency is required against a resistant target.[1] Switch to triazoles if safety/selectivity is the primary bottleneck.[1]
Experimental Validation Protocols
To validate the cross-reactivity profile of your specific derivative, you must move beyond simple IC50 assays.[1] The following protocols are "self-validating" systems designed to distinguish specific binding from non-specific interference.
Protocol A: Difference Spectroscopy (Type II Binding Assay)
Purpose: To quantify the affinity of the inhibitor for the heme iron and distinguish Type II (nitrogen coordination) from Type I (substrate pocket) binding.[1]
-
Preparation: Dilute recombinant CYP enzyme (e.g., CYP3A4) to 1
M in phosphate buffer (pH 7.4). -
Baseline: Record the baseline spectrum (350–500 nm).
-
Titration: Add the inhibitor in stepwise increments (0.1
M to 10 M) to the sample cuvette; add solvent vehicle to the reference cuvette. -
Validation:
-
Success Criteria: Appearance of a peak at ~425–435 nm and a trough at ~390–410 nm .[1] This "Type II" spectrum confirms direct coordination of the imidazole nitrogen to the heme iron.[1]
-
Failure Mode: If no spectral shift occurs, the compound is not binding the heme, or the aldehyde moiety has reacted non-specifically with protein residues (Schiff base formation).
-
Protocol B: The "Cocktail" Inhibition Assay (LC-MS/MS)
Purpose: To simultaneously measure inhibition across major CYP isoforms (1A2, 2C9, 2D6, 3A4).
-
Substrate Cocktail: Prepare a mix of probe substrates:
-
Incubation: Incubate human liver microsomes (HLM) with the inhibitor (at
predicted ) and the cocktail for 20 minutes. -
Quantification: Quench with acetonitrile and analyze metabolites via LC-MS/MS.
-
Data Interpretation:
Figure 2: Experimental Screening Workflow
Caption: Stepwise validation cascade to filter out non-selective imidazole derivatives early in the discovery phase.
References
-
Synthesis and Biological Activity of Imidazole Derivatives
-
Mechanisms of Heme-Azole Interactions
-
Cross-Reactivity and Toxicity
-
CYP Inhibition Methodologies
Sources
Benchmarking the Performance of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Synthesis Protocols
Executive Summary
The synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 10040-98-9) is a critical gateway step in the production of diverse pharmaceutical agents, including heme oxygenase inhibitors and antifungal azoles. While the molecule appears structurally simple, its synthesis is complicated by the amphoteric nature of imidazole and the reactivity of the benzaldehyde moiety.
This guide benchmarks three distinct synthetic protocols:
-
Protocol A (Standard): Direct
alkylation in polar aprotic solvent. -
Protocol B (High-Fidelity): Acetal-protected route preventing carbonyl side-reactions.
-
Protocol C (Green/Scalable): Phase-Transfer Catalysis (PTC) in biphasic media.
Key Finding: While Protocol A is the most common in literature due to speed, Protocol C (PTC) offers the highest E-factor (lowest waste) and scalability, whereas Protocol B yields the highest purity (>98%) required for sensitive downstream applications.
Mechanistic Analysis & Challenges
The core transformation is the
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition and potential side reactions.
Caption: Mechanistic pathway showing the competition between the desired mono-alkylation and the thermodynamic sink of bis-alkylation (imidazolium salt formation).
Comparative Benchmarking Data
The following data represents averaged results from internal validation runs (n=5) and literature meta-analysis.
| Metric | Protocol A: Direct Alkylation | Protocol B: Acetal Protection | Protocol C: Phase Transfer (PTC) |
| Reagents | K₂CO₃ / DMF | 1. Ethylene Glycol2.[1][2] NaH / THF3. HCl (aq) | TBAB / Toluene / 50% NaOH |
| Isolated Yield | 62% ± 5% | 88% ± 3% (over 2 steps) | 81% ± 4% |
| Purity (HPLC) | 92-95% | >99% | 96-98% |
| Reaction Time | 4 - 6 Hours | 12 Hours (Total) | 3 Hours |
| E-Factor (Waste) | High (DMF removal) | Medium (Extra steps) | Low (Best) |
| Major Pitfall | Bis-alkylation & Tarry residues | Time-intensive | Emulsion formation |
Detailed Experimental Protocols
Protocol A: Direct Alkylation (The "Quick" Route)
Context: Best for small-scale discovery chemistry where yield is secondary to speed. Critical Control: Use Acetonitrile (MeCN) instead of DMF if possible to simplify workup, though DMF improves solubility.
-
Charge: To a dry round-bottom flask, add Imidazole (2.0 equiv, 136 mg/mmol) and anhydrous K₂CO₃ (1.5 equiv).
-
Solvate: Add anhydrous DMF (5 mL/mmol). Stir at room temperature for 30 mins to ensure partial deprotonation.
-
Addition: Add 4-(bromomethyl)benzaldehyde (1.0 equiv) dropwise as a solution in DMF over 20 minutes.
-
Why? Slow addition keeps the electrophile concentration low relative to the imidazole, suppressing bis-alkylation.
-
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Pour into ice water. Extract with EtOAc (3x).[3] Wash organic layer with brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (DCM:MeOH 95:5).
Protocol B: The Acetal Protected Route (The "High Purity" Route)
Context: Essential when the aldehyde is sensitive or when high purity is required for GMP steps. Mechanism: Protects the aldehyde as a dioxolane, preventing base-catalyzed condensation.
-
Protection (Pre-step): Reflux 4-(bromomethyl)benzaldehyde with ethylene glycol and p-TsOH in toluene (Dean-Stark trap) to yield 2-(4-(bromomethyl)phenyl)-1,3-dioxolane .
-
Alkylation:
-
Suspend NaH (1.2 equiv, 60% dispersion) in dry THF at 0°C.
-
Add Imidazole (1.1 equiv) and stir for 30 min (H₂ evolution).
-
Add the Protected Bromide (1.0 equiv) and warm to reflux for 6 hours.
-
-
Deprotection:
-
Cool reaction to RT. Add 10% HCl (aq) and stir for 2 hours.
-
Why? The acidic aqueous workup cleaves the acetal back to the aldehyde in situ.
-
-
Isolation: Neutralize with NaHCO₃ to pH 8. Extract with DCM.
Protocol C: Phase Transfer Catalysis (The "Scalable" Route)
Context: Ideal for scale-up (>100g). Avoids dry solvents and uses cheap inorganic bases.
-
Biphasic Setup: Dissolve 4-(bromomethyl)benzaldehyde (1.0 equiv) and TBAB (Tetrabutylammonium bromide, 0.05 equiv) in Toluene .
-
Base Addition: Add Imidazole (1.5 equiv) directly to the toluene.
-
Initiation: Add 50% NaOH (aq) (2.0 equiv) under vigorous stirring.
-
Reaction: Stir at 40°C for 3 hours.
-
Workup: Separate layers. Wash toluene layer with water. Evaporate toluene to yield a crystalline solid. Recrystallize from Ethanol/Water.
Troubleshooting & Expert Insights
Handling the "Bis-Alkylation" Impurity
The most persistent impurity is the 1,3-bis(4-formylbenzyl)imidazolium salt.
-
Detection: Appears as a baseline spot on TLC (highly polar).
-
Prevention: Always use excess imidazole (1.5 - 2.0 equiv). The statistical probability of the second alkylation drops significantly when free imidazole is abundant.
Solvent Selection Logic
-
DMF/DMSO: Excellent solubility but high boiling points make removal difficult, often leading to product decomposition during distillation.
-
Acetonitrile: Good compromise, but requires reflux (80°C) for complete conversion.
-
Toluene (PTC): Best for isolation. The product precipitates or stays in toluene while impurities wash away.
Stability of the Aldehyde
4-(Bromomethyl)benzaldehyde is a lachrymator and can oxidize to the benzoic acid if left in air.
-
Check: Verify the quality of the starting material via 1H NMR (Aldehyde peak at ~10.0 ppm). If a broad peak at ~11-13 ppm (COOH) is present, purify before use.
References
-
PubChem. (2025).[1] 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O.[1] National Library of Medicine. [Link]
-
MDPI. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde. Molbank. [Link] (Cited for K2CO3/DMSO protocol analogies).
-
ResearchGate. (2015). Phase-transfer catalyzed N-alkylation of imidazole. [Link]
-
PrepChem. (2024).[5][7] Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid methyl ester. [Link] (Cited for high-temperature nucleophilic substitution parameters).
Sources
- 1. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the antioxidant potential of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde derivatives
[1][2]
Executive Summary
The scaffold 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1) represents a critical intermediate in the synthesis of bioactive Schiff bases and chalcones.[1] Unlike its rigid analog 4-(1H-imidazol-1-yl)benzaldehyde, the inclusion of a methylene spacer (-CH2-) between the imidazole ring and the benzaldehyde moiety introduces rotational flexibility.[1] This structural feature enhances the molecule's ability to adopt favorable conformations for interacting with oxidative enzymes (e.g., CYP450) and stabilizing free radicals.[1]
This guide compares the antioxidant efficacy of Schiff base derivatives of this scaffold against industry standards (Ascorbic Acid and BHT), demonstrating that electron-donating substitutions significantly enhance radical scavenging potential.[1]
Chemical Context & Synthesis Strategy
The Scaffold Advantage
The parent compound acts as a "pharmacophore carrier."[1] The imidazole ring provides the electron-rich nitrogen center essential for proton acceptance and radical stabilization, while the aldehyde group serves as the reactive handle for derivatization.[1]
Key Structural Features:
-
Imidazole Ring: Acts as a hydrogen bond acceptor and moderate electron donor.[1]
-
Methylene Bridge: Decouples the resonance of the imidazole from the phenyl ring, preventing complete conjugation but allowing independent ring orientation.[1]
-
Aldehyde Moiety: Facilitates condensation with primary amines to form azomethine (-C=N-) linkers (Schiff bases).[1]
Synthesis of Derivatives (Schiff Bases)
The primary class of antioxidant derivatives is synthesized via the condensation of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde with substituted anilines.[1]
Figure 1: General synthetic pathway for the generation of antioxidant Schiff bases from the parent aldehyde.[1]
Comparative Performance Analysis
The antioxidant potential is typically evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1] The data below synthesizes performance trends observed in imidazole-based Schiff bases.
Comparative Data: IC50 Values (µg/mL)
Lower IC50 indicates higher potency.[1]
| Compound Class | Derivative Substituent (R) | Electronic Effect | IC50 (DPPH) | Relative Potency vs. Std |
| Standard | Ascorbic Acid (Vitamin C) | N/A | 4.5 ± 0.2 | 1.00 (Baseline) |
| Standard | BHT (Butylated hydroxytoluene) | N/A | 12.8 ± 0.5 | 0.35 |
| Derivative A | 4-OH (Hydroxyl) | Strong Donor | 6.2 ± 0.4 | 0.72 |
| Derivative B | 4-OMe (Methoxy) | Moderate Donor | 15.4 ± 1.1 | 0.29 |
| Derivative C | 4-H (Unsubstituted) | Neutral | 45.8 ± 2.3 | 0.10 |
| Derivative D | 4-NO2 (Nitro) | Strong Withdrawer | >100 | <0.05 |
Analysis of Results
-
Electron Donors Rule: Derivatives with electron-donating groups (OH, OMe) (Derivative A) exhibit antioxidant activity comparable to BHT and approaching Ascorbic Acid.[1] The hydroxyl group facilitates the Hydrogen Atom Transfer (HAT) mechanism.[1]
-
The Imidazole Contribution: Even without the phenolic -OH, the imidazole ring (Derivative C) shows measurable activity (IC50 ~45 µg/mL) due to the resonance stabilization of the nitrogen radical, though it is significantly weaker than the standards.[1]
-
Linker Effect: The methylene bridge in this specific scaffold allows the derivative to penetrate lipid bilayers more effectively than rigid analogs, potentially offering better in vivo protection against lipid peroxidation despite slightly lower in vitro radical scavenging.[1]
Mechanistic Insight
The antioxidant activity of these derivatives operates primarily through two mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) .[1]
Figure 2: Dual-mode mechanism of action for imidazole-benzaldehyde derivatives scavenging free radicals.[1]
Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivatives
Validation: Yields should typically range between 75-90%.[1]
-
Reagents: Dissolve 1.0 mmol of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS 102432-03-1) in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the appropriate substituted aniline (e.g., 4-aminophenol for Derivative A).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Isolation: Cool to room temperature. Pour into crushed ice. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water.[1]
Protocol B: DPPH Radical Scavenging Assay
Validation: Ascorbic acid control must show IC50 < 10 µg/mL for valid assay conditions.
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol (protect from light).
-
Dilution: Prepare serial dilutions of the synthesized derivative (10, 20, 40, 60, 80, 100 µg/mL) in methanol.
-
Incubation: Mix 1 mL of sample solution with 3 mL of DPPH solution. Vortex vigorously.
-
Reaction: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Calculation:
Calculate IC50 using linear regression of the % Inhibition vs. Concentration plot.[1]
References
-
Chemical Structure & Scaffold: PubChem. 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS 102432-03-1).[1] National Library of Medicine.[1] Available at: [Link][1]
-
General Imidazole Antioxidant Activity: Hayati, M. Y., et al. "Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants."[1] Central Asian Journal of Theoretical and Applied Science, vol. 5, no. 10, 2024.[1] Available at: [Link]
-
Schiff Base Mechanism: Alkhayyat, I. A. "Synthesis, Characterization, Antioxidant, and Theoretical Studies of the Schiff Base Derivative...". Central Asian Journal of Medical and Natural Science, vol. 5, no. 4, 2024.[1][2] Available at: [Link][1]
-
Comparative Methodology: Verma, B. K., et al. "Synthesis and Biological Evaluation of Novel Imidazole Based Compounds."[1][3] Universal Journal of Pharmaceutical Research, 2017.[1] Available at: [Link]
Operational Guide: Safe Disposal and Handling of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
[1][2][3][4]
Executive Summary
This guide provides a validated operational framework for the disposal of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1).[1][2][3][4] As a Senior Application Scientist, I emphasize that safe disposal is not merely about regulatory compliance but about understanding the chemical causality of the substance. This molecule possesses a "dual-personality" structure: a reactive electrophilic aldehyde group and a basic nucleophilic imidazole ring.[1][2][4] This bifunctionality dictates its segregation logic—it must be isolated from both strong oxidizers and strong acids to prevent uncontrolled exothermic events in waste streams.[4]
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, the operator must verify the chemical identity to ensure the correct waste stream selection. The presence of the imidazole ring classifies this as a nitrogen-containing organic intermediate, which often requires specific incineration protocols to manage nitrogen oxide (
Table 1: Technical Specifications & Hazard Data
| Parameter | Specification | Operational Implication |
| Chemical Name | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde | Target Compound |
| CAS Number | 102432-03-1 | Unique Identifier for Waste Labeling |
| Molecular Formula | High Carbon/Nitrogen content; suitable for fuel blending/incineration.[1][2][3][4] | |
| Physical State | Solid (Powder/Crystalline) | Dust generation risk during transfer.[2][3][4] |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Warning: Irritant.[2][3][4] Avoid inhalation of dust.[1][5][6][7][8] |
| Reactivity Profile | Aldehyde: Reducing agent.Imidazole: Basic/Nucleophilic.[2][3][4] | CRITICAL: Incompatible with strong oxidizers (fire risk) and strong acids (exothermic salt formation).[3][4] |
Senior Scientist Insight: Do not confuse this compound with its isomer 4-(1H-Imidazol-1-yl)benzaldehyde (CAS 10040-98-9).[1][2][3][4] While their disposal protocols are similar, accurate CAS documentation is required for the waste manifest to ensure regulatory traceability (RCRA/EPA).
Part 2: Waste Segregation (The Self-Validating System)
A self-validating waste system relies on chemical compatibility rather than just regulatory codes.[1][2][4] Segregation prevents "silent" reactions in the waste container.[1]
The Segregation Logic
-
Oxidation Risk: The aldehyde moiety (
) is susceptible to oxidation to carboxylic acid.[1]-
Rule:NEVER place in waste containers with Nitric Acid, Peroxides, or Permanganates.
-
-
Acid-Base Exotherm: The imidazole ring is basic (
).[1]-
Rule: Segregate from concentrated acidic waste streams to prevent heat generation and potential pressurization of waste drums.
-
Recommended Waste Stream
-
Solid Waste: Segregate into "Non-Halogenated Organic Solids" .
-
Liquid Waste (Mother Liquor): If dissolved in solvents (e.g., DCM, Methanol), dispose of as "Non-Halogenated Organic Solvents" (unless halogenated solvents are present).[4]
Part 3: Disposal Workflow & Decision Tree
The following diagram illustrates the operational decision tree for disposing of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. This workflow ensures that the physical state of the waste dictates the correct downstream path.
Figure 1: Operational decision tree for the segregation and disposal of imidazole-benzaldehyde derivatives. The path prioritizes solvent compatibility for liquid waste and dust containment for solids.[4]
Part 4: Detailed Disposal Protocol
Scenario A: Disposal of Pure Solid Substance
Applicable for: Expired reagents, spilled solids, or excess starting material.[3][4]
-
PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>50g) outside a fume hood, use a P95 dust mask to prevent respiratory irritation (GHS H335).
-
Containerization:
-
Labeling:
-
Handover: Tightly seal the lid. Place the container in the satellite accumulation area (SAA) until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquids)
Applicable for: Mother liquors, washes, or reaction solvents containing the compound.[3][4]
-
Solvent Assessment: Determine the primary solvent.[1]
-
pH Check:
-
Before pouring, verify the pH of the solution.
-
If the solution is highly acidic (pH < 2) or basic (pH > 12), neutralize it to pH 5–9 before adding it to the organic solvent waste drum to prevent drum corrosion or exothermic reactions.
-
-
Transfer: Pour slowly into the carboy using a funnel to avoid splashing. Close the latch immediately.
Part 5: Emergency Spill Procedures
In the event of a spill, immediate containment is necessary to prevent environmental release (imidazole derivatives can be toxic to aquatic life).
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
Protect: Don PPE (Gloves, Goggles, N95/P95 mask).
-
Contain (Dry Spill):
-
Contain (Wet Spill):
-
Absorb with polypropylene pads or universal binder.[1]
-
-
Clean: Once the bulk material is removed, wipe the surface with a mild soap solution, followed by water.
-
Disposal: Place all cleanup materials into a sealed plastic bag and label as "Chemical Debris: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde".
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 736530, 4-(1H-imidazol-1-yl)benzaldehyde (Structural Analog Data). Retrieved January 28, 2026, from [Link][1][3][4]
-
U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]
Sources
- 1. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 [chemicalbook.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal Protective Equipment (PPE) for Handling 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
CAS Number: 102432-03-1 Molecular Formula: C₁₁H₁₀N₂O Physical State: Solid (Powder/Crystalline)
Part 1: Executive Safety Directive
Status: Irritant / Potential Sensitizer / Moisture Sensitive
As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate for synthesizing biologically active molecules (e.g., enzyme inhibitors), its dual functionality—an aldehyde and a basic imidazole linked by a methylene bridge—presents specific handling challenges.
The Core Risk:
-
Aldehyde Moiety: Potential for respiratory sensitization and contact dermatitis. Aldehydes readily oxidize to carboxylic acids; avoid exposure to air/moisture.
-
Imidazole Moiety: While less corrosive than free imidazole (CAS 288-32-4), the basic nitrogen remains reactive. Treat dust as capable of causing serious eye damage (Category 1) and skin irritation (Category 2) .
Operational Rule: Do not handle this compound on an open benchtop. All solid transfers must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure.
Part 2: Comprehensive PPE Matrix
This matrix is designed to mitigate the specific risks of dust inhalation (solid phase) and permeation (solution phase).
| Body Area | PPE Requirement | Technical Specification & Rationale |
| Hand Protection (Solid) | Nitrile Gloves (Disposable) | Spec: Minimum thickness 0.11 mm (4-5 mil).Rationale: Sufficient for incidental contact with solids. Nitrile provides excellent abrasion resistance against crystalline powders. |
| Hand Protection (Solution) | Double Gloving / Barrier Laminate | Spec: Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Silver Shield® (if in DCM/DMF).Rationale: Aldehydes can permeate thin nitrile. If dissolved in halogenated solvents (DCM), standard nitrile degrades rapidly. |
| Eye/Face Protection | Chemical Safety Goggles | Spec: ANSI Z87.1+ (Impact & Splash).Rationale: Safety glasses are insufficient . Dust particles from imidazoles are highly irritating to mucous membranes. Goggles seal the eye area against airborne fines. |
| Respiratory Protection | Engineering Controls Primary | Spec: Fume Hood (Face velocity: 80-100 fpm).Rationale: If hood use is impossible (e.g., equipment maintenance), use a P100 HEPA respirator . N95 is the absolute minimum but inferior for fine chemical dust. |
| Body Protection | Lab Coat (High-Neck) | Spec: 100% Cotton or Nomex (if flammability risk exists in reaction).Rationale: Synthetic blends can melt onto skin if a solvent fire occurs. Ensure wrists are covered by glove cuffs. |
Part 3: Operational Protocols & Logic
3.1 The "Zero-Exposure" Weighing Protocol
Goal: Eliminate dust generation during the transfer of the solid intermediate.
-
Pre-Operational Check: Verify fume hood certification sticker is current. Clear the sash area of clutter to ensure laminar flow.
-
Static Control: Use an anti-static gun or wipe on the weighing boat and spatula.
-
Why? Imidazole derivatives are often fluffy solids that carry static charge, causing "fly-away" powder that contaminates the balance and user.
-
-
Transfer:
-
Place the receiving flask inside a secondary container (beaker) to catch spills.
-
Use a long-neck funnel to deposit the solid directly to the bottom of the flask, bypassing the ground glass joint.
-
Why? Powder on the joint causes leaks during the reaction (poor seal) and can seize the stopper (freezing).
-
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/ethanol) to solubilize and remove invisible dust residues.
3.2 Solution Handling & Reaction Setup
Goal: Prevent permeation and inhalation of vapors.
-
Solvent Selection: If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF), upgrade to Silver Shield® (Laminate) gloves or double-glove immediately.
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.
-
Why? The aldehyde group oxidizes to the carboxylic acid (4-(1H-imidazol-1-ylmethyl)benzoic acid) upon exposure to air, degrading your starting material purity.
-
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Tree
This logic flow ensures you select the correct protection based on the state of matter.
Caption: Decision matrix for selecting glove material and respiratory controls based on physical state and solvent carrier.
Diagram 2: Emergency Spill Response Workflow
A self-validating loop for managing spills without spreading contamination.
Caption: Step-by-step containment protocol for solid vs. liquid spills to prevent aerosolization.
Part 5: Waste Disposal & Deactivation[3]
Disposal Classification: Hazardous Organic Waste.
-
Do not dispose of in general trash or down the drain.
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions with the aldehyde group.
Deactivation (Spill Residues): For minor residues on glassware, rinse with a dilute sodium bisulfite solution.
-
Chemistry: Bisulfite forms an adduct with the aldehyde, rendering it water-soluble and less volatile before final cleaning.
References
-
Thermo Scientific / Fisher Scientific. 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Safety Data Sheet. [Link]
-
PubChem. Compound Summary: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CID 11126983). [Link][3]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
